molecular formula C11H9N3O4 B1602245 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid CAS No. 82228-58-8

4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B1602245
CAS No.: 82228-58-8
M. Wt: 247.21 g/mol
InChI Key: PYRJLVPDLIDBNE-UHFFFAOYSA-N
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Description

4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9N3O4 and its molecular weight is 247.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-benzyl-5-nitroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)9-10(14(17)18)12-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRJLVPDLIDBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565328
Record name 1-Benzyl-4-nitro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82228-58-8
Record name 1-Benzyl-4-nitro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-1-benzyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Nitroimidazoles in Drug Discovery

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] These compounds are integral to the development of antimicrobial, anticancer, and antiparasitic agents.[1] The strategic placement of substituents on the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn governs its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide focuses on a specific, yet under-characterized derivative, 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid, providing a comprehensive overview of its core physicochemical properties and the experimental methodologies required for their robust determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising molecular architecture.

Molecular Structure and Fundamental Properties

Property4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid (Target)1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid (Isomer)1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (Analogue)
Molecular Formula C₁₁H₉N₃O₄C₁₁H₉N₃O₄[2]C₅H₅N₃O₄[3]
Molecular Weight 247.21 g/mol 247.21 g/mol [2]171.11 g/mol [3]
CAS Number Not Assigned69195-96-6[2]54828-05-6[3]
Appearance Expected to be an off-white to pale yellow solidNot specifiedOff-White to Pale Yellow Solid[3]
Storage Conditions Recommended: Sealed in dry, 2-8°CSealed in dry, 2-8°C[2]2-8°C Refrigerator[3]

The benzyl substitution at the N1 position significantly influences the molecule's lipophilicity and potential for steric interactions, while the nitro group at C4 and the carboxylic acid at C5 are key determinants of its electronic properties, acidity, and hydrogen bonding capabilities.

Ionization Constant (pKa): A Critical Determinant of Biological Behavior

The pKa of a molecule is a crucial parameter that dictates its state of ionization at a given pH. This, in turn, affects its solubility, permeability across biological membranes, and interaction with target proteins. For 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid, two primary ionizable groups are of interest: the carboxylic acid and the imidazole ring.

Expected pKa Values
  • Carboxylic Acid (pKa₁): The carboxylic acid moiety is expected to be acidic. The presence of the electron-withdrawing nitro group on the imidazole ring will likely lower the pKa of the carboxylic acid compared to a simple benzoic acid (pKa ≈ 4.2), making it a stronger acid.

  • Imidazole Moiety (pKa₂): The basicity of the imidazole nitrogen will be significantly reduced by the electron-withdrawing effects of the nitro group and the carboxylic acid. Therefore, the pKa for the protonation of the imidazole ring is expected to be low.

Experimental Determination of pKa

A robust determination of the pKa values is essential. Potentiometric titration is a reliable and widely used method.

Protocol for Potentiometric pKa Determination

  • Preparation of the Analyte Solution: Accurately weigh a sample of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to a known concentration (e.g., 1-5 mM). The choice of co-solvent is critical to ensure complete dissolution.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Purge the solution with an inert gas like argon to eliminate dissolved CO₂, which can interfere with the titration of basic groups.[4]

  • Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic imidazole nitrogen.

  • Titration with Base: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic carboxylic acid group.

  • Data Analysis: Record the pH at regular volume increments of the titrant. The pKa values correspond to the pH at the half-equivalence points. For complex molecules with multiple ionizable groups, the use of the second-derivative method can help in accurately identifying the inflection points from the titration curve.[4]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Compound in Co-solvent purge Purge with Argon dissolve->purge titrate_acid Titrate with Standard Acid purge->titrate_acid titrate_base Titrate with Standard Base purge->titrate_base record_data Record pH vs. Volume titrate_acid->record_data titrate_base->record_data plot_curve Plot Titration Curve record_data->plot_curve second_derivative Apply Second Derivative Method plot_curve->second_derivative determine_pka Determine pKa at Half-Equivalence second_derivative->determine_pka

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP): Gauging Membrane Permeability

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes. A balanced LogP is often crucial for oral bioavailability.

Predicted Lipophilicity

The presence of the benzyl group will increase the lipophilicity of the molecule, while the carboxylic acid and nitro groups will increase its hydrophilicity. The exact balance will determine the overall LogP. For a related compound, imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide, a calculated LogP of -1.560 has been reported, suggesting a generally hydrophilic nature for the core structure.[5] The addition of the benzyl group would be expected to increase this value significantly.

Experimental Determination of LogP

The shake-flask method is the traditional approach, but for higher throughput, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often employed.

Protocol for RP-HPLC LogP Determination

  • System Setup: Utilize an HPLC system with a C18 column and a UV detector. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is in its neutral form, if possible) and an organic modifier like methanol or acetonitrile.[6]

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: Dissolve the 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid in the mobile phase and inject it into the HPLC system.

  • LogP Calculation: Determine the retention time of the target compound and calculate its retention factor. Use the calibration curve to interpolate the LogP value.

G cluster_setup HPLC System Preparation cluster_procedure Experimental Procedure cluster_calc Calculation c18_column C18 Column uv_detector UV Detector mobile_phase Aqueous/Organic Mobile Phase inject_standards Inject Standards with Known LogP generate_curve Generate Calibration Curve (log k' vs. LogP) inject_standards->generate_curve interpolate_logp Interpolate LogP from Calibration Curve generate_curve->interpolate_logp inject_sample Inject Target Compound measure_rt Measure Retention Time (RT) inject_sample->measure_rt calc_k Calculate Retention Factor (k') from RT measure_rt->calc_k calc_k->interpolate_logp

Caption: Workflow for LogP Determination by RP-HPLC.

Aqueous Solubility: A Prerequisite for Efficacy

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.

Factors Influencing Solubility

The solubility of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid will be highly pH-dependent due to the ionizable carboxylic acid group. At low pH, where the carboxylic acid is protonated, the solubility is expected to be lower. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt. The crystalline nature of the solid form will also significantly impact its solubility.

Experimental Determination of Solubility

A kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery.

Protocol for Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[7]

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at various pH values) to the wells to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound if its solubility is exceeded.[8]

  • Detection of Precipitation: Measure the turbidity of the solutions in each well using a nephelometer. An increase in light scattering indicates precipitation.

  • Quantification (Optional): For a more quantitative measure, the samples can be filtered to remove any precipitate, and the concentration of the compound remaining in the filtrate can be determined by LC-MS/MS analysis against a standard curve.[7]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (typically in the aromatic region, ~7.3-7.5 ppm, and a singlet for the benzylic CH₂ protons, ~5.3-5.5 ppm).[9] The imidazole ring proton will also appear as a singlet in the aromatic region. The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals will include those for the carbonyl carbon of the carboxylic acid (around 160-170 ppm), the carbons of the imidazole ring, and the carbons of the benzyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.[10]

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[11]

  • C=N and C=C Stretches (Imidazole and Benzene Rings): Multiple bands in the 1450-1600 cm⁻¹ region.

Thermal Stability

Understanding the thermal stability of a compound is crucial for its handling, storage, and formulation. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed. TGA would reveal the decomposition temperature, while DSC would determine the melting point and any other thermal transitions. For related nitroimidazole compounds like metronidazole, thermal decomposition has been observed at temperatures above 220°C.[12]

Conclusion

4-Nitro-1-benzyl-1H-imidazole-5-carboxylic acid is a molecule of significant interest within the broader class of nitroimidazole therapeutics. While direct experimental data on its physicochemical properties are sparse, this guide provides a comprehensive framework for their determination. By employing the detailed experimental protocols for pKa, LogP, solubility, and spectroscopic characterization, researchers can build a robust data package for this compound. This information is critical for advancing our understanding of its structure-activity relationships and for guiding its potential development as a novel therapeutic agent. The provided methodologies ensure a self-validating system for data generation, grounded in established analytical techniques, which is paramount for scientific integrity and the successful progression of drug discovery programs.

References

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). National Center for Biotechnology Information. [Link]

  • 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. Pharmaffiliates. [Link]

  • FT-IR spectra of metronidazole (a) control and (b) treated. ResearchGate. [Link]

  • Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Thermal stability of metronidazole drug and tablets. ResearchGate. [Link]

  • Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide (CAS 6961-41-7). Cheméo. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2018). National Center for Biotechnology Information. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Center for Biotechnology Information. [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The document elucidates the strategic considerations for its synthesis, detailing the chemical principles behind N-alkylation and nitration of the imidazole ring. A detailed, step-by-step protocol for a plausible synthetic route is presented, supported by mechanistic insights and data from analogous transformations reported in the scientific literature. This guide is intended to equip researchers with the necessary knowledge to approach the synthesis of this and related nitroimidazole derivatives with a foundation of scientific integrity and practical expertise.

Introduction: The Significance of Nitroimidazole Scaffolds

Nitroimidazole derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2][3] The nitro group, being a strong electron-withdrawing moiety, is crucial for the mechanism of action in many of these compounds, particularly as antibacterial and antiprotozoal agents.[4][5] The substitution pattern on the imidazole ring, including the presence of functional groups like carboxylic acids and N-alkyl substituents, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The target molecule, 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid, combines these key features, making it a valuable building block for the synthesis of novel therapeutic agents, such as TGR5 agonists for metabolic diseases.[6]

Strategic Approaches to Synthesis

The synthesis of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid can be approached through several strategic pathways. The core challenge lies in the selective introduction of the benzyl group at the N-1 position and the nitro group at the C-4 position, while preserving the carboxylic acid functionality at C-5. The primary retrosynthetic disconnections suggest two main routes:

  • Route A: Benzylation followed by Nitration. This approach starts with an imidazole-5-carboxylic acid derivative, proceeds with N-benzylation, and concludes with the nitration of the resulting intermediate.

  • Route B: Nitration followed by Benzylation. This strategy involves the initial nitration of an imidazole-5-carboxylic acid derivative, followed by the N-benzylation of the nitroimidazole intermediate.

The choice between these routes is governed by the directing effects of the substituents on the imidazole ring and the stability of the intermediates under the respective reaction conditions. The carboxylic acid group is deactivating, which can make the subsequent nitration in Route A challenging. Conversely, the nitro group is also strongly deactivating, potentially complicating the N-alkylation step in Route B.

A graphical representation of these strategic approaches is provided below.

G cluster_A Route A cluster_B Route B Target 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid A1 Imidazole-4(5)-carboxylic acid A2 1-Benzyl-1H-imidazole-5-carboxylic acid A1->A2 Benzylation A2->Target Nitration B1 Imidazole-4(5)-carboxylic acid B2 4-Nitro-1H-imidazole-5-carboxylic acid B1->B2 Nitration B2->Target Benzylation

Figure 1: Retrosynthetic analysis of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid.

Proposed Synthetic Pathway and Experimental Protocol

This guide proposes a synthetic pathway that prioritizes regioselectivity and control over the reaction sequence. The selected route involves the protection of the carboxylic acid group, followed by N-benzylation, nitration, and subsequent deprotection. This multi-step approach is designed to mitigate potential side reactions and improve the overall yield and purity of the final product.

Overall Synthetic Scheme

The proposed synthesis commences with the esterification of imidazole-4(5)-carboxylic acid, followed by N-alkylation with benzyl chloride, nitration of the imidazole ring, and finally, hydrolysis of the ester to yield the target carboxylic acid.

G Start Imidazole-4(5)-carboxylic acid Intermediate1 Methyl imidazole-4(5)-carboxylate Start->Intermediate1 Step 1 Step1 Esterification (MeOH, H2SO4) Intermediate2 Methyl 1-benzyl-1H-imidazole-5-carboxylate Intermediate1->Intermediate2 Step 2 Step2 N-Benzylation (BnCl, K2CO3, CH3CN) Intermediate3 Methyl 4-nitro-1-benzyl-1H-imidazole-5-carboxylate Intermediate2->Intermediate3 Step 3 Step3 Nitration (HNO3, H2SO4) FinalProduct 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid Intermediate3->FinalProduct Step 4 Step4 Hydrolysis (NaOH, H2O/MeOH)

Figure 2: Proposed synthetic workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl imidazole-4(5)-carboxylate (Esterification)

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions during the subsequent benzylation and nitration steps. Esterification is a standard and high-yielding protection strategy.

  • Procedure:

    • To a suspension of imidazole-4(5)-carboxylic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl ester.

Step 2: Synthesis of Methyl 1-benzyl-1H-imidazole-5-carboxylate (N-Benzylation)

  • Rationale: N-alkylation of imidazoles is a well-established reaction.[7][8] The use of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile favors the regioselective alkylation at the N-1 position.[7]

  • Procedure:

    • Dissolve methyl imidazole-4(5)-carboxylate (1 equivalent) in acetonitrile (15 volumes).

    • Add potassium carbonate (1.5 equivalents) and benzyl chloride (1.2 equivalents) to the solution.

    • Heat the reaction mixture to 60 °C and stir for 8-12 hours.[7] Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired product.

Step 3: Synthesis of Methyl 4-nitro-1-benzyl-1H-imidazole-5-carboxylate (Nitration)

  • Rationale: The nitration of the imidazole ring is typically achieved using a mixture of nitric acid and sulfuric acid.[9][10] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature needs to be carefully controlled to prevent dinitration or degradation of the starting material.

  • Procedure:

    • In a flask cooled to 0 °C, slowly add methyl 1-benzyl-1H-imidazole-5-carboxylate (1 equivalent) to concentrated sulfuric acid (5 volumes) with stirring.

    • Maintain the temperature at 0-5 °C and add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) dropwise.

    • After the addition is complete, allow the reaction to stir at a controlled temperature, for instance, between 10-90 °C for 2-10 hours, depending on the substrate's reactivity.[11]

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a cold aqueous solution of sodium hydroxide to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Synthesis of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid (Hydrolysis)

  • Rationale: The final step is the deprotection of the methyl ester to unveil the carboxylic acid. This is readily achieved by base-catalyzed hydrolysis using sodium hydroxide.

  • Procedure:

    • Suspend the methyl 4-nitro-1-benzyl-1H-imidazole-5-carboxylate (1 equivalent) in a mixture of methanol and water (1:1, 10 volumes).

    • Add an aqueous solution of sodium hydroxide (2 equivalents, 2M) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of 3-4, leading to the precipitation of the product.

    • Filter the solid, wash with cold water, and dry in a vacuum oven to obtain the final product.

Data Summary and Characterization

The following table summarizes the key parameters for the proposed synthetic route. The expected yields are based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1EsterificationMeOH, H₂SO₄MethanolReflux4-685-95
2N-BenzylationBnCl, K₂CO₃Acetonitrile608-1270-85
3NitrationHNO₃, H₂SO₄Sulfuric Acid10-902-1060-75
4HydrolysisNaOHMethanol/WaterRoom Temp2-480-90

Characterization: The structure and purity of the final product and all intermediates should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Conclusion

The synthesis of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid is a multi-step process that requires careful consideration of reaction conditions and protecting group strategies. The proposed pathway, involving esterification, N-benzylation, nitration, and hydrolysis, offers a robust and logical approach to obtaining the target molecule. This guide provides a solid foundation for researchers to undertake the synthesis, with the understanding that optimization of each step may be necessary to achieve the desired yield and purity. The principles and protocols outlined herein are grounded in established organic chemistry and are supported by the available scientific literature on imidazole chemistry.

References

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  • Synthesis of 4-nitroimidazole derivatives with antibacterial activity... - ResearchGate. ResearchGate. Available at: [Link]

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  • Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Available at: [Link]

  • SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN Maxime D. Crozet, Clément. Available at: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - Brieflands. Brieflands. Available at: [Link]

  • US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents. Google Patents.

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An In-Depth Technical Guide to 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid (CAS 82228-58-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid, bearing the CAS number 82228-58-8, is a nitroimidazole derivative of significant interest within the scientific community. This guide provides a comprehensive technical overview of this compound, synthesizing available data on its chemical characteristics, potential therapeutic applications, and the broader context of nitroimidazoles in drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document extrapolates from closely related structures and the well-established principles of nitroimidazole chemistry to provide actionable insights for researchers. This guide will delve into its physicochemical properties, plausible synthetic routes, expected biological activities, and the underlying mechanisms of action that define this class of compounds.

Introduction: The Nitroimidazole Scaffold in Medicinal Chemistry

The nitroimidazole core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. The presence of the nitro group is central to the therapeutic efficacy of these compounds, which often function as prodrugs. Under hypoxic conditions, characteristic of anaerobic bacteria, protozoa, and the microenvironment of solid tumors, the nitro group undergoes bioreduction to form highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals. These reactive species can induce significant cellular damage, primarily through interactions with DNA and other macromolecules, leading to cell death.

This mechanism forms the basis for the use of nitroimidazoles as antimicrobial agents (e.g., metronidazole), antiparasitic drugs, and as radiosensitizers in cancer therapy to enhance the efficacy of radiation treatment in hypoxic tumor regions. 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid belongs to this versatile class of compounds, and its unique substitution pattern suggests a potential for nuanced biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Based on its chemical structure, the key properties of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 82228-58-8N/A
Molecular Formula C₁₁H₉N₃O₄N/A
Molecular Weight 247.21 g/mol N/A
IUPAC Name 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acidN/A
Appearance Expected to be a solidN/A
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF.N/A

Synthesis Strategies

A generalized synthetic workflow is proposed below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A Imidazole-4-carboxylic acid S1 N-Alkylation A->S1 B Benzyl bromide B->S1 C Nitrating agent (e.g., HNO₃/H₂SO₄) S2 Nitration C->S2 S1->S2 1-(phenylmethyl)-1H- imidazole-4-carboxylic acid S3 Purification S2->S3 Crude Product P 4-nitro-1-(phenylmethyl)-1H- imidazole-5-carboxylic acid S3->P

Caption: Proposed synthetic workflow for 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid.

Detailed Protocol for a Related Synthesis (for illustrative purposes):

The following protocol describes a general method for the synthesis of related benzimidazole derivatives, which can be adapted for the target compound[1].

Step 1: N-Alkylation of the Imidazole Ring

  • Dissolve the starting imidazole-4-carboxylic acid in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the imidazole nitrogen.

  • To this mixture, add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-benzylated imidazole intermediate.

Step 2: Nitration of the Imidazole Ring

  • Dissolve the N-benzylated intermediate in a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0 °C).

  • Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the precipitate, wash with cold water until neutral, and dry to yield the crude 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Anticipated Biological Activities and Mechanism of Action

Given its structural features, 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid is anticipated to exhibit a range of biological activities, primarily centered around its nitro group.

Antimicrobial Activity

Nitroimidazoles are well-established antimicrobial agents. The proposed mechanism involves the reductive activation of the nitro group by microbial nitroreductases under anaerobic or microaerophilic conditions. This leads to the formation of cytotoxic metabolites that disrupt DNA integrity and other essential cellular processes. It is highly probable that 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid will demonstrate activity against a spectrum of anaerobic bacteria and possibly some protozoa.

Anticancer and Radiosensitizing Properties

The hypoxic microenvironment of solid tumors provides a rationale for the use of nitroimidazoles as anticancer agents and radiosensitizers[2].

Direct Cytotoxicity: The bioreductive activation of the nitro group can lead to selective cytotoxicity in hypoxic tumor cells. Studies on related 4-nitroimidazole derivatives have demonstrated their cytotoxic properties against various cancer cell lines[2].

Radiosensitization: As a radiosensitizer, the compound is expected to increase the susceptibility of hypoxic tumor cells to radiation therapy. The electron-affinic nature of the nitro group allows it to "mimic" oxygen in fixing radiation-induced DNA damage, thereby enhancing the lethal effects of radiation in the otherwise radioresistant hypoxic tumor core.

The general mechanism of action for nitroimidazole-based radiosensitizers is depicted below:

Radiosensitization_Mechanism cluster_0 Radiation & Hypoxia cluster_1 Cellular Events cluster_2 Compound's Role Rad Ionizing Radiation DNA Cellular DNA Rad->DNA Hypoxia Hypoxic Tumor Cell Reduction Bioreduction of Nitro Group Hypoxia->Reduction Damage DNA Damage (Free Radicals) DNA->Damage Repair DNA Repair Damage->Repair Normoxia (O₂) Fixation Damage Fixation Damage->Fixation Death Cell Death Fixation->Death Compound 4-nitro-1-(phenylmethyl)-1H- imidazole-5-carboxylic acid Compound->Reduction Radical Reactive Intermediates Reduction->Radical Radical->Fixation Mimics O₂

Caption: Mechanism of radiosensitization by nitroimidazoles in hypoxic tumor cells.

Experimental Protocols

While specific experimental data for the title compound is lacking, the following are generalized protocols that can be employed to evaluate its biological activities.

Antimicrobial Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, or anaerobic bacteria like Bacteroides fragilis).

  • Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (temperature, aerobic/anaerobic) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Anticancer Activity

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid represents a promising scaffold for further investigation in the fields of antimicrobial and anticancer drug discovery. Its structural similarity to known bioactive nitroimidazoles strongly suggests a potential for therapeutic efficacy. However, the current lack of specific experimental data for this compound underscores the need for dedicated research to fully elucidate its biological profile.

Future research should focus on:

  • Optimized Synthesis: Development and publication of a detailed and optimized synthetic protocol.

  • Comprehensive Biological Evaluation: Screening against a broad panel of anaerobic and aerobic bacteria, fungi, and protozoa to determine its antimicrobial spectrum.

  • In-depth Anticancer Studies: Evaluation of its cytotoxic and radiosensitizing effects on a variety of cancer cell lines under both normoxic and hypoxic conditions.

  • Mechanistic Investigations: Elucidation of its precise mechanism of action, including the identification of its cellular targets and metabolic activation pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the benzyl and carboxylic acid moieties to its biological activity.

The insights provided in this guide, though based on extrapolation from related compounds, offer a solid foundation for initiating such research endeavors. The exploration of this and similar nitroimidazole derivatives holds the potential to yield novel therapeutic agents to address unmet medical needs in infectious diseases and oncology.

References

[2] Stratford, I. J., Williamson, C., & Hardy, C. (n.d.). Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro. PMC. Retrieved from [Link]

[1] Bhat, M. A., Al-Omar, M. A., & Amr, A. E. G. E. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave Online. Retrieved from [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 5-Nitroimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroimidazoles (5-NIs) represent a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Their efficacy is intrinsically linked to the unique metabolic environment of these organisms, which facilitates the reductive activation of the 5-nitro group—a critical step that transforms these prodrugs into cytotoxic agents. This guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of 5-NIs. We will delve into the enzymatic activation pathways, the generation of reactive intermediates, the ultimate damage to cellular macromolecules, and the emerging mechanisms of resistance. This document is intended to serve as a technical resource, offering not only a synthesis of current knowledge but also practical insights into the experimental methodologies used to elucidate these complex processes.

Introduction: The Chemical Genius of a Prodrug Strategy

The therapeutic success of 5-nitroimidazoles, such as metronidazole and tinidazole, lies in their selective toxicity. These compounds are administered in an inactive prodrug form, which can freely diffuse into both host and microbial cells.[1][2] The key to their specific antimicrobial action is the bioactivation that occurs exclusively within the low redox potential environment of anaerobic and microaerophilic pathogens.[3] This selective activation minimizes toxicity to the oxygen-rich tissues of the host, providing a significant therapeutic window.

The core structure of a 5-nitroimidazole consists of an imidazole ring with a nitro group (NO2) at the 5-position.[2] Variations in the side chain at the N-1 position and other substitutions on the imidazole ring give rise to different derivatives with varied pharmacokinetic and pharmacodynamic properties. However, the fundamental mechanism of action remains conserved and is entirely dependent on the reduction of the 5-nitro group.[3]

The Activation Cascade: A Journey from Inert Prodrug to Cytotoxic Radical

The conversion of a 5-nitroimidazole from its benign prodrug state to a potent antimicrobial agent is a multi-step process initiated by specific microbial enzymes. This activation is a hallmark of anaerobic metabolism.

The Critical Role of Low Redox Potential Enzymes

The initial and rate-limiting step in the activation of 5-NIs is the single-electron reduction of the nitro group. This process is efficiently catalyzed by proteins with sufficiently low redox potentials, a characteristic feature of anaerobic energy metabolism.[3] The primary enzyme system implicated in this activation is the Pyruvate:Ferredoxin Oxidoreductase (PFOR) pathway.[4][5][6]

PFOR is a key enzyme in the metabolism of many anaerobic organisms, responsible for the oxidative decarboxylation of pyruvate to acetyl-CoA.[5] During this reaction, electrons are transferred to a low-potential electron acceptor, typically ferredoxin .[4][6] Reduced ferredoxin possesses a sufficiently negative redox potential to donate an electron to the 5-nitroimidazole, initiating the activation cascade.[4][7]

In some organisms, other enzyme systems, such as thioredoxin reductase , have also been shown to contribute to the reduction and activation of 5-NIs.[8][9] In Trichomonas vaginalis, thioredoxin reductase can directly reduce metronidazole.[1]

The process can be summarized as follows:

  • The 5-NI prodrug diffuses into the anaerobic pathogen.[2]

  • PFOR catalyzes the conversion of pyruvate to acetyl-CoA, releasing electrons.[5]

  • These electrons are transferred to ferredoxin, reducing it.

  • Reduced ferredoxin donates an electron to the 5-nitro group of the imidazole, forming a highly reactive nitro radical anion.[3]

Activation_Pathway caption Figure 1: Activation pathway of 5-nitroimidazoles.

Generation of Cytotoxic Intermediates

The initial nitro radical anion is a short-lived but highly reactive species.[10] It can undergo further reduction to form other cytotoxic intermediates, including a nitroso radical and a hydroxylamine derivative.[3][9][11] These reactive nitrogen species are potent oxidizing and reducing agents that can indiscriminately damage a wide range of cellular macromolecules.[12][13]

It is believed that these intermediate reduction products, rather than the initial nitro radical anion itself, are the primary mediators of cytotoxicity.[11] Studies have shown that chemically synthesized nitrosoimidazoles are significantly more bactericidal than their parent nitroimidazole compounds, providing direct evidence for their role as key active species.[11]

Molecular Targets and Cellular Consequences: The Path to Cell Death

The highly reactive intermediates generated from the reduction of 5-NIs do not have a single, specific molecular target. Instead, they wreak havoc throughout the cell, with DNA being a primary and critical target.

DNA Damage: The Primary Mechanism of Lethality

The most well-documented and arguably the most critical consequence of 5-NI activation is damage to DNA.[12][14] The reduced intermediates can interact with DNA in several ways:

  • Strand Breakage: The reactive species can cause both single- and double-strand breaks in the DNA backbone.[10][12] This disrupts the integrity of the genetic material, leading to catastrophic consequences for the cell.

  • Loss of Helical Structure: The interaction of the reduced drug with DNA can lead to a loss of the normal helical structure, interfering with essential processes like replication and transcription.[10][]

The extent of DNA damage has been shown to be dependent on the rate of drug reduction, with slower reduction paradoxically leading to more extensive damage.[16] This suggests that a sustained, low-level production of reactive intermediates is highly effective at inducing lethal DNA lesions. The pH of the cellular environment can also influence the degree of DNA damage.[17]

Other Cellular Targets

While DNA is a primary target, the reactive intermediates can also damage other vital cellular components:

  • Proteins and Enzymes: The reactive species can interact with proteins, including enzymes involved in critical metabolic pathways. For example, in some parasites, 5-NIs have been shown to bind to and inhibit proteins within the thioredoxin-mediated redox network, disrupting the cell's ability to manage oxidative stress.[8]

  • Cellular Redox Homeostasis: The activation of 5-NIs can deplete the cell's pool of reducing equivalents, leading to a state of oxidative stress. This can further exacerbate cellular damage and contribute to cell death.[8]

Experimental Methodologies for Studying the Mechanism of Action

Elucidating the complex mechanism of action of 5-NIs requires a multi-faceted experimental approach. Below are some key methodologies and their applications.

Spectrophotometric Assays for Nitroreductase Activity

A fundamental step in characterizing the activation of 5-NIs is to identify and quantify the enzymatic activity responsible for their reduction.

Protocol: Spectrophotometric Assay of Nitroreductase Activity

  • Objective: To measure the rate of 5-NI reduction by a purified enzyme or cell-free extract.

  • Principle: The reduction of the 5-nitro group leads to a change in the compound's absorbance spectrum. This change can be monitored over time to determine the rate of the reaction. For example, the reduction of nitazoxanide can be monitored by the decrease in absorbance at 412 nm.[7]

  • Materials:

    • Purified enzyme (e.g., PFOR, thioredoxin reductase) or cell-free extract from the organism of interest.

    • 5-Nitroimidazole compound of interest.

    • Appropriate electron donor (e.g., pyruvate for PFOR, NADPH for some nitroreductases).

    • Anaerobic chamber or system to maintain an oxygen-free environment.

    • Spectrophotometer.

    • Reaction buffer.

  • Procedure:

    • Prepare a reaction mixture containing the buffer, electron donor, and the 5-NI compound in a cuvette.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance at the appropriate wavelength.

    • Initiate the reaction by adding the enzyme or cell-free extract.

    • Monitor the decrease in absorbance over time.

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The specific activity can be calculated using a molar extinction coefficient for the spectral change.[7]

  • Causality and Validation: This assay directly measures the ability of a specific enzyme or cellular extract to reduce the 5-NI. By comparing the activity of extracts from susceptible and resistant strains, one can investigate the role of specific enzymes in drug activation. The use of purified recombinant enzymes can definitively establish their role in the reduction process.[7]

Analysis of DNA Damage

Assessing the extent and nature of DNA damage is crucial for confirming the downstream effects of 5-NI activation.

Protocol: Alkaline Gel Electrophoresis for DNA Strand Breakage

  • Objective: To detect single- and double-strand breaks in DNA following treatment with a 5-NI.

  • Principle: DNA is denatured under alkaline conditions. The migration of this single-stranded DNA through an agarose gel is dependent on its size. Smaller fragments, resulting from strand breaks, will migrate faster.

  • Materials:

    • Anaerobic culture of the target organism.

    • 5-Nitroimidazole compound.

    • DNA extraction kit.

    • Alkaline electrophoresis buffer (e.g., 50 mM NaOH, 1 mM EDTA).

    • Agarose.

    • DNA staining agent (e.g., SYBR Gold).

    • Gel electrophoresis apparatus and power supply.

    • Imaging system.

  • Procedure:

    • Treat the anaerobic culture with the 5-NI for a specified period. Include an untreated control.

    • Extract the genomic DNA from both treated and untreated cells.

    • Load the DNA samples onto an alkaline agarose gel.

    • Perform electrophoresis under alkaline conditions.

    • Stain the gel with a fluorescent DNA dye.

    • Image the gel and compare the migration patterns of DNA from treated and untreated cells. A smear of faster-migrating DNA in the treated sample is indicative of strand breakage.

  • Causality and Validation: This method provides a direct visualization of DNA fragmentation, a key hallmark of 5-NI-induced cytotoxicity. The inclusion of an untreated control is essential to demonstrate that the observed damage is a direct result of drug treatment.

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

HPLC is a powerful tool for identifying and quantifying the 5-NI and its various reduced metabolites in biological samples.

Protocol: HPLC Analysis of 5-NI Metabolism

  • Objective: To separate and quantify the parent 5-NI and its metabolites in a biological sample.

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (in a column) and a mobile phase.

  • Materials:

    • HPLC system with a suitable detector (e.g., UV-Vis or mass spectrometer).

    • Analytical column (e.g., C18).[18]

    • Mobile phase (e.g., a mixture of methanol and an aqueous buffer).[18]

    • Standards for the parent 5-NI and any available metabolite standards.

    • Samples from treated cultures or enzymatic assays.

  • Procedure:

    • Prepare samples by appropriate extraction and filtration. Common extraction solvents include acetonitrile or ethyl acetate.[19]

    • Inject the sample into the HPLC system.

    • Run the separation using a defined mobile phase composition and flow rate.

    • Detect the eluting compounds and record their retention times and peak areas.

    • Identify compounds by comparing their retention times to those of known standards.

    • Quantify the compounds by comparing their peak areas to a standard curve.

  • Causality and Validation: This method allows for the direct observation of the conversion of the parent drug into its metabolites. By analyzing samples over time, one can determine the kinetics of drug metabolism. Comparing the metabolite profiles of susceptible and resistant strains can provide insights into the mechanisms of resistance.

Mechanisms of Resistance: How Pathogens Fight Back

The emergence of resistance to 5-NIs is a growing clinical concern. Resistance is typically multifactorial and often involves alterations in the drug activation pathway.

Impaired Drug Activation

The most common mechanism of resistance is a decrease in the ability of the pathogen to activate the 5-NI prodrug.[20] This can occur through several genetic and biochemical alterations:

  • Downregulation or Inactivation of Activating Enzymes: Reduced expression or mutations in the genes encoding key activating enzymes, such as PFOR and ferredoxin, can significantly decrease the rate of 5-NI reduction.[1][21] In some highly resistant strains of T. vaginalis, PFOR and ferredoxin are completely absent.[6][21]

  • Mutations in Nitroreductases: Specific nitroreductases are also involved in the activation of certain 5-NIs. Mutations in the genes encoding these enzymes can lead to resistance.[13]

Increased Oxygen Scavenging

In some microaerophilic organisms, resistance can be associated with an increased ability to scavenge intracellular oxygen. Oxygen can compete with the 5-NI for the electrons from reduced ferredoxin. If oxygen is present, it can re-oxidize the nitro radical anion back to the parent compound in a process known as "futile cycling." This prevents the accumulation of toxic intermediates. Therefore, enhanced oxygen detoxification mechanisms can contribute to resistance.[1]

Expression of Denitrificating Enzymes

Some bacteria have evolved enzymes, known as Nim proteins, that can reduce the 5-nitroimidazole by a two-electron step, bypassing the formation of the toxic single-electron radical intermediate.[20] This effectively detoxifies the drug.

Resistance_Mechanisms Prodrug 5-Nitroimidazole (Prodrug) Activation_Pathway Reductive Activation (e.g., PFOR/Ferredoxin) Prodrug->Activation_Pathway Toxic_Radicals Toxic Intermediates Activation_Pathway->Toxic_Radicals Cell_Death Cell Death Toxic_Radicals->Cell_Death Impaired_Activation Impaired_Activation Impaired_Activation->Activation_Pathway Blocks Futile_Cycling Futile_Cycling Futile_Cycling->Toxic_Radicals Reverses Nim_Enzymes Nim_Enzymes Nim_Enzymes->Prodrug Detoxifies caption Figure 2: Overview of resistance mechanisms.

Conclusion and Future Directions

The 5-nitroimidazoles remain a vital class of antimicrobial agents due to their unique mechanism of action, which is exquisitely targeted to the anaerobic lifestyle. A thorough understanding of their activation, cytotoxic effects, and the corresponding resistance mechanisms is paramount for their continued effective use and for the development of new generations of these drugs. Future research should focus on:

  • Overcoming Resistance: Designing novel 5-NIs that can be activated by alternative pathways or are less susceptible to existing resistance mechanisms.

  • Combination Therapies: Investigating synergistic combinations of 5-NIs with other antimicrobial agents to enhance efficacy and combat resistance.

  • Improving Selectivity: Further refining the structure of 5-NIs to enhance their selective activation in pathogens and minimize any potential for host toxicity.

By continuing to unravel the intricate molecular details of how these remarkable prodrugs work, the scientific community can ensure their place in our therapeutic arsenal for years to come.

References

  • Nitroimidazole antibiotics. (2022). WikiLectures. Retrieved from [Link]

  • Leitsch, D., Kolarich, D., Wilson, I. B., & Altmann, F. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(8), 1756–1765.
  • Schwebke, J. R., & Leitsch, D. (2019). Mechanisms of 5-nitroimidazole Resistance in Trichomonas vaginalis: A Systematic Review of the Literature. Journal of Antimicrobial Chemotherapy, 74(8), 2205-2215.
  • Metro | 400 mg | Tablet | Ziska Pharmaceuticals Ltd. (n.d.). MedEx. Retrieved from [Link]

  • LaRusso, N. F., & Tomasz, M. (1981). DNA damage induced by reductively activated nitroimidazoles--pH effects. Canadian Journal of Microbiology, 27(10), 1059-1063.
  • Capparelli, E. V., et al. (2018). Phylogenetic Analysis of Pyruvate-Ferredoxin Oxidoreductase, a Redox Enzyme Involved in the Pharmacological Activation of Nitro-Based Prodrugs in Bacteria and Protozoa. Molecules, 23(9), 2209.
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  • Goldman, P., & Wuest, J. (1983). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. Antimicrobial Agents and Chemotherapy, 23(5), 700-704.
  • Sobel, J. D., & Leitsch, D. (2019). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Sexually Transmitted Infections, 95(5), 314-320.
  • Crofts, A. A., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 553.
  • Sisson, G., Jeong, J. Y., Goodwin, A., & Bryner, J. (2002). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 46(7), 2116-2123.
  • Entamoeba histolytica. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nitroimidazoles. (2021). Lecturio. Retrieved from [Link]

  • Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1981). DNA damage induced by reduced nitroimidazole drugs. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 39(2), 179-186.
  • Zhang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical and Biomedical Analysis, 245, 116069.
  • Leitsch, D., et al. (2011). Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(8), 1756-1765.
  • Chiesa, L., et al. (2025). Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 73(33), 11234-11242.
  • Jung, S., et al. (2008). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of Bacteriology, 190(21), 7275-7284.
  • Müller, M. (2025). Pyruvate: Ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia.
  • Dołowy, M., & Pyka, A. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(1), 385.
  • Church, D. L., & Laishley, E. J. (1995). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Journal of Antimicrobial Chemotherapy, 36(1), 47-57.
  • Bozhanov, S., et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography.
  • Upcroft, P., & Upcroft, J. A. (2001). Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba. Antimicrobial Agents and Chemotherapy, 45(6), 1810-1814.
  • What are PFOR inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

  • Reactive Nitrogen species | RNS | Antimicrobial Chemicals | CSIR-NET Exam | Basic Science Series. (2021, November 28). YouTube. Retrieved from [Link]

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A Deep Dive into Nitroimidazoles: From Serendipitous Discovery to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of nitroimidazole compounds. From their unexpected beginnings as a byproduct of Streptomyces fermentation to their current status as indispensable antimicrobial and anticancer agents, this document traces the scientific journey of this remarkable class of drugs. We will delve into the intricate mechanisms of their bio-reductive activation, the nuanced structure-activity relationships that govern their efficacy, and the ever-evolving landscape of microbial resistance. This guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical insights into the synthesis, evaluation, and future development of nitroimidazole-based therapeutics.

The Dawn of a New Antimicrobial Era: A Serendipitous Unveiling

The story of nitroimidazoles begins not in a pristine laboratory, but in the complex microbial world of soil bacteria. In the early 1950s, a team of Japanese scientists led by K. Maeda was investigating the antibiotic properties of metabolites from Streptomyces species.[1] During this work, they isolated a compound from Nocardia mesenterica that exhibited antibacterial activity.[1] This compound was later identified as 2-nitroimidazole and named Azomycin .[1] While Azomycin itself did not become a clinical success, its discovery was the critical spark that ignited the field of nitroimidazole research.

Inspired by the antimicrobial potential of the nitroimidazole scaffold, researchers at the French pharmaceutical company Rhône-Poulenc embarked on a synthetic chemistry program in the late 1950s. Their efforts culminated in the synthesis of a 5-nitroimidazole derivative, metronidazole , in 1959.[2] Initially developed for the treatment of trichomoniasis, a common protozoal infection, metronidazole's true potential was yet to be fully realized.[2]

A pivotal moment came in 1962 with a serendipitous clinical observation. A patient being treated for trichomoniasis with metronidazole also showed a remarkable improvement in a concurrent anaerobic bacterial infection of the gums.[3] This accidental discovery opened the floodgates for the exploration of metronidazole's potent and selective activity against anaerobic bacteria, a finding that would revolutionize the treatment of a wide range of infections.

The Chemical Core: Synthesis and Structure-Activity Relationships

The therapeutic efficacy of nitroimidazole compounds is intrinsically linked to their chemical structure. The core of these drugs is the imidazole ring, a five-membered heterocycle containing two nitrogen atoms, substituted with a nitro group (-NO2). The position of this nitro group, along with other substitutions on the imidazole ring, profoundly influences the compound's antimicrobial spectrum, potency, and pharmacokinetic properties.

Synthesis of the Nitroimidazole Scaffold

The foundational precursor for many clinically significant 5-nitroimidazoles, including metronidazole, is 2-methyl-5-nitroimidazole . Its synthesis is a cornerstone of nitroimidazole chemistry.

Experimental Protocol: Synthesis of 2-Methyl-5-nitroimidazole [4][5]

Materials:

  • 2-methylimidazole

  • Concentrated nitric acid (HNO3)

  • Concentrated sulfuric acid (H2SO4)

  • Ammonium sulfate

  • Ice

  • Water

  • Reaction kettle with temperature control and stirring

  • Filtration apparatus

Procedure:

  • Carefully add 855 kg of 98% sulfuric acid to the reaction kettle.

  • While stirring, heat the sulfuric acid to 60°C and then add 1075 kg of ammonium sulfate.

  • Incrementally add 2-methylimidazole in three portions at 80°C, 85°C, and 130°C, for a total of 820 kg.

  • Once the temperature reaches 140°C, add 845 kg of 87% nitric acid at a controlled flow rate of 235 kg/h .

  • Maintain the reaction mixture at 140°C for 150 minutes, monitoring the temperature every 30 minutes.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize the mixture with ammonia water to precipitate the product.

  • Filter the precipitated 2-methyl-5-nitroimidazole.

  • Wash the product with water and dry.

Experimental Protocol: Synthesis of Metronidazole [6][7]

Materials:

  • 2-methyl-5-nitroimidazole

  • Formic acid (95-99%)

  • Concentrated sulfuric acid

  • Reaction vessel with stirring and temperature control

Procedure:

  • In a reaction kettle, add 100 parts by weight of formic acid and cool to 20°C with stirring.

  • Slowly add 25-35 parts by weight of concentrated sulfuric acid to prepare the mixed acid.

  • In a separate reaction tank, add 100-120 parts by weight of 2-methyl-5-nitroimidazole.

  • Add the prepared mixed acid to the 2-methyl-5-nitroimidazole.

  • Stir and heat the mixture to 75-80°C until the 2-methyl-5-nitroimidazole is completely dissolved.

  • Maintain this temperature for 10-20 minutes to complete the reaction.

  • The resulting metronidazole can be purified by recrystallization.

Structure-Activity Relationships: A Tale of Substitutions

The biological activity of 5-nitroimidazoles is highly dependent on the nature of the substituents at the N-1 and C-2 positions of the imidazole ring.[1][8]

  • The Nitro Group at C-5: The 5-nitro position is crucial for the antimicrobial activity of this class of compounds. The electron-withdrawing nature of the nitro group is essential for the reductive activation that leads to cytotoxicity.

  • The Alkyl Group at N-1: The presence of a 1-alkyl substituent is a common feature of active 5-nitroimidazoles. This group can be modified to alter the drug's pharmacokinetic properties, such as its half-life and distribution. For example, the longer half-lives of second-generation nitroimidazoles like tinidazole are attributed to modifications of this side chain.[]

  • Substituents at C-2: The substituent at the C-2 position influences the compound's spectrum of activity and potency. A methyl group at this position, as seen in metronidazole, is common. Modifications at this position can lead to derivatives with altered antimicrobial profiles.[7]

The Mechanism of Action: A Trojan Horse Strategy

Nitroimidazoles are prodrugs, meaning they are administered in an inactive form and must be metabolically activated within the target microorganism to exert their cytotoxic effects. This activation process is highly selective for anaerobic and microaerophilic organisms, which is the basis for their targeted therapeutic action.[][10]

The key to this selective activation lies in the low redox potential of anaerobic and microaerophilic pathogens. These organisms possess electron transport proteins, such as ferredoxin , which have a sufficiently low redox potential to reduce the nitro group of the nitroimidazole.[11][12] In contrast, aerobic organisms lack these low-potential electron transport systems, and the presence of oxygen rapidly re-oxidizes any reduced nitroimidazole, preventing the accumulation of toxic intermediates.[13]

The Bioreductive Activation Pathway:

  • Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses across the cell membrane of the microorganism.

  • Reduction of the Nitro Group: Inside the anaerobic or microaerophilic cell, the nitro group of the drug is reduced by low-redox-potential electron transport proteins, primarily through the action of enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) .[11][12][14] This single-electron transfer results in the formation of a highly reactive nitroso radical anion.

  • Generation of Cytotoxic Intermediates: This unstable radical anion can undergo further reduction to form other cytotoxic intermediates, including nitroso and hydroxylamine derivatives.

  • DNA Damage: These reactive intermediates are potent oxidizing agents that can interact with and damage cellular macromolecules, most critically, DNA. This interaction leads to strand breaks and helical destabilization, ultimately causing cell death.

Caption: Bioreductive activation of nitroimidazoles in anaerobic microorganisms.

The Evolution of Nitroimidazoles: Generations of Innovation

Following the success of metronidazole, research efforts focused on developing new nitroimidazole derivatives with improved pharmacokinetic profiles, broader spectra of activity, and better tolerability. This has led to the emergence of second and third-generation nitroimidazoles.

Generation Compound Key Features Primary Applications
First MetronidazoleThe prototypical nitroimidazole; effective against anaerobic bacteria and protozoa.[]Anaerobic infections, trichomoniasis, giardiasis, amebiasis.
Second TinidazoleLonger half-life than metronidazole, allowing for single-dose regimens for some infections.[]Similar to metronidazole, often used for protozoal infections.
Second SecnidazoleSimilar to tinidazole with a prolonged half-life.[8]Bacterial vaginosis, trichomoniasis.
Third OrnidazoleLonger half-life and potentially better tissue penetration than earlier generations.[15]Amoebiasis, giardiasis, trichomoniasis, anaerobic infections.

The Challenge of Resistance: A Growing Concern

The widespread use of nitroimidazoles has inevitably led to the emergence of drug-resistant strains of microorganisms. Understanding the molecular mechanisms of resistance is crucial for developing strategies to overcome this challenge.

Resistance in Trichomonas vaginalis

Metronidazole resistance in T. vaginalis is a significant clinical problem. The primary mechanism of resistance involves decreased activity of the enzymes responsible for the reductive activation of the drug, particularly PFOR.[16] Mutations in the genes encoding these enzymes can lead to reduced drug activation and, consequently, treatment failure.

Resistance in Anaerobic Bacteria

In anaerobic bacteria, particularly in the Bacteroides fragilis group, resistance to metronidazole is often associated with the presence of nim genes .[17][18][19] These genes encode nitroimidazole reductases that are thought to convert the 5-nitroimidazole into a non-toxic amino derivative, effectively inactivating the drug.[16] Other mechanisms, such as altered drug efflux and enhanced DNA repair mechanisms, may also contribute to resistance.[18]

Expanding the Therapeutic Arsenal: Beyond Antimicrobial Activity

The unique mechanism of action of nitroimidazoles, which relies on bioreductive activation in hypoxic environments, has led to their exploration in therapeutic areas beyond infectious diseases.

Radiosensitizers in Cancer Therapy

Solid tumors often contain hypoxic regions that are resistant to radiation therapy. Nitroimidazoles, such as misonidazole and nimorazole , can selectively accumulate in these hypoxic tumor cells.[3][20] Upon irradiation, the reduced nitroimidazole intermediates can "fix" radiation-induced DNA damage, making it more difficult for the cancer cells to repair and thereby enhancing the efficacy of the radiation treatment.[21]

Novel Antitubercular Agents

The fight against multidrug-resistant tuberculosis (MDR-TB) has been bolstered by the development of new nitroimidazole compounds. Delamanid and pretomanid are two such drugs that have shown significant efficacy against Mycobacterium tuberculosis.[22][23] Their mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, and respiratory poisoning.[23][24] Clinical trials have demonstrated the efficacy and safety of delamanid and pretomanid in treating MDR-TB.[25][26][27]

Laboratory Evaluation: Assessing Nitroimidazole Activity

The in-vitro evaluation of nitroimidazole activity is essential for both clinical diagnostics and drug discovery research. Standardized methods are used to determine the susceptibility of microorganisms to these drugs.

Experimental Protocol: Anaerobic Susceptibility Testing (Agar Dilution Method) [16][28][29]

Materials:

  • Wilkins-Chalgren agar or other suitable anaerobic growth medium

  • Nitroimidazole compound of interest

  • Anaerobic bacterial strain to be tested

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)

  • Sterile petri dishes, pipettes, and other standard microbiology equipment

Procedure:

  • Prepare Agar Plates with Serial Dilutions of the Nitroimidazole: Melt the agar medium and cool it to 50°C. Add appropriate volumes of a stock solution of the nitroimidazole to create a series of agar plates with twofold dilutions of the drug. Also, prepare a drug-free control plate.

  • Prepare the Inoculum: Grow the anaerobic bacterial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculate the Plates: Using a multipoint inoculator or a calibrated loop, inoculate the surface of each agar plate, including the control plate, with the bacterial suspension.

  • Anaerobic Incubation: Place the inoculated plates in an anaerobic environment and incubate at 37°C for 48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the nitroimidazole that completely inhibits the visible growth of the bacteria.

The Future of Nitroimidazoles: New Frontiers in Drug Development

The journey of nitroimidazole compounds is far from over. Ongoing research is focused on several key areas:

  • Developing Novel Analogs: Synthesizing new nitroimidazole derivatives with improved potency, broader spectra of activity, and reduced toxicity.

  • Overcoming Resistance: Designing compounds that are less susceptible to existing resistance mechanisms or that can inhibit these mechanisms.

  • Targeted Drug Delivery: Developing drug delivery systems that can specifically target nitroimidazoles to the site of infection or to hypoxic tumor tissues.

  • Combination Therapies: Exploring the synergistic effects of nitroimidazoles with other antimicrobial or anticancer agents.

The history of nitroimidazoles is a testament to the power of scientific curiosity and serendipity. From a humble soil microbe to a cornerstone of modern medicine, these compounds continue to offer hope in the ongoing battle against infectious diseases and cancer. As our understanding of their chemistry and biology deepens, the future of nitroimidazole research promises even more innovative and life-saving therapies.

References

  • CN102911122A - Metronidazole preparation method - Google P
  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities - Der Pharma Chemica. (URL: [Link])

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (URL: [Link])

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (URL: [Link])

  • Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap. (URL: [Link])

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (URL: [Link])

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI. (URL: [Link])

  • Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Redductase. (URL: [Link])

  • (PDF) 5-Nitroimidazole derivatives and their antimicrobial activity - ResearchGate. (URL: [Link])

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC - NIH. (URL: [Link])

  • Molecular study on metronidazole resistance in Bacteroides fragilis group isolates from a South Indian tertiary care center - PubMed. (URL: [Link])

  • Nitroimidazole - Wikipedia. (URL: [Link])

  • Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PubMed Central. (URL: [Link])

  • Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - NIH. (URL: [Link])

  • Bioreductive markers for hypoxic cells: 2-nitroimidazoles with biotinylated 1-substituents. (URL: [Link])

  • (PDF) Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - ResearchGate. (URL: [Link])

  • Efficacy and safety data on pretomanid for drug-resistant TB - PMC - PubMed Central. (URL: [Link])

  • Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs. - ResearchGate. (URL: [Link])

  • Metronidazole resistance in clinical Bacteroides fragilis isolates from Groote Schuur Hospital, Cape Town, South Africa - Open UCT. (URL: [Link])

  • Study Details | NCT01424670 | Safety and Efficacy Trial of Delamanid for 6 Months in Participants With Multidrug-resistant Tuberculosis | ClinicalTrials.gov. (URL: [Link])

  • Susceptibility of Anaerobic Bacteria to Metronidazole, - Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - ASM Journals. (URL: [Link])

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  • Delamanid or pretomanid? A Solomonic judgement! - PMC - PubMed Central - NIH. (URL: [Link])

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (URL: [Link])

  • Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC - PubMed Central. (URL: [Link])

  • Timeline and selected related chemical structures of nitroimidazole series. - ResearchGate. (URL: [Link])

  • Phylogenetic Analysis of Pyruvate-Ferredoxin Oxidoreductase, a Redox Enzyme Involved in the Pharmacological Activation of Nitro-Based Prodrugs in Bacteria and Protozoa - MDPI. (URL: [Link])

  • Antibacterial Activity and Pharmacokinetics of Nitroimidazoles. A Review - PubMed. (URL: [Link])

  • In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. (URL: [Link])

  • GOOD SAFETY AND EFFICACY OF ANTI-TUBERCULOSIS TREATMENTS CONTAINING BEDAQUILINE OR DELAMANID, ADMINISTERED ALONE OR CONCOMITANTLY | endTB. (URL: [Link])

  • Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - MDPI. (URL: [Link])

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  • Mechanisms of Bacteroides fragilis resistance to metronidazole - PubMed. (URL: [Link])

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  • A novel multifunctional 2-nitroimidazole-based bioreductive linker and its application in hypoxia-activated prodrugs - PubMed. (URL: [Link])

  • Proteomic analysis of metronidazole resistance in the human facultative pathogen Bacteroides fragilis - Frontiers. (URL: [Link])

  • Nitroimidazole antibiotics - WikiLectures. (URL: [Link])

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  • In vitro susceptibility of anaerobic bacteria to nitroimidazoles - PubMed. (URL: [Link])

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spectroscopic data (NMR, IR, MS) of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid

Introduction

4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole core is a key structural motif in many biologically active molecules, and the presence of the nitro group and carboxylic acid functionality suggests potential applications as a therapeutic agent or a versatile building block in organic synthesis[1][2]. Accurate structural elucidation and purity assessment are paramount for any research and development involving this compound. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid, offering a framework for its characterization. The interpretation is grounded in fundamental spectroscopic principles and data from structurally related compounds.

Molecular Structure and Spectroscopic Overview

The chemical structure of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid comprises a benzyl group attached to one of the imidazole nitrogens, with a nitro group and a carboxylic acid group substituted on the imidazole ring. Each of these functional groups will produce characteristic signals in different spectroscopic analyses, allowing for a comprehensive structural confirmation.

Caption: Molecular structure of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the benzyl group, the imidazole ring, and the carboxylic acid. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid in a solvent like DMSO-d₆.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1H
Imidazole-CH8.0 - 8.5Singlet1H
Benzyl-CH₂5.5 - 6.0Singlet2H
Benzyl-aromatic7.2 - 7.5Multiplet5H
  • Causality behind Predictions: The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange[3]. The imidazole proton's chemical shift is influenced by the electron-withdrawing nitro group. The benzylic protons are adjacent to a nitrogen atom, shifting them downfield. The aromatic protons of the benzyl group will likely appear as a complex multiplet.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)160 - 170
Imidazole-C-NO₂145 - 155
Imidazole-C-COOH135 - 145
Imidazole-CH120 - 130
Benzyl-aromatic (quaternary)135 - 140
Benzyl-aromatic (CH)125 - 130
Benzyl-CH₂50 - 55
  • Causality behind Predictions: The carbonyl carbon of the carboxylic acid is significantly deshielded. The imidazole carbons are in a heteroaromatic system, and their shifts are influenced by the attached electron-withdrawing groups. The benzylic carbon is in the typical range for a carbon attached to a nitrogen atom.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

A Dissolve sample in deuterated solvent B Place in NMR spectrometer A->B C Tune and shim the instrument B->C D Acquire ¹H and ¹³C spectra C->D E Process and analyze data D->E

Caption: A typical workflow for an NMR experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)Characteristics
O-H (Carboxylic Acid)2500 - 3300Very broad, due to hydrogen bonding[4][5]
C-H (Aromatic)3000 - 3100Sharp, medium
C=O (Carboxylic Acid)1700 - 1725Strong, sharp[5]
C=N, C=C (Imidazole, Aromatic)1450 - 1600Medium to strong
N-O (Nitro group, asymmetric)1500 - 1550Strong
N-O (Nitro group, symmetric)1300 - 1350Strong
C-O (Carboxylic Acid)1210 - 1320Medium
  • Causality behind Predictions: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid[4]. The C=O stretch is also very characteristic. The nitro group gives rise to two strong, distinct stretching vibrations. The aromatic and imidazole ring stretches appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Data Acquisition: Apply pressure to the sample to ensure good contact with the crystal. Collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

For electrospray ionization (ESI), which is a soft ionization technique, the protonated molecule is often observed.

IonPredicted m/z
[M+H]⁺ (Positive Ion Mode)262.07
[M-H]⁻ (Negative Ion Mode)260.06
  • Molecular Formula: C₁₁H₉N₃O₄

  • Exact Mass: 261.06

Potential Fragmentation Pathway

A common fragmentation pathway for this molecule could involve the loss of the carboxylic acid group or cleavage of the benzyl group.

Parent [M+H]⁺ m/z = 262 Frag1 Loss of COOH [M+H - 45]⁺ Parent->Frag1 Frag2 Loss of Benzyl [M+H - 91]⁺ Parent->Frag2

Caption: A simplified potential fragmentation pathway.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrument Setup: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer is calibrated and set to the appropriate ion mode (positive or negative).

  • Data Acquisition: The mass spectrum is acquired over a defined m/z range.

  • Data Analysis: The resulting spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid through NMR, IR, and MS techniques provides a robust method for its structural confirmation and purity assessment. The predicted data, based on established spectroscopic principles and comparison with related structures, serves as a valuable reference for researchers. Each technique offers complementary information, and together they provide an unambiguous characterization of the molecule, which is a critical step in any drug discovery and development pipeline.

References

  • Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information. The Royal Society of Chemistry.
  • Synthesis and Characterization of 4-[2'-(5'-Nitro) Imidazolyl] Benzoyl (N-me) Phenyl - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of some new protic N1-Benzyl/Butyl-2-methyl-4-nitro-1H-imidazol-3-ium salts with 3,5-Diaminobenzoate, 3,5-Dinitrobenzo - ResearchGate. ResearchGate.
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole - Der Pharma Chemica. Der Pharma Chemica.
  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Chemistry LibreTexts.
  • IR Spectra for Carboxylic Acid | Detailed Guide - Echemi. Echemi.

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solubility of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid. By dissecting its molecular structure and applying fundamental principles of solvent-solute interactions, this document offers researchers, scientists, and drug development professionals both the theoretical grounding and practical methodologies required to characterize this compound. We present detailed protocols for qualitative and quantitative solubility assessment, emphasizing the causality behind experimental choices to ensure robust and reliable data generation.

Introduction: The Critical Role of Solubility

4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid belongs to the nitroimidazole class of compounds, a group known for a wide range of biological activities, including antimicrobial and antiprotozoal effects.[1] The development of any such compound into a viable drug candidate is fundamentally dependent on its solubility. Poor solubility can lead to low absorption, inadequate bioavailability, and challenges in creating stable and effective dosage forms.

This guide moves beyond a simple data sheet to provide a first-principles approach to evaluating the solubility of this specific molecule. We will explore its structural attributes, predict its behavior in various solvent systems, and provide detailed, self-validating experimental protocols for its characterization.

Molecular Structure and Predicted Solubility Profile

A thorough analysis of the molecular structure is paramount to predicting its solubility. The molecule is an amphiphilic compound, possessing distinct polar (hydrophilic) and nonpolar (hydrophobic) regions.

  • Imidazole Core: The 1H-imidazole ring is a polar, aromatic heterocycle. The nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility in polar solvents.[2]

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of both donating and accepting hydrogen bonds. Its presence significantly enhances solubility in polar protic solvents. Crucially, it is acidic and will ionize to the highly soluble carboxylate salt (-COO⁻) in basic solutions.[3][4]

  • Nitro Group (-NO₂): As a strong electron-withdrawing and polar group, the nitro substituent contributes to the molecule's overall polarity.[5]

  • Benzyl Group (-CH₂-Ph): The phenylmethyl (benzyl) substituent is large, nonpolar, and hydrophobic. This region of the molecule will dominate interactions with nonpolar solvents and will tend to decrease solubility in aqueous media.

Overall Prediction: The molecule's solubility will be highly dependent on the solvent's nature. The conflicting characteristics of the polar functional groups and the nonpolar benzyl group suggest limited solubility in both highly polar (water) and highly nonpolar (hexane) solvents. However, solubility is expected to be significant in polar aprotic solvents like DMSO and DMF, which can effectively solvate both regions of the molecule. Furthermore, its solubility in aqueous solutions will be dramatically pH-dependent due to the ionizable carboxylic acid.

Theoretical Framework: Solvent-Solute Interactions

The principle of "like dissolves like" governs solubility. This is dictated by the intermolecular forces between the solute (4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid) and the solvent molecules.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid and imidazole nitrogens. However, the large hydrophobic benzyl group will disrupt the solvent's hydrogen-bonding network, likely limiting solubility, particularly in water. As the alkyl chain of alcohols increases, their decreasing polarity will likely improve the solvation of the benzyl group, potentially increasing solubility relative to water.[6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles but do not donate hydrogen bonds. They are excellent at solvating polar functional groups and can also accommodate the nonpolar benzyl group through dipole-induced dipole and van der Waals interactions. High solubility is predicted in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. They will effectively solvate the benzyl group but cannot adequately solvate the highly polar carboxylic acid, nitro, and imidazole moieties. Consequently, very low solubility is expected.

  • pH-Dependent Aqueous Solubility: In aqueous media, the carboxylic acid group's ionization is governed by its pKa.

    • At pH values significantly below the pKa, the compound will be in its neutral, less soluble form.

    • At pH values above the pKa, the carboxylic acid will deprotonate to form the highly polar and water-soluble carboxylate anion. This principle is the basis for solubility testing in basic solutions like 5% NaOH and 5% NaHCO₃.[4][8][9]

Experimental Methodologies for Solubility Determination

A systematic, multi-stage approach is essential for accurately characterizing the compound's solubility.

Qualitative Solubility Classification

This initial screening protocol provides rapid classification and informs the selection of solvents for quantitative analysis. It relies on observing the dissolution of a small amount of the compound in various solvents.[8][9]

  • Preparation: Dispense approximately 25 mg of the compound into a series of clean, dry test tubes.

  • Solvent Addition: To each tube, add 0.75 mL of the test solvent in three 0.25 mL portions.

  • Mixing: After each addition, vortex or shake the tube vigorously for at least 30 seconds.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, it is classified as "soluble" in that solvent.

  • Logical Progression: Follow the workflow illustrated in the diagram below. Start with water. If insoluble, proceed to test in 5% HCl, 5% NaOH, and an organic solvent. If soluble in NaOH, test in the weaker base, 5% NaHCO₃, to differentiate between strong and weak acids.[4]

G start Start with Compound (approx. 25 mg) water Add Water (0.75 mL) start->water soluble_water Soluble (Class S) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No naoh Add 5% NaOH insoluble_water->naoh hcl Add 5% HCl insoluble_water->hcl soluble_naoh Soluble naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No soluble_hcl Soluble (Base, Class B) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No nahco3 Add 5% NaHCO3 soluble_naoh->nahco3 conc_h2so4 Add Conc. H2SO4 insoluble_naoh->conc_h2so4 strong_acid Soluble (Strong Acid, Class A1) nahco3->strong_acid Yes weak_acid Insoluble (Weak Acid, Class A2) nahco3->weak_acid No insoluble_hcl->conc_h2so4 soluble_h2so4 Soluble (Neutral, Class N) conc_h2so4->soluble_h2so4 Yes insoluble_h2so4 Inert (Class I) conc_h2so4->insoluble_h2so4 No

Caption: Qualitative solubility classification workflow.

Quantitative Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is the gold standard for quantitative solubility measurement. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

  • Excess Solute: Add an excess amount of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Causality: Using an excess ensures that the solution reaches equilibrium saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours).

    • Causality: Constant temperature is critical as solubility is temperature-dependent. Prolonged agitation ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the solid material.

    • Causality: This step is crucial to avoid aspirating solid particles during sampling, which would artificially inflate the measured concentration.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). Immediately dilute this aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Causality: A pre-developed and validated analytical method with a standard calibration curve is required for accurate quantification.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different solvent systems. The following table serves as a template for presenting the predicted and experimentally determined solubility of the target compound.

Solvent SystemSolvent TypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)
WaterPolar ProticLow
0.1 M HCl (pH ~1)Aqueous AcidLow
PBS (pH 7.4)Aqueous BufferLow to Moderate
0.1 M NaOH (pH ~13)Aqueous BaseHigh
MethanolPolar ProticModerate
EthanolPolar ProticModerate
AcetonitrilePolar AproticModerate to High
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
Dimethylformamide (DMF)Polar AproticHigh
TolueneNonpolarVery Low
HexaneNonpolarVery Low

Conclusion and Future Directions

The solubility of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid is a complex interplay of its polar, ionizable functional groups and its nonpolar benzyl moiety. Theoretical analysis predicts high solubility in polar aprotic solvents like DMSO and a strong pH-dependent profile in aqueous media, with significantly enhanced solubility under basic conditions. This guide provides the essential, detailed protocols for both qualitative and quantitative experimental verification of these predictions.

The data generated through these methods are fundamental for subsequent stages of drug development, including pre-formulation studies, salt screening, and the development of appropriate delivery systems. Accurate characterization of solubility is not merely a data-gathering exercise; it is a cornerstone of rational drug design and development.

References

  • Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry (RSC Publishing).
  • Carboxylic Acid Unknowns and Titration. Chemistry LibreTexts.
  • Solvent Effects on Imidazole Synthesis. Benchchem.
  • Imidazole - Solubility of Things. Solubility of Things.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • Physicochemical properties of nitroimidazole antibiotics, DMZ:... | Download Table. ResearchGate.
  • Solubility of Imidazoles in Alcohols | Request PDF. ResearchGate.
  • Yields and basic physical properties of nitroimidazole derivatives. ResearchGate.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
  • Solubility of Carboxylic Acids N5. YouTube. Available at: [Link]

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Unlocking the Therapeutic Potential of Nitroimidazole Carboxylic Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic pathogens and its potential in oncology.[1][2] While classic nitroimidazole drugs are well-established, the introduction of a carboxylic acid moiety transforms the core structure into a highly versatile platform for developing next-generation therapeutics. This guide provides a technical deep-dive into the synthesis, mechanisms, and therapeutic applications of nitroimidazole carboxylic acids and their derivatives. We will explore their foundational bioactivation pathways and detail their application as precursors for potent antiparasitic agents and as key components in hypoxia-activated anticancer drugs. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, mechanistic diagrams, and a synthesis of the current state of the field to inspire and guide future research.

Part 1: Foundational Principles of Nitroimidazole Bioactivity

The Nitroimidazole Scaffold: A Privileged Structure

First discovered in the 1950s as the natural product Azomycin (2-nitroimidazole), the nitroimidazole scaffold has yielded life-saving drugs for decades.[1][3] Its derivatives, including metronidazole, benznidazole, and the anti-tuberculosis drugs delamanid and pretomanid, are critical tools against bacterial, parasitic, and mycobacterial infections.[1] The key to their broad-spectrum activity lies in a unique mechanism of action that is selectively toxic to organisms in low-oxygen environments.[2][4]

The Core Mechanism: Reductive Bioactivation

Nitroimidazoles are prodrugs that require the chemical reduction of their nitro group to exert a biological effect.[2][3] This bioactivation is the cornerstone of their selective toxicity.

  • Cellular Entry: The neutral prodrug passively diffuses into the target cell (e.g., an anaerobic bacterium or a hypoxic cancer cell).[2]

  • One-Electron Reduction: In the low-redox-potential environment of these cells, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) or specific nitroreductases transfer a single electron to the nitro group, forming a nitro radical anion.[2][4][5]

  • Oxygen-Dependent Futile Cycling: In the presence of oxygen (normoxia), this radical anion is immediately re-oxidized back to the parent nitroimidazole, creating a "futile cycle" that prevents the accumulation of toxic species and protects aerobic host cells.[2][4]

  • Generation of Cytotoxic Species: Under anaerobic or hypoxic conditions, the radical anion undergoes further reduction to generate highly reactive intermediates, such as nitroso and hydroxylamine derivatives.[2][] These reactive species covalently bind to and damage critical cellular macromolecules, including DNA, leading to strand breakage and cell death.[2][]

Diagram: General Reductive Activation Pathway

G cluster_cell Target Cell (Anaerobic/Hypoxic) cluster_normoxia Normoxic Conditions Prodrug Nitroimidazole (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical +1e- (Nitroreductase) Radical_normoxia Nitro Radical Anion (R-NO2•-) Toxic Reactive Intermediates (e.g., R-N=O, R-NHOH) Radical->Toxic + e- (Further Reduction) Prodrug_normoxia Nitroimidazole (R-NO2) Damage Macromolecule Damage (DNA, Proteins) Toxic->Damage Covalent Adducts CellDeath Cell Death Damage->CellDeath Leads to O2 Oxygen (O2) Radical_normoxia->Prodrug_normoxia -1e- (Re-oxidation)

Caption: Reductive bioactivation of nitroimidazoles.

The Role of the Carboxylic Acid Moiety

Introducing a carboxylic acid group onto the nitroimidazole ring, often at the 2- or 5-position, provides a critical synthetic handle. This functional group enables:

  • Derivatization: The carboxylic acid can be readily converted into amides, esters, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).[7][8]

  • Improved Physicochemical Properties: Modification at this position can tune properties like solubility, lipophilicity, and metabolic stability, optimizing the compound for a specific therapeutic purpose.

  • Prodrug Strategies: The carboxylic acid can be masked to create prodrugs that are activated under specific physiological conditions.

Part 2: Therapeutic Applications in Infectious Diseases

Rationale: Targeting Anaerobic and Microaerophilic Pathogens

The selective toxicity of nitroimidazoles makes them ideal agents for treating infections caused by anaerobic bacteria (e.g., Clostridium difficile) and microaerophilic protozoa (e.g., Giardia lamblia, Entamoeba histolytica, Trichomonas vaginalis).[3][5][] While metronidazole remains a first-line therapy, concerns over treatment failure and resistance necessitate the development of new agents.[8] Nitroimidazole carboxylic acids serve as the perfect starting point for this development.

Nitroimidazole Carboxamides as Potent Antiparasitic Agents

Research has demonstrated that converting nitroimidazole carboxylic acids into a library of carboxamide derivatives can yield compounds with significantly improved potency against protozoan parasites compared to metronidazole.[8][9] The 2'-carboxamide substitution provides a convenient vector to optimize antiparasitic properties.[8]

Table 1: Comparative In Vitro Activity of Nitroimidazole Carboxamides against Protozoan Parasites
CompoundR Group (Amide)G. lamblia IC50 (µM)E. histolytica IC50 (µM)T. vaginalis IC50 (µM)
Metronidazole (Reference)2.51.80.4
8g -N(CH₃)₂1.11.30.2
8h Morpholine0.91.00.15
12a -NH(CH₂Ph)0.70.80.1
12c -NH(4-F-Ph)0.50.60.08
Data synthesized from representative findings reported in Jarrad, A. M., et al. (2016).[8]
Experimental Protocol: Synthesis of a 1-methyl-5-nitroimidazole-2-carboxamide Derivative

This protocol describes the conversion of a nitroimidazole carboxylic acid salt to a specific carboxamide, a key step in building a library for SAR studies.[8]

Objective: To synthesize N-benzyl-1-methyl-5-nitro-1H-imidazole-2-carboxamide (Compound 12a) from its potassium carboxylate salt precursor.

Materials:

  • Potassium 1-methyl-5-nitro-1H-imidazole-2-carboxylate (Salt 6 )

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF, catalytic)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Triethylamine (TEA)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Acid Chloride Formation:

    • Suspend the potassium carboxylate salt 6 (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The crude acid chloride intermediate (7 ) is formed and is typically used immediately without isolation.

  • Amide Coupling:

    • In a separate flask, dissolve benzylamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the crude acid chloride solution from Step 1 to the amine solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure carboxamide derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Applications in Oncology

Targeting the Hypoxic Tumor Microenvironment

Solid tumors often contain regions of low oxygen, or hypoxia, due to rapid cell proliferation outstripping the available blood supply.[10] Hypoxic cancer cells are notoriously resistant to both radiotherapy and conventional chemotherapy.[10][11] The same reductive bioactivation mechanism that gives nitroimidazoles their antimicrobial properties can be exploited to selectively target these hypoxic tumor cells.[10]

Role as Hypoxia-Activated Prodrugs (HAPs)

Nitroimidazole carboxylic acids and their derivatives can serve as hypoxia-targeting moieties in the design of HAPs. A prominent example is Evofosfamide (TH-302), an investigational drug designed by coupling a 2-nitroimidazole component to a brominated isophosphoramide mustard, a DNA-crosslinking agent.[1]

Under hypoxic conditions, the 2-nitroimidazole trigger is reduced, leading to the release of the active cytotoxic agent directly within the tumor, minimizing systemic toxicity.[1] The synthesis of such complex molecules often involves intermediates derived from nitroimidazole carboxylic acids or related functional groups.[12]

Diagram: Mechanism of a Hypoxia-Activated Nitroimidazole Prodrug

Caption: Selective activation of a HAP in the tumor microenvironment.

Emerging Role as Modulators of the Hypoxia-Inducible Factor (HIF) Pathway

The cellular response to hypoxia is primarily governed by the transcription factor HIF-1.[13] Inhibiting the HIF pathway is a validated strategy in oncology. While many HIF inhibitors are 2-oxoglutarate analogs, there is emerging interest in other scaffolds.[14][15]

Specifically, nitroimidazole derivatives have been designed as inhibitors of carbonic anhydrase IX (CA IX), a hypoxia-inducible enzyme that is highly expressed in solid tumors and regulated by HIF-1.[16] By incorporating sulfonamide moieties, which are known to target CA enzymes, onto a nitroimidazole scaffold, researchers have created potent inhibitors that can reduce hypoxia-induced extracellular acidosis, a key factor in tumor survival and metastasis.[16] This represents an indirect but powerful way for nitroimidazole-based compounds to modulate the consequences of the HIF pathway.

Experimental Protocol: In Vitro Hypoxia Cytotoxicity Assay

This protocol is used to determine if a compound is selectively toxic to cells under low-oxygen conditions.

Objective: To determine the Hypoxia Cytotoxicity Ratio (HCR) of a test compound. The HCR is defined as the ratio of the IC₅₀ under aerobic (normoxic) conditions to the IC₅₀ under anaerobic (hypoxic) conditions.[12]

Materials:

  • Cancer cell line (e.g., HT-29 human colon cancer cells)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compound (nitroimidazole derivative)

  • 96-well plates

  • Hypoxia chamber or incubator capable of maintaining <0.1% O₂

  • Standard cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HT-29 cells into two identical sets of 96-well plates at a density of ~5,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells of both sets of plates. Include vehicle-only controls.

  • Incubation:

    • Place one set of plates in a standard normoxic incubator (21% O₂, 5% CO₂).

    • Place the second set of plates in a hypoxic incubator or chamber (<0.1% O₂, 5% CO₂) for the same duration (typically 48-72 hours).

  • Viability Assessment: After the incubation period, remove plates from both conditions. Add the cell viability reagent to all wells according to the manufacturer's instructions.

  • Data Analysis:

    • Read the absorbance or fluorescence on a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control for both normoxic and hypoxic conditions.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value for each condition.

    • Calculate the HCR: HCR = IC₅₀ (normoxic) / IC₅₀ (hypoxic) . A high HCR value (>10) indicates significant hypoxia-selective cytotoxicity.

Part 4: Key Synthetic Methodologies

Synthesis of the Nitroimidazole Carboxylic Acid Core

A common and crucial step in this field is the synthesis of the nitroimidazole carboxylic acid itself, which then serves as the key intermediate. This is typically achieved through the oxidation of a more readily available precursor, such as a hydroxymethyl derivative.

Experimental Protocol: Oxidation of 1-methyl-2-hydroxymethyl-5-nitroimidazole

This protocol describes a robust method for preparing 1-methyl-5-nitroimidazole-2-carboxylic acid, a highly unstable compound that is surprisingly stable under these specific acidic conditions.[17]

Objective: To synthesize 1-methyl-5-nitroimidazole-2-carboxylic acid from 1-methyl-2-hydroxymethyl-5-nitroimidazole.

Materials:

  • 1-methyl-2-hydroxymethyl-5-nitroimidazole

  • Concentrated sulfuric acid (~98%)

  • Concentrated nitric acid (~70%)

  • Ice

  • Standard laboratory glassware with stirring and temperature control

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add 1-methyl-2-hydroxymethyl-5-nitroimidazole (1.0 eq) to concentrated sulfuric acid (approx. 5-6 molar equivalents) with stirring.

  • Addition of Oxidant: To the resulting solution, slowly add concentrated nitric acid (approx. 2.4 molar equivalents).

  • Heating: Heat the reaction mixture to 75-80 °C and maintain this temperature for approximately 15 hours. The reaction should be monitored for completion (e.g., by taking aliquots and analyzing via HPLC).

  • Precipitation and Isolation:

    • After the reaction is complete, cool the mixture.

    • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 6-7 g of ice per gram of starting material).

    • The product, 1-methyl-5-nitroimidazole-2-carboxylic acid, will precipitate out of the cold aqueous solution.

  • Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove residual acid.

    • Dry the product in vacuo at room temperature to prevent decarboxylation.

Self-Validation Note: The stability of the carboxylic acid product under these strongly acidic conditions is counterintuitive but effective. Attempting this oxidation in alkaline media often leads to decarboxylation and lower yields.[17]

Part 5: Conclusion and Future Perspectives

Nitroimidazole carboxylic acids are not merely static intermediates but are dynamic platforms for innovation in drug discovery. The ability to readily derivatize the carboxyl group has opened new avenues in the fight against parasitic diseases, yielding compounds with superior potency to existing therapies. In oncology, the inherent hypoxia-selectivity of the nitroimidazole core continues to be exploited in the design of sophisticated targeted therapies. Future research should focus on expanding the chemical diversity of these derivatives, exploring novel linkers for HAP development, and further investigating their potential to modulate other hypoxia-related pathways beyond direct cytotoxicity. The principles and protocols outlined in this guide provide a solid foundation for scientists and researchers to build upon, driving the next wave of therapeutic breakthroughs based on this remarkable scaffold.

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI.
  • Nitroimidazole: Definition, Mechanism and Uses. BOC Sciences.
  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB.
  • Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. ScienceDirect.
  • The development of 5-nitroimidazoles for the treatment and prophylaxis of anaerobic bacterial infections. Journal of Antimicrobial Chemotherapy.
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis.
  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Journal of Diagnostic Imaging in Therapy.
  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Semantic Scholar.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • Process for the preparation of 5-nitroimidazole-2-carboxylic acids.
  • Nitroimidazoles as anti-tumor agents. PubMed.
  • Nitroimidazole Antibacterial Agents. Basicmedical Key.
  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implic
  • Hypoxia-targeting carbonic anhydrase IX inhibitors by a new series of nitroimidazole-sulfonamides/sulfamides/sulfam
  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI.
  • Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. PubMed Central.

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A Technical Guide to 4-Nitroimidazole-5-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, yielding life-saving drugs for over half a century.[1] While 2- and 5-nitroimidazole derivatives like metronidazole are well-established, the 4-nitroimidazole regioisomer has emerged as a critical pharmacophore, particularly in the development of novel antitubercular agents.[2] This technical guide provides an in-depth review of 4-nitroimidazole-5-carboxylic acid and its derivatives. We will explore the synthetic challenges and strategies for the core scaffold, delve into the extensive structure-activity relationship (SAR) studies that have guided the development of potent drug candidates, and present detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for the discovery of new therapeutics.

The Nitroimidazole Scaffold: A Privileged Pharmacophore

The journey of nitroimidazoles in medicine began with the discovery of Azomycin (2-nitroimidazole) as a natural product in 1953.[1] This discovery catalyzed the synthesis of numerous analogs, leading to the development of 5-nitroimidazole drugs like metronidazole, which are indispensable for treating anaerobic bacterial and parasitic infections.[1][3][4]

The primary mechanism of action for nitroimidazoles involves reductive bioactivation.[1] The electron-deficient nitro group is reduced within hypoxic cells or anaerobic microorganisms to form reactive nitrogen species, such as nitroso and hydroxylamine derivatives.[3][5][6] These reactive intermediates are cytotoxic, causing damage to essential macromolecules like DNA, ultimately leading to cell death.[3] This unique, hypoxia-activated mechanism makes them particularly effective against anaerobic organisms and for targeting hypoxic tumor environments.

While historically dominated by 2- and 5-nitro isomers, the 4-nitroimidazole scaffold has gained significant attention. The development of PA-824 (Pretomanid), a 4-nitroimidazo-oxazine, and its recent approval for treating multi-drug resistant tuberculosis (MDR-TB), has highlighted the immense potential of this specific scaffold.[1][2][5] The presence of a carboxylic acid group at the 5-position offers a synthetically versatile handle for creating extensive derivative libraries, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.

Mechanism of Action: Reductive Activation

The therapeutic efficacy of nitroimidazoles is contingent upon the enzymatic reduction of the nitro group. In Mycobacterium tuberculosis (Mtb), this activation is facilitated by a deazaflavin-dependent nitroreductase (Ddn).[5] This enzyme specifically reduces the pro-drug, initiating a cascade that generates reactive nitrogen species. This process is believed to have a dual mechanism of action against Mtb: interfering with mycolic acid synthesis and causing respiratory poisoning.[1]

Mechanism_of_Action Nitroimidazole_Prodrug Nitroimidazole_Prodrug Reactive_Intermediates Reactive_Intermediates Nitroimidazole_Prodrug->Reactive_Intermediates Reductive Activation (e.g., Ddn in Mtb) Cell_Death Cell_Death Reactive_Intermediates->Cell_Death Macromolecule Damage (DNA, Proteins)

Caption: Reductive activation pathway of nitroimidazole prodrugs.

Synthesis of the 4-Nitroimidazole-5-Carboxylic Acid Core

The synthesis of the 4-nitroimidazole-5-carboxylic acid core is not trivial. The direct nitration of imidazole-4(5)-carboxylic acid has historically been considered challenging, as the presence of the electron-withdrawing carboxyl group deactivates the imidazole ring towards electrophilic substitution.[7] This has necessitated the development of multi-step, and sometimes expensive, synthetic routes.[7]

An effective reported strategy involves the conversion of a nitrile precursor. For example, 1-methyl-4-nitro-1H-imidazole-5-carbonitrile can be hydrolyzed using sulfuric acid and sodium nitrite to yield 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid with high efficiency.[8]

General Synthetic Workflow

The synthesis often begins with a pre-functionalized imidazole. The nitration step is a critical and challenging part of the sequence, often requiring harsh conditions such as a mixture of fuming nitric acid and concentrated sulfuric acid.[7][9]

Synthesis_Workflow cluster_0 Synthesis of 4-Nitroimidazole-5-Carboxylic Acid A Imidazole Precursor (e.g., 1-Methyl-1H-imidazole-5-carbonitrile) B Nitration A->B HNO3 / H2SO4 C 4-Nitroimidazole Intermediate (e.g., 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile) B->C D Hydrolysis C->D H2SO4 / NaNO2 E Final Product (1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid) D->E

Caption: General workflow for synthesizing a 4-nitroimidazole-5-carboxylic acid derivative.

Derivatization and Structure-Activity Relationships (SAR)

While the carboxylic acid moiety provides a prime location for derivatization, much of the foundational SAR in the 4-nitroimidazole class comes from the development of antitubercular agents where the core was built through other means, often starting from 2-chloro-4-nitroimidazole.[10] Nevertheless, these studies provide invaluable insights into the structural features required for potent biological activity.

Antitubercular Agents: Lessons from PA-824 Analogs

The development of PA-824 has led to an extensive exploration of the SAR of 4-nitroimidazoles against M. tuberculosis. The key determinants for potent aerobic activity (activity against actively replicating bacteria) have been systematically identified.[2][10]

  • The Nitro Group: The 4-nitro group is absolutely essential for both aerobic and anaerobic activity. Its removal results in a complete loss of efficacy.[2][10]

  • Bicyclic Oxazine Ring: The bicyclic imidazo[2,1-b][5][10]oxazine structure is a key feature for high aerobic activity. Ring-opened, monocyclic analogs show significantly reduced potency.[10]

  • Lipophilic Tail: A lipophilic benzyloxy tail, such as the (4-(trifluoromethoxy)benzyloxy) group in PA-824, is crucial. Simple analogs lacking this tail are inactive, indicating the importance of lipophilicity for cell penetration or target engagement.[10]

  • 2-Position Oxygen: The oxygen atom at the 2-position of the oxazine ring is a critical determinant of aerobic activity. Replacing it with a methylene (carba analog) leads to a dramatic 30-fold reduction in aerobic potency, while replacement with other electron-donating atoms like nitrogen or sulfur also impacts activity.[5][10]

SAR_Diagram main_struct 4-Nitroimidazole Core p1 Nitro Group (Position 4) p2 Bicyclic Ring System p3 Lipophilic Tail (N1-side chain) p4 2-Position Heteroatom d1 Essential for all activity p1->d1 d2 Key for high aerobic potency p2->d2 d3 Crucial for cell entry/ target binding p3->d3 d4 Oxygen is optimal for aerobic activity p4->d4

Caption: Key structure-activity relationship points for 4-nitroimidazole antitubercular agents.

Quantitative SAR Data

The following table summarizes the in vitro activity of key 4-nitroimidazole analogs against M. tuberculosis, highlighting the importance of the structural features discussed.

CompoundKey Structural FeatureAerobic MIC (µg/mL)Anaerobic MIC (µg/mL)
PA-824 Bicyclic oxazine, lipophilic tail0.015 - 0.250.1 - 1.0
10a [10]Simple alcohol (no lipophilic tail)> 12.5> 100
15 [10]Simple methyl ether (no lipophilic tail)> 12.5> 100
20 [10]Monocyclic (ring-opened) analog of PA-8241.612.5
35 [2]2-Carba analog of PA-824 (CH₂ replaces O)1.60.8

Data compiled from references[10] and[2]. MIC values can vary based on assay conditions.

Other Antimicrobial Applications

Derivatives of the broader nitroimidazole class have shown promise against a range of microbes. For instance, linking 5-nitroimidazoles to a 1,3,4-oxadiazole scaffold has produced compounds with potent activity against E. coli and S. aureus, acting as inhibitors of the bacterial enzyme FabH.[11] Similarly, other derivatives have demonstrated both antibacterial and antifungal properties.[12][13] These findings underscore the chemical tractability and biological potential of the nitroimidazole core, suggesting that derivatives of 4-nitroimidazole-5-carboxylic acid could be successfully explored for indications beyond tuberculosis.

Key Experimental Protocols

The trustworthiness of scientific findings relies on reproducible methodologies. This section provides detailed protocols for the synthesis of a key intermediate and for the evaluation of antimicrobial activity.

Synthesis of a Monocyclic PA-824 Analog Intermediate

This protocol describes the synthesis of a key hydroxyl intermediate (Compound 19 in Anderson et al.), which can be further elaborated to produce monocyclic analogs of PA-824.[10] The procedure demonstrates the alkylation of the imidazole core and subsequent substitution chemistry.

Objective: To synthesize (S)-1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-(4-(trifluoromethoxy)benzyloxy)propan-2-ol.

Materials:

  • 2-Chloro-4-nitroimidazole (5)

  • (S)-1-(tert-butyldimethylsilyloxy)-3-chloropropan-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • 4-(Trifluoromethoxy)benzyl bromide

  • Tetrabutylammonium fluoride (TBAF), 1M in THF

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Alkylation: To a solution of 2-chloro-4-nitroimidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes.

  • Add a solution of (S)-1-(tert-butyldimethylsilyloxy)-3-chloropropan-2-ol (1.2 eq) in DMF. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated intermediate.

  • Ether Formation: To a solution of the purified intermediate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) at 0 °C. After 30 minutes, add 4-(trifluoromethoxy)benzyl bromide (1.2 eq). Stir at room temperature for 12 hours.

  • Work-up and Deprotection: Perform an aqueous work-up as described in step 3. Dissolve the crude product in THF and add TBAF (1.5 eq). Stir for 2 hours at room temperature.

  • Final Purification: Concentrate the reaction mixture and perform a final purification by silica gel column chromatography to yield the target compound.

Causality: The use of a silyl protecting group (TBS) on the secondary alcohol prevents unwanted side reactions during the initial N-alkylation step. NaH is a strong, non-nucleophilic base ideal for deprotonating the imidazole nitrogen. The final deprotection with TBAF is a standard method for selectively cleaving silyl ethers.

Determination of Minimum Inhibitory Concentration (MIC)

This is a standard broth microdilution protocol to determine the lowest concentration of a compound that inhibits visible microbial growth.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Bacterial strain (e.g., M. tuberculosis H37Rv or S. aureus ATCC 29213)

  • Appropriate sterile liquid growth medium (e.g., Middlebrook 7H9 for Mtb, Mueller-Hinton Broth for S. aureus)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Isoniazid for Mtb, Vancomycin for S. aureus)

  • Negative control (DMSO vehicle)

  • Spectrophotometer or visual indicator (e.g., Resazurin)

Step-by-Step Methodology:

  • Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in the growth medium to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: In a 96-well plate, add 100 µL of growth medium to all wells. Add 2 µL of the test compound stock solution to the first column well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a concentration gradient.

  • Controls: Prepare wells for a positive control (serial dilution of a standard antibiotic), a negative/vehicle control (containing only DMSO at the highest concentration used), and a growth control (containing only cells and medium).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to all wells except for a medium-only sterility control. The final volume in each well is 200 µL.

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37 °C for 24-48 hours for S. aureus; 37 °C for 7-14 days for Mtb).

  • Reading Results: Determine the MIC as the lowest compound concentration where no visible growth is observed. For Mtb, this can be aided by adding a viability indicator like Resazurin (blue to pink color change indicates growth).

Self-Validation: The inclusion of positive, negative, and growth controls is critical. The positive control validates the assay's sensitivity to inhibition, while the negative and growth controls ensure that the vehicle (DMSO) is not toxic and that the bacteria are viable, respectively.

Future Perspectives and Conclusion

The 4-nitroimidazole scaffold, particularly when functionalized with a carboxylic acid, remains a highly promising platform for drug discovery. The clinical success of PA-824 against MDR-TB validates the core pharmacophore and its mechanism of action.[5]

Future research should focus on:

  • Systematic Derivatization: Leveraging the 4-nitroimidazole-5-carboxylic acid core to create libraries of amides, esters, and other derivatives to explore new chemical space.

  • Broadening Therapeutic Applications: Screening these new derivatives against a wider range of anaerobic bacteria, protozoa, and even as hypoxia-activated anticancer agents.

  • Optimizing ADMET Properties: Using the carboxylic acid handle to attach moieties that improve solubility, reduce toxicity, and enhance pharmacokinetic profiles.

References

  • Kim, P., Zhang, L., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. I. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry. Available at: [Link]

  • Anderson, J. R., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Soud, Y. A., et al. (2007). Synthesis and Biological Activity of Some New 5-Sulphanyl-4-nitroimidazole Derivatives. Jordan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pharmaffiliates. 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. Available at: [Link]

  • Kim, P., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Dockner, T., et al. (1989). Preparation of 4(5)-nitroimidazole-5(4)-carboxylic acids. Google Patents (US4803283A).
  • Gupta, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. Available at: [Link]

  • Saini, P., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Kumar, R., & Kaushik, D. (2013). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]

  • Wujec, M., et al. (2023). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules. Available at: [Link]

  • Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Otuk, G., et al. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco. Available at: [Link]

  • Zhang, J., et al. (2010). Preparation of 4,5-dinitroimidazole. ResearchGate. Available at: [Link]

  • Otuk, G., et al. (1999). 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 4-nitroimidazole derivatives with antibacterial activity. Available at: [Link]

  • Upadhayaya, R. S., et al. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Scientia Pharmaceutica. Available at: [Link]

  • Wikipedia. (n.d.). Nitroimidazole. Available at: [Link]

  • Khan, K. M., et al. (2016). 5-Nitroimidazole Derivatives and their Antimicrobial Activity. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Al-Soud, Y. A., et al. (2008). Nitroimidazoles Part 8. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives Using the Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 1-Benzyl-4-nitroimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Nitroimidazoles

Substituted nitroimidazole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] These compounds are particularly recognized for their efficacy as antibacterial, antiprotozoal, and anticancer agents, with their mechanism of action often linked to the reductive bioactivation of the nitro group under hypoxic conditions.[3] The title compound, 1-benzyl-4-nitroimidazole-5-carboxylic acid, is a key heterocyclic building block. The strategic placement of the benzyl, nitro, and carboxylic acid functionalities offers a versatile platform for further chemical modification, enabling the exploration of new drug candidates and molecular probes. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 1-benzyl-4-nitroimidazole-5-carboxylic acid is most effectively achieved through a three-step process commencing with a commercially available starting material, methyl 4-nitro-1H-imidazole-5-carboxylate. This strategic pathway is designed to ensure regioselective functionalization and high purity of the final product. The key transformations are:

  • N-Benzylation: Selective alkylation of the imidazole nitrogen with benzyl bromide.

  • Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid under basic conditions.

This protocol has been optimized for clarity, reproducibility, and safety.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplierCAS No.
Methyl 4-nitro-1H-imidazole-5-carboxylate≥98%Major Chemical Supplier20271-20-9
Benzyl Bromide≥98%Major Chemical Supplier100-39-0
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Major Chemical Supplier584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major Chemical Supplier68-12-2
Sodium Hydroxide (NaOH)Pellets, ≥97%Major Chemical Supplier1310-73-2
Methanol (MeOH)ACS GradeMajor Chemical Supplier67-56-1
Hydrochloric Acid (HCl)37%Major Chemical Supplier7647-01-0
Ethyl AcetateACS GradeMajor Chemical Supplier141-78-6
Brine SolutionSaturated NaCl(aq)In-house preparationN/A
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Major Chemical Supplier7487-88-9
Step 1: Synthesis of Methyl 1-benzyl-4-nitro-1H-imidazole-5-carboxylate

Causality: This step introduces the benzyl group onto the imidazole ring. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the deprotonated imidazole nitrogen and benzyl bromide. Potassium carbonate acts as a mild base to deprotonate the imidazole, which is sufficiently acidic for this purpose.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-nitro-1H-imidazole-5-carboxylate (5.0 g, 29.2 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to dissolve the starting material.

  • Add anhydrous potassium carbonate (8.08 g, 58.4 mmol, 2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl bromide (4.16 mL, 35.1 mmol, 1.2 equiv) dropwise to the suspension using a syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexanes).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield methyl 1-benzyl-4-nitro-1H-imidazole-5-carboxylate as a pale yellow solid.

Expected Yield: 85-95%

Step 2: Synthesis of 1-benzyl-4-nitroimidazole-5-carboxylic acid

Causality: The final step is the hydrolysis of the methyl ester to the carboxylic acid. Saponification using sodium hydroxide in a methanol/water co-solvent system is a standard and effective method for this transformation.[4] Subsequent acidification protonates the carboxylate salt, precipitating the desired product.

Procedure:

  • In a 250 mL round-bottom flask, suspend the methyl 1-benzyl-4-nitro-1H-imidazole-5-carboxylate (6.5 g, 24.9 mmol) obtained from the previous step in a mixture of methanol (100 mL) and water (50 mL).

  • Add sodium hydroxide pellets (2.0 g, 50.0 mmol, 2.0 equiv) to the suspension.

  • Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-3 hours. The suspension should become a clear solution as the reaction progresses. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold water to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50 °C overnight.

Expected Yield: 90-98%

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Ester Hydrolysis Start Methyl 4-nitro-1H-imidazole-5-carboxylate Reagents1 Benzyl Bromide, K₂CO₃, DMF Start->Reagents1 60 °C, 4-6h Product1 Methyl 1-benzyl-4-nitro-1H-imidazole-5-carboxylate Reagents1->Product1 Reagents2 1. NaOH, MeOH/H₂O 2. HCl (aq) Product1->Reagents2 Reflux, 2-3h FinalProduct 1-benzyl-4-nitroimidazole-5-carboxylic acid Reagents2->FinalProduct

Caption: Synthetic pathway for 1-benzyl-4-nitroimidazole-5-carboxylic acid.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR (DMSO-d₆) δ (ppm)
Methyl 1-benzyl-4-nitro-1H-imidazole-5-carboxylateC₁₂H₁₁N₃O₄261.24Pale yellow solid8.15 (s, 1H), 7.30-7.45 (m, 5H), 5.60 (s, 2H), 3.80 (s, 3H)
1-benzyl-4-nitroimidazole-5-carboxylic acidC₁₁H₉N₃O₄247.21White to off-white solid13.5 (br s, 1H), 8.10 (s, 1H), 7.25-7.40 (m, 5H), 5.55 (s, 2H)

Safety and Handling

  • Benzyl Bromide: Is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Acids and Bases: Are corrosive. Handle with extreme care and appropriate PPE.

  • Organic Solvents: Are flammable and may be toxic. Use in a fume hood and away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents.Increase reaction time or temperature slightly. Ensure reagents are fresh and anhydrous.
Step 1: Low Yield Product loss during workup.Ensure complete precipitation by using ice-cold water. Minimize transfer losses.
Step 2: Incomplete Hydrolysis Insufficient base or reaction time.Add additional NaOH or increase reflux time.
Final Product is Oily/Gummy Impurities present.Recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-benzyl-4-nitroimidazole-5-carboxylic acid. By following these validated steps, researchers can confidently produce this key intermediate for applications in drug discovery and development. The outlined procedures prioritize safety, yield, and purity, ensuring a reproducible outcome.

References

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(4), 1162-1167. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium Catalyzed Arylation and Benzylation of Nitroarenes using Aryl Sulfonates and Benzyl Acetates. PubMed Central. Retrieved from [Link]

  • ACS Publications. (1983). Synthesis of 4(5)-nitroimidazole-5(4)-carboxaldehyde by oxidative elimination of a nitrate ester. The Journal of Organic Chemistry, 48(21), 3737–3739. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-nitroimidazole-2-carboxylic acids.
  • National Center for Biotechnology Information. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (2007). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 5, 1841-1847. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues. PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols for the Analytical Quantification of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid is a substituted nitroimidazole derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their well-established roles as antimicrobial and antiprotozoal agents.[1] The core mechanism of many nitroimidazoles involves reductive activation within anaerobic organisms, leading to the generation of cytotoxic radicals.[2] The accurate and precise quantification of this specific molecule is paramount for a variety of critical applications, including:

  • Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles in biological matrices.

  • Quality Control (QC): Ensuring the purity and specified concentration of the active pharmaceutical ingredient (API) in bulk materials and finished dosage forms.

  • Impurity Profiling: Detecting and quantifying related substances and degradation products.

  • In Vitro Research: Measuring compound concentration in bioassays and cell culture media.

This document provides comprehensive, validated protocols for the quantification of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid using two primary analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). An additional protocol for UV-Vis Spectrophotometry is included for high-concentration screening purposes. The methodologies are grounded in established analytical principles for polar, ionizable compounds and are designed to be validated and implemented in a research or quality control laboratory setting.[3][4]

Analyte Properties: A Strategic Overview

The molecular structure of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid dictates the analytical strategy. Key features include:

  • Aromatic Nitro Group: Provides a strong chromophore, making UV detection a viable and robust quantification method.

  • Carboxylic Acid Group (pKa ~3-4): This acidic moiety renders the molecule ionizable. At pH values above its pKa, the molecule will be deprotonated and negatively charged, significantly increasing its polarity. This is a critical consideration for chromatographic retention and for ionization in mass spectrometry.

  • Imidazole Ring: A basic nitrogen atom in the imidazole ring can be protonated under acidic conditions.

  • Overall Polarity: The presence of the carboxylic acid and nitro groups makes the compound relatively polar, which can present a challenge for retention on traditional C18 reversed-phase columns.[5]

Understanding these properties is fundamental to the experimental choices explained in the following protocols, such as the selection of mobile phase pH and the ionization mode for mass spectrometry.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for determining the purity and concentration of the target analyte in bulk API, simple formulations, and process intermediates. It balances robustness with wide accessibility in most laboratory environments.[3]

Scientific Principle

This protocol employs reversed-phase chromatography, where a non-polar stationary phase (C18) is used with a polar mobile phase. Given the analyte's polar nature, achieving adequate retention is the primary challenge.[5] We address this by controlling the mobile phase pH. By maintaining a slightly acidic pH (e.g., pH 3.2), the ionization of the carboxylic acid group is suppressed, rendering the molecule less polar and promoting its interaction with the C18 stationary phase, thereby increasing retention time and improving peak shape.[6] Quantification is achieved by measuring the analyte's UV absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from certified reference standards.

Detailed Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 Reversed-Phase Column (e.g., 5 µm particle size, 4.6 mm i.d. x 150 mm length).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade methanol, acetonitrile, and water.

  • Potassium dihydrogen phosphate (KH2PO4), HPLC grade.

  • Orthophosphoric acid.

  • 0.45 µm membrane filters for mobile phase and sample filtration.

3.2.2. Reagent and Standard Preparation

  • Mobile Phase Preparation (Methanol: 0.025 M KH2PO4 Buffer, 70:30, v/v, pH 3.2):

    • Dissolve approximately 3.4 g of KH2PO4 in 1000 mL of HPLC-grade water to prepare a 0.025 M solution.

    • Adjust the pH of the aqueous solution to 3.2 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Combine 300 mL of the prepared buffer with 700 mL of HPLC-grade methanol. Degas the final mobile phase by sonication or helium sparging.

    • Causality Note: The methanol provides the organic strength for elution, while the acidic phosphate buffer ensures consistent pH to control the analyte's ionization state and achieve reproducible retention.[6]

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the primary stock solution.

  • Calibration Standards (e.g., 1-100 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase. A minimum of five concentration levels is recommended for establishing linearity.[7]

3.2.3. Sample Preparation

  • For bulk substance, accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration within the calibrated range (e.g., 25 µg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.[8]

3.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Methanol: 0.025 M KH2PO4 (pH 3.2) (70:30, v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 300-320 nm (determine λmax by scanning)[6]
Run Time ~10 minutes
System Suitability and Method Validation

Before sample analysis, the system's performance must be verified. The validation of the analytical procedure must demonstrate that it is suitable for its intended purpose.[9]

System Suitability Test (SST):

  • Inject a mid-range standard solution (e.g., 25 µg/mL) six times.

  • The % Relative Standard Deviation (%RSD) for peak area and retention time should be ≤ 2.0%.

  • The tailing factor for the analyte peak should be ≤ 2.0.

  • Theoretical plates (N) should be ≥ 2000.

Method Validation Parameters (ICH Q2(R1) Guidelines) [7][10]

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (using DAD), no interference at the analyte's retention time from blank/placebo.
Linearity Proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 1-100 µg/mL.
Range Concentration interval where the method is precise, accurate, and linear.Typically 80-120% of the target test concentration.[7]
Accuracy Closeness of test results to the true value.% Recovery of 98.0-102.0% for spiked samples at three concentration levels.
Precision Agreement among a series of measurements.%RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
LOD/LOQ Lowest amount detectable/quantifiable with acceptable precision and accuracy.Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Methanol:Buffer pH 3.2) D HPLC System Setup (Column, Flow, Temp) A->D B Prepare Stock & Calibration Standards F Inject Standards (Build Calibration Curve) B->F C Prepare & Filter Sample G Inject Samples C->G E System Suitability Test (SST) D->E Equilibrate E->F If SST Passes I Calculate Concentration (vs. Calibration Curve) F->I H Integrate Peaks G->H H->I J Generate Report I->J LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Biological Matrix (e.g., Plasma) B Add Internal Standard (IS) & Precipitation Solvent A->B C Vortex & Centrifuge B->C D Evaporate & Reconstitute C->D E UHPLC Separation (Gradient Elution) D->E F Mass Spectrometry (ESI Source, MRM Scan) E->F G Calculate Peak Area Ratios (Analyte / IS) F->G H Quantify using Calibration Curve G->H I Review & Report H->I

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 4-Nitroimidazole Derivatives in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-nitroimidazole derivatives. These compounds are crucial intermediates and active pharmaceutical ingredients (APIs) in various therapeutic agents. The described method utilizes reversed-phase chromatography to achieve efficient separation and is validated according to the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability. This document provides a comprehensive protocol, including system suitability, sample preparation, and method validation, intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

4-Nitroimidazole and its derivatives are key building blocks in the synthesis of a wide range of pharmaceuticals, particularly nitroimidazole antibiotics like metronidazole, tinidazole, and ornidazole. These drugs are widely used to treat anaerobic bacterial and parasitic infections.[1] The purity and concentration of these intermediates and final APIs are critical for the safety and efficacy of the finished drug product. Therefore, a reliable and validated analytical method for their quantification is essential.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful and widely used technique in pharmaceutical analysis due to its high sensitivity, reproducibility, and suitability for non-volatile compounds.[2][3] This application note presents a detailed reversed-phase HPLC-UV method that has been optimized for the analysis of 4-nitroimidazole derivatives.

Principle of the Method

The method is based on reversed-phase HPLC, where the separation of the 4-nitroimidazole derivative is achieved on a non-polar stationary phase with a polar mobile phase.[2][4] The analyte is retained on the column and then eluted by the mobile phase. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Materials and Reagents

  • Analytes: 4-Nitroimidazole derivative reference standard and sample

  • Solvents: HPLC grade Acetonitrile (MeCN) and water

  • Additives: Phosphoric acid (H₃PO₄) or Formic acid (for MS-compatibility)[4]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of a representative 4-nitroimidazole derivative. These may require minor modifications for other specific derivatives.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in water
(e.g., 20:80 v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength based on the analyte's λmax (typically in the 270-320 nm range)[1][5][6]
Run Time Approximately 10 minutes

Causality behind Experimental Choices:

  • C18 Column: A C18 column is a common choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to non-polar compounds, including nitroimidazoles.

  • Acidified Mobile Phase: The addition of a small amount of phosphoric acid to the mobile phase helps to suppress the ionization of any acidic or basic functional groups on the analyte or residual silanols on the stationary phase. This results in sharper, more symmetrical peaks and improved reproducibility of retention times.

  • UV Detection Wavelength: The selection of the detection wavelength is critical for sensitivity. 4-Nitroimidazole and its derivatives typically exhibit strong UV absorbance in the range of 300-400 nm.[7] The specific λmax should be determined for each derivative to ensure optimal detection.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_suitability System Suitability Test prep_mobile->sys_suitability prep_std Standard Solution Preparation prep_std->sys_suitability prep_sample Sample Solution Preparation analysis Sample Analysis prep_sample->analysis sys_suitability->analysis If passes integration Peak Integration analysis->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for HPLC-UV analysis.

Detailed Protocols

Mobile Phase Preparation (20:80 MeCN:0.1% H₃PO₄)
  • Prepare 0.1% phosphoric acid by adding 1 mL of concentrated H₃PO₄ to 1 L of HPLC grade water and mix thoroughly.

  • Measure 200 mL of HPLC grade acetonitrile and 800 mL of the 0.1% phosphoric acid solution.

  • Combine the two solutions in a suitable container and mix well.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Standard Solution Preparation (e.g., 100 µg/mL)
  • Accurately weigh approximately 10 mg of the 4-nitroimidazole derivative reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of the mobile phase and then dilute to the mark with the mobile phase.

  • Prepare working standard solutions by further dilution of the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Solution Preparation
  • Accurately weigh a portion of the sample (e.g., powder or crushed tablet) equivalent to approximately 10 mg of the 4-nitroimidazole derivative.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.[8]

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines.[2][9] The following validation parameters were assessed:

validation_workflow Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Key parameters for HPLC method validation.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]

  • Linearity: The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area versus the concentration of the analyte. A correlation coefficient (r²) of >0.999 is typically considered acceptable.

  • Accuracy: The accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should be within a predefined range (e.g., 98-102%).[10]

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method was determined by injecting the same standard solution multiple times (n=6) on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): This was assessed by repeating the analysis on different days with different analysts and/or equipment. The %RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature, to assess the method's reliability during normal use.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting a standard solution multiple times (n=5). The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%
%RSD of Retention Times ≤ 1.0%

Data Analysis and Reporting

The concentration of the 4-nitroimidazole derivative in the sample is calculated using the calibration curve generated from the standard solutions. The results should be reported with appropriate units (e.g., mg/g or %w/w) and should include all relevant chromatographic data and system suitability results.

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise means for the quantitative analysis of 4-nitroimidazole derivatives in pharmaceutical preparations. The method is straightforward to implement and has been validated according to ICH guidelines, making it suitable for routine quality control and research applications in the pharmaceutical industry.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2015). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • European Commission. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Zhou, J., Shen, J., Xue, X., Zhao, J., Li, Y., Zhang, J., & Zhang, S. (2007). Simultaneous determination of nitroimidazole residues in honey samples by high-performance liquid chromatography with ultraviolet detection. Journal of AOAC International, 90(3), 872–878. Retrieved from [Link]

  • Danaher, M., et al. (2014). Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 960, 133-142. Retrieved from [Link]

  • Hurtaud-Pessel, D., Delépine, B., & Laurentie, M. (2000). Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry. Journal of Chromatography A, 882(1-2), 89–98. Retrieved from [Link]

  • Yang, X. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies, Inc. Retrieved from [Link]

  • Sun, H. W., Wang, F. C., & Ai, L. F. (2007). Simultaneous determination of seven nitroimidazole residues in meat by using HPLC-UV detection with solid-phase extraction. Journal of Chromatography B, 857(2), 296–300. Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SVA. (2011). TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. Retrieved from [Link]

  • USDA. (n.d.). Confirmation of Nitroimidazoles by ESI – LC/MS. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Journal of Chromatographic Science. (2014). Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Retrieved from [Link]

  • ResearchGate. (2025). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectrum of 4-nitroimidazole (~150 μM; black) and AM 1.5.... Retrieved from [Link]

  • PubMed Central. (2014). Development of ultraviolet spectroscopic method for the estimation of metronidazole benzoate from pharmaceutical formulation. Retrieved from [Link]

  • PubMed. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Retrieved from [Link]

Sources

Application Notes and Protocols: In Vitro Antimicrobial Activity of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Nitroimidazole derivatives have long been a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2] Their mechanism of action, which involves the reductive activation of the nitro group within microbial cells to generate cytotoxic free radicals that damage DNA, makes them effective against a specific spectrum of pathogens.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial potential of a novel compound, 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid.

These protocols are designed to establish a foundational understanding of the compound's spectrum of activity and potency through standardized in vitro assays. The primary objectives are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant microorganisms.

Mechanism of Action: The Rationale for Assay Design

Nitroimidazole compounds are prodrugs that require intracellular activation.[4] This activation is a reductive process that occurs preferentially in anaerobic or microaerophilic environments, which are characteristic of the target pathogens.[][2] The nitro group of the imidazole ring is reduced by microbial enzymes, such as nitroreductases, to form highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals.[3][4] These reactive species are cytotoxic, primarily through their interaction with microbial DNA, leading to strand breakage and cell death.[1][2][3]

This mechanism underscores the importance of selecting appropriate test organisms, including anaerobic bacteria, and ensuring the correct incubation conditions to allow for the reductive activation of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid.

Experimental Workflow for Antimicrobial Susceptibility Testing

The overall workflow for assessing the antimicrobial activity of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid is a sequential process, starting from the preparation of the compound and microorganisms, followed by the determination of MIC and MBC.

Antimicrobial Testing Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock Solution Preparation Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Dispense Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Wells Inoculum_Prep->Inoculation Add Incubation Incubation (Anaerobic/Aerobic) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination MBC_Determination MBC Determination (Subculturing) MIC_Determination->MBC_Determination From non-turbid wells

Caption: Workflow for MIC and MBC determination.

Detailed Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a widely used method for determining the MIC of a novel antimicrobial agent.[6]

Materials:

  • 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for aerobes, supplemented Brucella broth for anaerobes)

  • Test microorganisms (e.g., Bacteroides fragilis, Clostridium perfringens, Escherichia coli, Staphylococcus aureus)

  • Positive control antibiotic (e.g., metronidazole for anaerobes, ciprofloxacin for aerobes)

  • Sterile DMSO (or other suitable solvent)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader

  • Incubator (aerobic and anaerobic)

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first well of a row, add a calculated volume of the compound stock solution to achieve the highest desired concentration (e.g., 256 µg/mL).

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.[7]

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial concentration.

    • Include the following controls:

      • Positive Control: Wells containing broth, inoculum, and a standard antibiotic.

      • Growth Control: Wells containing broth and inoculum with no compound.

      • Sterility Control: Wells containing broth only.

    • Seal the plate and incubate at 35-37°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic chamber.[8]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][8] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, select the wells that show no visible growth.

  • Aspirate 10 µL from each of these wells and from the growth control well.

  • Spot-plate the 10 µL onto an appropriate agar medium.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Exemplary MIC and MBC Data for 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid

Test MicroorganismGram StainIncubation ConditionMIC (µg/mL)MBC (µg/mL)
Bacteroides fragilis ATCC 25285Gram-negativeAnaerobic48
Clostridium perfringens ATCC 13124Gram-positiveAnaerobic24
Escherichia coli ATCC 25922Gram-negativeAerobic>128>128
Staphylococcus aureus ATCC 29213Gram-positiveAerobic>128>128
Metronidazole (Control)N/AAnaerobic12
Ciprofloxacin (Control)N/AAerobic0.250.5

Interpretation:

  • A low MIC value indicates high potency.

  • The compound is considered bactericidal if the MBC is no more than four times the MIC. If the MBC is significantly higher, the compound is considered bacteriostatic .

  • The exemplary data suggests that 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid is active against anaerobic bacteria but not against the tested aerobic bacteria, which is consistent with the known mechanism of action for nitroimidazoles.[]

Potential Signaling Pathway Disruption

The primary mechanism of action for nitroimidazoles is direct DNA damage. However, the downstream consequences of this damage can trigger various cellular stress responses.

Nitroimidazole Mechanism Compound 4-nitro-1-benzyl-1H- imidazole-5-carboxylic acid Cell_Entry Passive Diffusion into Microbial Cell Compound->Cell_Entry Activation Reductive Activation by Nitroreductases Cell_Entry->Activation Anaerobic Environment Radicals Reactive Nitro Radical Intermediates Activation->Radicals DNA_Damage DNA Strand Breakage and Destabilization Radicals->DNA_Damage Cell_Death Inhibition of DNA Synthesis & Cell Death DNA_Damage->Cell_Death

Caption: Reductive activation pathway of nitroimidazoles.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid's antimicrobial activity. By systematically determining the MIC and MBC against a panel of clinically relevant anaerobic and aerobic bacteria, researchers can establish the compound's potency and spectrum of activity. These foundational data are critical for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy models. The expected activity against anaerobic organisms, based on its chemical class, makes this compound a person of interest for further investigation in the ongoing search for new anti-infective therapies.

References

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  • Lecturio. Nitroimidazoles | Concise Medical Knowledge. (2021-07-27). [Link]

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  • van der Heijden, T., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PeerJ, 11, e15088. [Link]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e25830. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Bhat, K. S., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • Al-Masoudi, N. A., et al. (2006). Synthesis and Biological Activity of Some New 5-Sulphanyl-4-nitroimidazole Derivatives. Zeitschrift für Naturforschung B, 61(9), 1134-1138. [Link]

  • Hamad, A. J. K., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Research Journal of Pharmacy and Technology, 12(2), 651-657. [Link]

  • Pandey, J., et al. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 256-276. [Link]

  • Kumar, R., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(4), 1663-1669. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 25(23), 5727. [Link]

  • Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 33, 115972. [Link]

  • Küçükgüzel, Ş. G., et al. (2012). Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. Archiv der Pharmazie, 345(1), 47-55. [Link]

  • Furdych, A., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9. [Link]

  • ResearchGate. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists | Request PDF. [Link]

  • Goud, B. S., et al. (2022). Efficient Antibacterial Dimeric Nitro Imidazolium Type of Ionic Liquids from a Simple Synthetic Approach. ACS Omega, 7(48), 44265-44273. [Link]

  • de la Mora-Vizcaino, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3698. [Link]

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Application Notes and Protocols for Evaluating the Cytotoxicity of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Imidazole Derivatives

Imidazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery, particularly in the development of novel anticancer and antimicrobial agents.[1][2] However, this therapeutic potential is intrinsically linked to their ability to induce cellular toxicity. A thorough and precise evaluation of their cytotoxic profile is therefore a critical step in the preclinical development pipeline. Understanding the dose-dependent effects, mechanisms of cell death, and cellular selectivity of these compounds is paramount to identifying derivatives with a favorable therapeutic index.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework and robust protocols for assessing the in vitro cytotoxicity of novel imidazole derivatives. We will move beyond simple procedural lists to explain the underlying principles and critical considerations at each stage, ensuring the generation of reliable, reproducible, and meaningful data.

Part 1: Foundational Principles of In Vitro Cytotoxicity Assessment

Before delving into specific protocols, it is crucial to establish a strong foundational understanding of the key principles that govern in vitro cytotoxicity testing.

The Importance of Cell Line Selection: Choosing the Right Biological Context

The choice of cell line is arguably one of the most critical decisions in designing a cytotoxicity study, as each cell line possesses a unique genetic and phenotypic background that can significantly influence its response to a test compound.[3]

  • Relevance to the Therapeutic Target: The primary consideration should be the intended therapeutic application of the imidazole derivative. For anticancer drug development, a panel of cancer cell lines from different tissue origins is often employed.[3][4] For instance, if targeting breast cancer, cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) would be appropriate choices to assess efficacy across different subtypes.[5] For evaluating general toxicity, non-cancerous cell lines such as human dermal fibroblasts (HDFs) or immortalized cell lines like HEK293 can be used to establish a baseline for non-specific cytotoxicity.[4]

  • Metabolic Capabilities: Consider the metabolic activity of the chosen cell lines. Some cancer cells exhibit the Warburg effect, relying heavily on glycolysis for energy production, which can influence their susceptibility to drugs that target cellular metabolism.[6]

  • Growth Characteristics and Assay Compatibility: The growth rate, adherence properties, and morphology of the cell line should be compatible with the chosen cytotoxicity assays. For example, suspension cells may require modifications to protocols designed for adherent cells.

  • Authentication and Quality Control: Always use authenticated cell lines from reputable sources like ATCC to ensure the validity and reproducibility of your results. Regularly check for mycoplasma contamination.

Mechanisms of Imidazole-Induced Cytotoxicity: What to Look For

Imidazole derivatives can induce cytotoxicity through various mechanisms. A comprehensive evaluation should aim to elucidate the primary mode of action.

  • Oxidative Stress and Redox Imbalance: Some imidazoles have been shown to promote the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[7]

  • Mitochondrial Dysfunction: Imidazole compounds can impair mitochondrial membrane potential, disrupting cellular energy production and triggering the intrinsic apoptotic pathway.[7]

  • Apoptosis Induction: Many cytotoxic agents, including imidazole derivatives, induce programmed cell death (apoptosis). This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, often involving the activation of caspases.[8][9]

  • Autophagy Modulation: Imidazole derivatives may also trigger autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death.[8][9]

Part 2: Core Cytotoxicity Assays: A Multi-Parametric Approach

No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a multi-parametric approach employing a combination of assays that measure different cellular endpoints is highly recommended.

Metabolic Activity as an Indicator of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring metabolic activity.[10][11]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.[10] The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer.[10]

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • Chosen adherent cell line (e.g., MCF-7, MDA-MB-231, HepG2)[1][13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test imidazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control for cytotoxicity (e.g., Doxorubicin or Triton X-100)

  • Microplate reader capable of measuring absorbance at 570 nm (or 540 nm)[10][14]

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).[15][16]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the imidazole derivatives in complete culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[17]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control (medium with solvent), and positive control. Include wells with medium only as a background control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[18]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[18] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[14]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[19]

Principle: When the cell membrane is compromised, LDH is released into the culture supernatant.[20] The amount of LDH in the supernatant is quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a colored formazan product. The intensity of the color is proportional to the number of lysed cells.[21]

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • Cells and compounds prepared as in the MTT assay

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis buffer)

  • Microplate reader capable of measuring absorbance at 490 nm[20]

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed cells and treat them with the imidazole derivatives.

    • Include the following controls on each plate:[19]

      • Untreated Control: Cells treated with vehicle only (spontaneous LDH release).

      • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (or 1% Triton X-100) to induce complete cell lysis.

      • Background Control: Culture medium without cells.

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[21]

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell pellet.

  • LDH Reaction:

    • Add the LDH reaction solution to each well containing the supernatant, following the manufacturer's instructions (typically 50-100 µL).[21]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[21]

  • Stopping the Reaction and Measuring Absorbance:

    • Add the stop solution provided in the kit to each well.[20]

    • Gently shake the plate to mix the contents.

    • Measure the absorbance at 490 nm using a microplate reader.[20]

Data Analysis:

  • Subtract the background absorbance (medium only) from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100

  • Plot the percentage of cytotoxicity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Delving Deeper: Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, specific apoptosis assays should be performed.

Caspases are a family of proteases that play a central role in the execution of apoptosis.[22] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.[23]

Principle: These assays typically use a luminogenic or fluorogenic substrate containing a specific caspase recognition sequence (e.g., DEVD for caspase-3/7).[22] When cleaved by the active caspase, a luminescent or fluorescent signal is produced that is proportional to the amount of active caspase in the sample.

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or PE) to detect apoptotic cells.[22] This is often performed in conjunction with a viability dye (e.g., propidium iodide, PI) to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Workflow for Apoptosis Detection:

Apoptosis_Detection_Workflow

Part 3: Experimental Design and Data Interpretation

A well-designed experiment is crucial for obtaining reliable and interpretable data.

Experimental Controls: The Foundation of a Valid Assay

The inclusion of appropriate controls is non-negotiable for a valid cytotoxicity assay.

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the imidazole derivatives. This control accounts for any potential cytotoxicity of the solvent itself.

  • Positive Control: A compound with a known cytotoxic effect (e.g., doxorubicin, staurosporine). This confirms that the assay system is working correctly.

  • Negative Control (Untreated Cells): Provides a baseline for 100% cell viability or spontaneous LDH release.

  • Background Control (Medium Only): Accounts for any background absorbance from the culture medium or assay reagents.

Data Presentation and Interpretation

Summarizing quantitative data in a clear and structured format is essential for comparison and interpretation.

Table 1: Example Data Summary for Cytotoxicity Screening of Imidazole Derivatives

Compound IDCell LineAssayIC₅₀ / EC₅₀ (µM)
Imidazole-AMCF-7MTT15.2 ± 1.8
Imidazole-AMCF-7LDH20.5 ± 2.3
Imidazole-AMDA-MB-231MTT8.9 ± 1.1
Imidazole-AMDA-MB-231LDH12.4 ± 1.5
Imidazole-BMCF-7MTT> 100
Imidazole-BMCF-7LDH> 100
Imidazole-BMDA-MB-231MTT75.3 ± 5.6
Imidazole-BMDA-MB-231LDH88.1 ± 7.9

Interpretation:

  • Comparing IC₅₀/EC₅₀ Values: Lower IC₅₀ or EC₅₀ values indicate higher cytotoxicity. In the example above, Imidazole-A is more potent than Imidazole-B.

  • Cell Line Selectivity: Comparing the cytotoxicity across different cell lines can reveal selectivity. Imidazole-A shows higher cytotoxicity towards the MDA-MB-231 cell line compared to MCF-7.

  • Assay Correlation: Comparing results from different assays (e.g., MTT and LDH) can provide a more comprehensive understanding of the cytotoxic mechanism. Discrepancies between assays may suggest that the compound affects cellular metabolism without causing immediate membrane damage, or vice versa.

Part 4: Troubleshooting Common Issues

Even with meticulous planning, issues can arise during cytotoxicity assays.

Table 2: Troubleshooting Guide for Common Cytotoxicity Assay Problems

IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects.[24]Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[15]
Low Absorbance Signal (MTT Assay) Low cell density, insufficient incubation time with MTT, reagent inactivity.[15][17]Optimize cell seeding density. Increase MTT incubation time (up to 4 hours).[17] Ensure MTT reagent is properly stored and not expired.
High Background Absorbance Contamination (bacterial or fungal), phenol red interference, serum components.[17]Visually inspect plates for contamination. Use phenol red-free medium during the assay incubation step.[17] Consider using serum-free medium for the assay.

Conclusion: A Pathway to Robust Cytotoxicity Profiling

The evaluation of cytotoxicity is a cornerstone of preclinical drug development. By employing a multi-parametric approach that combines robust cell-based assays, thoughtful experimental design, and careful data interpretation, researchers can gain a comprehensive understanding of the cytotoxic potential of novel imidazole derivatives. This guide provides the necessary framework and detailed protocols to generate high-quality, reliable data, thereby facilitating the identification of promising drug candidates with a favorable safety profile.

References

  • Leggas, M. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3388.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 279–282.
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  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
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  • International Journal of Engineering and Science Invention. (n.d.).
  • Jarosz, M., et al. (2021). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. International Journal of Molecular Sciences, 22(22), 12269.
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  • ATCC. (n.d.).
  • Sarıpınar, E., et al. (2019). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate.
  • VersaLive. (n.d.). Protocol: Drug screening of cultivated cells. Retrieved from [Link]

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Šimatonis, A., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6898.
  • Taylor & Francis Online. (2019). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • DergiPark. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Retrieved from [Link]

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Application Note & Protocol: A Scalable Approach to the Synthesis of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid, a key intermediate in pharmaceutical research and development. The protocol herein is designed for scalability, focusing on a robust two-step synthetic pathway that begins with the regioselective N-benzylation of an ethyl 4-nitro-1H-imidazole-5-carboxylate intermediate, followed by its selective hydrolysis. This guide emphasizes the rationale behind procedural choices, detailed operational protocols, and critical safety considerations to ensure a reproducible and safe synthesis process for researchers, scientists, and professionals in drug development.

Introduction and Scientific Rationale

4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid is a valuable scaffold in medicinal chemistry. The nitroimidazole core is a well-established pharmacophore found in a range of therapeutic agents, particularly for antimicrobial and anticancer applications.[1] The strategic placement of the nitro group at the 4-position, a benzyl group at the N-1 position, and a carboxylic acid at the 5-position provides a versatile platform for further chemical modification and drug design.

The synthetic strategy detailed in this note is predicated on a two-step sequence designed for efficiency and scalability:

  • Step 1: Regioselective N-Alkylation: The synthesis commences with the N-alkylation of a suitable precursor, ethyl 4-nitro-1H-imidazole-5-carboxylate. The use of an ester form of the carboxylic acid serves as a protecting group, preventing unwanted side reactions during the alkylation of the imidazole nitrogen. The regioselectivity of the alkylation is crucial; studies on similar 4-nitroimidazoles have shown that alkylation preferentially occurs at the N-1 position, which is the desired outcome for this synthesis.[2][3]

  • Step 2: Ester Hydrolysis: Following the successful benzylation of the imidazole ring, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. This step is typically achieved under basic or acidic conditions, with careful control to ensure the integrity of the nitro and benzyl groups.[4]

This approach is advantageous for large-scale production due to the use of readily available starting materials, predictable regioselectivity, and straightforward reaction and purification procedures.

Visualized Synthetic Workflow

The overall synthetic process can be visualized as a two-stage workflow, from starting materials to the final purified product.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Ester Hydrolysis & Purification start Ethyl 4-nitro-1H-imidazole-5-carboxylate reagents1 Benzyl Chloride Potassium Carbonate Acetonitrile reaction1 N-Benzylation Reaction start->reaction1 reagents1->reaction1 workup1 Filtration & Solvent Evaporation reaction1->workup1 intermediate Crude Ethyl 4-nitro-1-(phenylmethyl)- 1H-imidazole-5-carboxylate workup1->intermediate reagents2 Lithium Hydroxide THF/Water reaction2 Hydrolysis Reaction intermediate->reaction2 reagents2->reaction2 workup2 Acidification & Extraction reaction2->workup2 purification Recrystallization workup2->purification product Pure 4-nitro-1-(phenylmethyl)- 1H-imidazole-5-carboxylic acid purification->product

Caption: Synthetic workflow for 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid.

Detailed Experimental Protocols

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
Ethyl 4-nitro-1H-imidazole-5-carboxylate≥98% PurityCommercial SourceStarting material.
Benzyl ChlorideReagent Grade, ≥99%Commercial SourceAlkylating agent. Corrosive and lachrymatory.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercial SourceBase for N-alkylation.
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercial SourceSolvent for N-alkylation.
Lithium Hydroxide (LiOH)Reagent GradeCommercial SourceBase for hydrolysis.
Tetrahydrofuran (THF)Reagent GradeCommercial SourceSolvent for hydrolysis.
Hydrochloric Acid (HCl)Concentrated (37%)Commercial SourceFor acidification during work-up. Corrosive.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceExtraction solvent.
Brine (Saturated NaCl solution)-Prepared in-houseFor washing organic layers.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial SourceDrying agent.
Round-bottom flasksVarious sizesGlassware Supplier
Reflux condenser-Glassware Supplier
Magnetic stirrer with heating mantle-Equipment Supplier
Rotary evaporator-Equipment SupplierFor solvent removal.
Buchner funnel and filter paper-Glassware SupplierFor filtration.
Separatory funnelVarious sizesGlassware SupplierFor extractions.
Step 1: Synthesis of Ethyl 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylate

This procedure details the N-benzylation of the imidazole ring. The choice of potassium carbonate as the base and acetonitrile as the solvent provides a robust system for this alkylation, with heating used to improve reaction kinetics and yield, a common practice for N-alkylation of nitroimidazoles.[2][3]

Caption: Reaction scheme for the N-benzylation step.

Protocol:

  • To a dry 2 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 4-nitro-1H-imidazole-5-carboxylate (185 g, 1.0 mol).

  • Add anhydrous powdered potassium carbonate (207 g, 1.5 mol).

  • Add anhydrous acetonitrile (1 L) to the flask.

  • Begin stirring the suspension, and then add benzyl chloride (139 g, 1.1 mol) dropwise over 15-20 minutes.

  • Heat the reaction mixture to 60°C and maintain this temperature with stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting imidazole is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a Buchner funnel to remove the potassium salts and wash the filter cake with acetonitrile (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic Acid

This step involves the hydrolysis of the ethyl ester to the final carboxylic acid product. Basic hydrolysis using lithium hydroxide in a THF/water mixture is an effective method for this transformation.[5]

Protocol:

  • Transfer the crude ethyl 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylate (assuming 1.0 mol theoretical yield) to a 3 L round-bottom flask equipped with a magnetic stirrer.

  • Dissolve the crude product in a mixture of THF (1 L) and water (500 mL).

  • Add lithium hydroxide monohydrate (84 g, 2.0 mol) to the solution.

  • Stir the mixture vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or HPLC until the ester starting material is no longer detectable.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by filtration using a Buchner funnel and wash the filter cake with cold water (3 x 200 mL).

  • Dry the product under vacuum at 50-60°C to a constant weight.

Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude, dried product in a minimal amount of hot ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis MethodExpected Results for 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid
¹H NMR (DMSO-d₆)δ 13.20 (br s, 1H, -COOH), 8.50 (s, 1H, H-2), 7.30–7.45 (m, 5H, benzyl aromatic)[6]
¹³C NMR (DMSO-d₆)δ 165.2 (-COOH), 148.5 (C-5-NO₂), 136.4 (C-1-benzyl), 128.0–129.5 (benzyl aromatic), 124.8 (C-2)[6]
IR Spectroscopy (KBr)Strong absorption at 1705 cm⁻¹ (C=O stretch, carboxylic acid), peaks at 1520 cm⁻¹ and 1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches)[6]
Mass Spectrometry (ESI-)m/z calculated for C₁₁H₉N₃O₄: 247.06. Found: [M-H]⁻ at 246.05.
Melting Point To be determined experimentally.
Purity (HPLC) ≥98%

Safety and Handling Precautions

The synthesis of nitroimidazole derivatives requires strict adherence to safety protocols due to the potentially hazardous nature of the reagents and intermediates.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.[9][10]

  • Handling Nitro Compounds: Nitroimidazoles can be irritants and may have other toxicological properties. Avoid contact with skin and eyes. Minimize dust generation.[7][10]

  • Benzyl Chloride: Benzyl chloride is a lachrymator and is corrosive. Handle with extreme care in a fume hood.

  • Acids and Bases: Concentrated hydrochloric acid and lithium hydroxide are corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The protocol described in this application note presents a logical and scalable pathway for the synthesis of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid. By employing a two-step approach involving N-benzylation of an ester intermediate followed by hydrolysis, this method offers a reliable route for producing this valuable compound in quantities suitable for drug discovery and development programs. Adherence to the detailed procedures and safety guidelines is essential for achieving successful and safe outcomes.

References

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  • TCI AMERICA. (2014). Safety Data Sheet - 2-Hydroxymethyl-1-methyl-5-nitroimidazole.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Journal of the Chemical Society, Perkin Transactions 1. (1988). Regioselective alkylation of 4(5)
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
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  • Sigma-Aldrich. (n.d.). 1-benzyl-5-nitro-1h-imidazole-4-carboxylic acid structure.
  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole.
  • ResearchGate. (2021). N1-Alkylation of 4(5)-nitro-1H-imidazole.
  • BLDpharm. (n.d.). 1-Benzyl-4-nitro-1H-imidazole-5-carbaldehyde.
  • BLDpharm. (n.d.). 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid.
  • Benchchem. (n.d.). 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid.
  • Alghamdi, N. A. (2018).
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Ocampo, R., et al. (2009). Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon.
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Application Notes & Protocols: Investigating 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, yielding numerous life-saving drugs since its discovery in the 1950s.[1] This guide focuses on a specific, yet less-explored derivative, 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid . While direct biological data for this compound is sparse, its structural motifs—a 4-nitroimidazole core, an N-benzyl group, and a carboxylic acid handle—suggest significant therapeutic potential. This document serves as a comprehensive guide for researchers, providing a scientifically-grounded framework for initiating a drug discovery campaign. We will explore hypothesized mechanisms of action, propose primary therapeutic screening targets, and provide detailed, field-proven protocols for antimicrobial and anticancer evaluation.

Scientific Background: The Nitroimidazole Pharmacophore

Nitroimidazole derivatives are a class of compounds renowned for their activity against anaerobic bacteria and protozoa.[][3] Prominent examples like metronidazole and tinidazole are staples in clinical practice.[] Their efficacy stems from a unique mechanism of action: they are prodrugs that require reductive activation.[4] In the low-oxygen (hypoxic) environments characteristic of anaerobic organisms or solid tumors, the nitro group is reduced by specific enzymes, such as nitroreductases.[] This process generates highly reactive nitroso and hydroxylamine intermediates and cytotoxic radicals that induce damage to DNA and other critical macromolecules, leading to cell death.[][4]

The subject of this guide, 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid, contains the essential nitroimidazole core. The N-benzyl group may influence cell permeability and target engagement, as seen in other imidazole-based therapeutic candidates.[5] Furthermore, the carboxylic acid at the 5-position provides a valuable site for chemical modification, allowing for the synthesis of ester or amide libraries to optimize pharmacokinetic and pharmacodynamic properties.[6]

Hypothesized Mechanism of Action

The proposed mechanism follows the classical pathway for nitroimidazoles.

Mechanism_of_Action cluster_0 Anaerobic Bacterium / Hypoxic Cancer Cell Compound 4-Nitro-1-benzyl-1H- imidazole-5-carboxylic acid (Prodrug) Activation Reductive Activation (e.g., Nitroreductases) Compound->Activation Enters Cell Intermediates Reactive Nitroso & Hydroxylamine Intermediates + Cytotoxic Radicals Activation->Intermediates Low O₂ Environment DNA Cellular DNA Intermediates->DNA Covalent Binding Damage DNA Strand Breaks & Helix Destabilization DNA->Damage Death Cell Death Damage->Death

Figure 1: Hypothesized reductive activation pathway of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid in a low-oxygen environment.

Proposed Therapeutic Applications & Screening Strategy

Based on the established activities of the nitroimidazole class, we propose two primary avenues for investigation: antimicrobial and anticancer applications. A robust initial screening workflow is essential to determine the potential of this lead compound.

Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Start Compound: 4-Nitro-1-benzyl-1H-imidazole- 5-carboxylic acid MIC_Assay Protocol 1: Broth Microdilution MIC Assay Start->MIC_Assay Cyto_Assay Protocol 2: In Vitro Cytotoxicity (MTT Assay) Start->Cyto_Assay Bacteria Test Panel: Anaerobic Bacteria (e.g., B. fragilis) Aerobic Bacteria (e.g., E. coli, S. aureus) MIC_Assay->Bacteria Data_Analysis Data Analysis: Determine MIC & IC₅₀ Values MIC_Assay->Data_Analysis Cells Test Panel: Cancer cell lines cultured under Normoxic vs. Hypoxic conditions Cyto_Assay->Cells Cyto_Assay->Data_Analysis Decision Lead Prioritization & Further Development Data_Analysis->Decision

Figure 2: General workflow for the initial in vitro screening of the target compound.

Detailed Experimental Protocols

The following protocols are foundational for assessing the biological activity of a novel compound. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

Materials:

  • 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid (Test Compound)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Bacteroides fragilis, Escherichia coli, Staphylococcus aureus)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Positive control antibiotic (e.g., Metronidazole for anaerobes, Ciprofloxacin for aerobes)

  • Sterile solvent for compound (e.g., DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer / Microplate reader

Procedure:

  • Preparation of Test Compound: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) of the test compound in a suitable solvent.

  • Preparation of Inoculum: From a fresh culture, suspend several colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first column of wells, resulting in a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 640 µg/mL down to 1.25 µg/mL).

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (broth only, no inoculum).

    • Set up a separate plate or rows for the positive control antibiotic.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[9] For anaerobic bacteria, use an anaerobic chamber or gas-generating pouch.

  • Determination of MIC: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[8][9]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation, making it ideal for screening potential anticancer agents.[10]

Materials:

  • 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid (Test Compound)

  • Human cancer cell lines (e.g., HT-29 colorectal, MCF-7 breast)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with solvent) and a positive control drug.

  • Incubation: Incubate the plate for 48-72 hours. For hypoxia studies, place a parallel plate in a hypoxic incubator (e.g., 1% O₂).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.[11]

Data Presentation & Interpretation

Clear and standardized data presentation is crucial for comparing the efficacy of novel compounds.

Antimicrobial Data

Results from the broth microdilution assay should be presented as MIC values.

| Table 1: Minimum Inhibitory Concentration (MIC) of Test Compound | | :--- | :--- | :--- | :--- | | Test Microorganism | Gram Stain | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) | | Bacteroides fragilis | Gram-negative | Experimental Value | Metronidazole Value | | Escherichia coli | Gram-negative | Experimental Value | Ciprofloxacin Value | | Staphylococcus aureus | Gram-positive | Experimental Value | Ciprofloxacin Value |

Cytotoxicity Data

The results of the MTT assay are used to calculate the percentage of cell viability relative to the vehicle control. These values are then plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[12]

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

| Table 2: IC₅₀ Values of Test Compound against Cancer Cell Lines | | :--- | :--- | :--- | | Cell Line | IC₅₀ (µM) - Normoxia (21% O₂) | IC₅₀ (µM) - Hypoxia (1% O₂) | | HT-29 (Colorectal) | Experimental Value | Experimental Value | | MCF-7 (Breast) | Experimental Value | Experimental Value |

A significantly lower IC₅₀ value under hypoxic conditions would strongly support the hypothesis that 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid acts as a hypoxia-activated prodrug.

Conclusion and Future Directions

While 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid is a novel entity, its chemical structure firmly places it within a class of compounds with proven therapeutic value. The protocols detailed in this guide provide a clear and robust pathway for its initial characterization as a potential antimicrobial or anticancer agent. Positive results from these primary screens would warrant further investigation, including mechanism of action studies, evaluation against a broader panel of microbes or cell lines, and the synthesis of derivatives to establish a structure-activity relationship (SAR). This foundational work is a critical first step in the long and complex journey of drug discovery.[13]

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  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Tenover, F. C., & Weigel, L. M. (2023). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Biological Activity of Some New 5-Sulphanyl-4-nitroimidazole Derivatives. Retrieved from [Link]

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Testing of 4-Nitroimidazole Compounds Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 4-Nitroimidazoles and the Imperative for Accurate Susceptibility Testing

The 4-nitroimidazole class of antimicrobial agents, with metronidazole being the prototypical member, represents a cornerstone in the treatment of infections caused by anaerobic bacteria.[1][2] Their selective toxicity towards anaerobes is a result of their unique mechanism of action, which is contingent upon the low redox potential characteristic of these microorganisms.[1][3] The emergence of resistance to these crucial drugs poses a significant threat to their clinical efficacy, making robust and standardized in vitro susceptibility testing more critical than ever for both clinical diagnostics and drug development.[4][5][6][7]

This comprehensive guide provides detailed application notes and standardized protocols for the in vitro testing of 4-nitroimidazole compounds against anaerobic bacteria. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind them to ensure data integrity and reproducibility.

Mechanism of Action: A Targeted Approach

The bactericidal activity of 4-nitroimidazoles is a fascinating example of targeted drug activation. These compounds are prodrugs that require the reduction of their nitro group to form cytotoxic intermediates.[2][3][] This reductive activation is efficiently carried out by the electron transport proteins with low redox potentials, such as ferredoxin, found in anaerobic bacteria.[1] Aerobic and facultative anaerobic bacteria, which lack these low-potential electron transport systems, are generally not susceptible.[9]

Once activated, the resulting nitroso radicals are highly reactive and interact with bacterial DNA, leading to strand breakage and, ultimately, cell death.[2][9]

Diagram: Activation Pathway of 4-Nitroimidazoles in Anaerobic Bacteria

Nitroimidazole_Activation 4-Nitroimidazole 4-Nitroimidazole Activation Nitroreductase 4-Nitroimidazole->Activation Enters Cell Reduced_Ferredoxin Reduced Ferredoxin (Low Redox Potential) Reduced_Ferredoxin->Activation Electron Donor Nitroso_Radical Cytotoxic Nitroso Radical Activation->Nitroso_Radical Reduction of Nitro Group DNA_Damage DNA Strand Breakage Nitroso_Radical->DNA_Damage Interacts with DNA Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Reductive activation of 4-nitroimidazoles in anaerobic bacteria.

Mechanisms of Resistance

Resistance to 4-nitroimidazoles in anaerobic bacteria is a growing concern.[10] The primary mechanisms of resistance include:

  • Decreased Drug Uptake: Alterations in the bacterial cell envelope can reduce the permeability of the drug into the cell.[11][12]

  • Reduced Nitroreductase Activity: Mutations in the genes encoding for nitroreductases can lead to decreased activation of the 4-nitroimidazole prodrug.[11][12][13]

  • Drug Efflux: The presence of efflux pumps can actively transport the drug out of the bacterial cell.[13]

  • Target Modification: While less common, alterations in DNA repair mechanisms may contribute to tolerance.

Core Protocols for In Vitro Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing of anaerobic bacteria, primarily outlined in the M11 document.[14][15] The two most widely accepted methods are agar dilution and broth microdilution.

Agar Dilution Method

The agar dilution method is considered the "gold standard" reference method for susceptibility testing of anaerobic bacteria.[5][14][16] It is particularly well-suited for testing a large number of isolates simultaneously.

Principle: This method involves incorporating serial twofold dilutions of the 4-nitroimidazole compound into an appropriate agar medium. The surface of the agar is then inoculated with a standardized suspension of the test organism. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Diagram: Agar Dilution Workflow

Agar_Dilution_Workflow Prep_Antimicrobial Prepare Serial Dilutions of 4-Nitroimidazole Mix_Pour Incorporate Antimicrobial into Agar and Pour Plates Prep_Antimicrobial->Mix_Pour Prep_Agar Prepare Molten Agar Medium (e.g., Brucella Agar) Prep_Agar->Mix_Pour Inoculate Inoculate Agar Surface Mix_Pour->Inoculate Prep_Inoculum Prepare Standardized Inoculum (McFarland 0.5) Prep_Inoculum->Inoculate Incubate Incubate under Anaerobic Conditions (48 hours) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Section 1: Understanding the Core Synthesis Strategy

The synthesis of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid presents a significant regioselectivity challenge. Direct nitration of 1-benzyl-1H-imidazole-5-carboxylic acid is often unselective and can lead to a mixture of isomers and degradation under harsh acidic conditions. A more reliable and higher-yielding strategy involves the N-benzylation of a pre-existing 4-nitroimidazole core.

To circumvent issues associated with the free carboxylic acid group during the alkylation step (such as salt formation or unwanted side reactions), the synthesis is best performed on the corresponding ester, followed by a final hydrolysis step. This multi-step approach provides better control over each transformation.

Recommended Synthetic Workflow

The recommended pathway proceeds in two main stages:

  • N-Benzylation: Regioselective benzylation of an ethyl 4-nitro-1H-imidazole-5-carboxylate precursor at the N1 position.

  • Ester Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid.

Synthesis_Workflow A Ethyl 4-nitro-1H-imidazole- 5-carboxylate (Starting Material) B Step 1: N-Benzylation Reagents: Benzyl Bromide, K2CO3 Solvent: Acetonitrile (CH3CN) A->B  1 C Ethyl 4-nitro-1-benzyl-1H-imidazole- 5-carboxylate (Intermediate) B->C D Step 2: Ester Hydrolysis Reagents: LiOH or NaOH Solvent: THF/Water C->D  2 E 4-nitro-1-benzyl-1H-imidazole- 5-carboxylic acid (Final Product) D->E

Caption: Recommended two-step synthesis pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yield in the N-Benzylation Step

Q: My yield of the benzylated ester intermediate is poor (<50%). What are the likely causes and how can I improve it?

A: Low yield in this step is typically traced back to one of three factors: incomplete reaction, poor regioselectivity, or side reactions.

Causality & Solutions:

  • Inefficient Deprotonation: The N-H of the imidazole ring (pKa ≈ 14.5) must be deprotonated to form the nucleophilic imidazolate anion. A weak base or improper solvent can lead to a slow or incomplete reaction.

    • Insight: While stronger bases like NaH can be used, they often lead to more side products. A moderately weak base like potassium carbonate (K2CO3) in a polar aprotic solvent provides a good balance of reactivity and cleanliness.[1] Acetonitrile (CH3CN) or Dimethylformamide (DMF) are excellent solvent choices as they readily dissolve the reagents and facilitate the SN2 reaction.[2]

  • Poor Regioselectivity: The imidazole anion has two nucleophilic nitrogen atoms (N1 and N3). Alkylation can potentially occur at either site, leading to a mixture of the desired N1-benzyl isomer and the undesired N3-benzyl isomer.

    • Insight: The 4-nitro group exerts a significant steric and electronic effect. Research indicates that for 4-nitroimidazole, alkylation is strongly favored at the N1 position, which is less sterically hindered.[1][2] To maximize this inherent selectivity, it is crucial to use optimized reaction conditions.

  • Side Reactions: Benzyl bromide is a reactive alkylating agent. If the reaction temperature is too high or the time is excessively long, side reactions, including quaternization of the imidazole ring (dialkylation) or degradation, can occur.

Optimized Benzylation Conditions:

ParameterRecommendedRationale
Base Potassium Carbonate (K₂CO₃)Mild, effective, and minimizes side reactions compared to stronger bases.[1]
Solvent Acetonitrile (CH₃CN)Polar aprotic solvent that promotes SN2 reaction kinetics and offers good solubility.
Temperature 60-70 °CProvides sufficient energy to overcome the activation barrier without promoting significant side product formation.[1]
Stoichiometry 1.1-1.2 eq. Benzyl BromideA slight excess ensures complete consumption of the starting material without excessive side reactions.
Reaction Time 4-6 hoursTypically sufficient for completion. Monitor by TLC to avoid prolonged heating.
Issue 2: Incomplete Ester Hydrolysis

Q: After the hydrolysis step, I still see a significant amount of the ethyl ester intermediate in my crude product. How can I ensure the reaction goes to completion?

A: Incomplete hydrolysis (saponification) is usually due to insufficient base, poor solubility of the ester, or reaction time.

Causality & Solutions:

  • Stoichiometry of Base: Saponification is an irreversible reaction that consumes one equivalent of hydroxide per mole of ester. Using only a catalytic amount of base will result in an incomplete reaction.

    • Insight: Use at least 1.5-2.0 equivalents of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to ensure the reaction is driven to completion. LiOH is often preferred for its high reactivity and the relative insolubility of lithium carboxylates in some organic solvents, which can sometimes aid in product isolation.

  • Solubility Issues: The ethyl ester intermediate has poor solubility in purely aqueous solutions. A biphasic system can lead to a slow reaction rate at the interface.

    • Insight: Employ a co-solvent system to create a homogeneous reaction mixture. A mixture of Tetrahydrofuran (THF) and water (e.g., 2:1 or 3:1 v/v) is highly effective. The THF solubilizes the ester, allowing the aqueous hydroxide to access it efficiently.

  • Reaction Conditions: At room temperature, the hydrolysis can be slow.

    • Insight: Gently heating the reaction mixture to 40-50 °C can significantly accelerate the rate of hydrolysis. Monitor the reaction progress by TLC until the starting ester spot has completely disappeared.

Issue 3: Product Purification and Degradation

Q: My final product appears dark and oily, and I'm struggling with purification. Is the product unstable?

A: 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid is a stable solid, but it can be sensitive to highly acidic or basic conditions at elevated temperatures. The workup procedure is critical to obtaining a pure, solid product.

Causality & Solutions:

  • Workup Procedure: The most critical step is the acidification after hydrolysis to precipitate the carboxylic acid. Adding a strong acid too quickly can cause localized heating and potential degradation.

    • Insight: After hydrolysis is complete, cool the reaction mixture in an ice bath (0-5 °C). Slowly add 1M or 2M HCl dropwise with vigorous stirring to protonate the carboxylate salt. The product will precipitate as a solid. Monitor the pH to ensure you reach a final pH of ~2-3.

  • Purification: The primary impurities are unreacted starting material or the isomeric byproduct.

    • Insight: The crude precipitated solid can often be purified by recrystallization. A solvent system like ethanol/water or isopropanol is a good starting point. If isomeric impurities are present and co-crystallize, column chromatography may be necessary. However, optimizing the benzylation step to avoid the isomer is a more efficient strategy.

Troubleshooting_Flow Start Low Final Yield Check_Benzylation Analyze Benzylation Step by TLC/LCMS Start->Check_Benzylation Incomplete_Rxn Issue: Incomplete Reaction Solution: - Check base/solvent - Increase temperature to 60°C - Increase time Check_Benzylation->Incomplete_Rxn Starting material remains Isomer_Formation Issue: Poor Regioselectivity Solution: - Use K2CO3 in CH3CN - Maintain temp at 60-70°C Check_Benzylation->Isomer_Formation Isomer detected Hydrolysis_OK Hydrolysis_OK Check_Benzylation->Hydrolysis_OK Clean conversion Check_Hydrolysis Analyze Hydrolysis Step by TLC/LCMS Ester_Remains Issue: Incomplete Hydrolysis Solution: - Use >1.5 eq. LiOH/NaOH - Use THF/Water co-solvent - Heat to 40-50°C Check_Hydrolysis->Ester_Remains Ester remains Workup_Issue Issue: Poor Isolation/Degradation Solution: - Cool to 0°C before acidifying - Add acid dropwise to pH 2-3 - Recrystallize from Ethanol/Water Check_Hydrolysis->Workup_Issue Clean conversion, but low isolated yield Hydrolysis_OK->Check_Hydrolysis

Caption: Troubleshooting decision tree for low yield.

Section 3: Detailed Experimental Protocols

This section provides a validated, step-by-step protocol based on established methodologies for N-alkylation of nitroimidazoles.[1][2]

Protocol 1: Synthesis of Ethyl 4-nitro-1-benzyl-1H-imidazole-5-carboxylate
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-nitro-1H-imidazole-5-carboxylate (1.0 eq.).

  • Add anhydrous acetonitrile (CH₃CN) to create a ~0.2 M solution.

  • Add powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add benzyl bromide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or taken directly to the next step if it is sufficiently pure.

Protocol 2: Synthesis of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid
  • Dissolve the crude ethyl 4-nitro-1-benzyl-1H-imidazole-5-carboxylate (1.0 eq.) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.).

  • Stir the mixture at 40 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction vessel in an ice bath (0-5 °C).

  • Slowly add 2M HCl dropwise with vigorous stirring until the pH of the solution is ~2-3. A precipitate should form.

  • Stir the slurry in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water, followed by a small amount of cold diethyl ether or hexanes to aid in drying.

  • Dry the solid product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

References

  • H. Yassine, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • M. D. Crozet, et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC. [Link]

  • Panday, et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10). [Link]

Sources

purification of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid (CAS 69619-56-6). This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions encountered during the purification of this nitroimidazole derivative from crude reaction mixtures. Our goal is to provide practical, experience-driven advice to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. How can I effectively isolate the solid 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid?

A1: It is common for the crude product of this synthesis to appear as a dark oil or a highly impure solid, often due to side-products and residual solvents. The first step is to remove any high-boiling organic solvents (like DMF or DMSO) that may have been used in the reaction.

Recommended Protocol: Trituration and Precipitation

  • Solvent Removal: Ensure your reaction solvent is removed as much as possible in vacuo.

  • Initial Trituration: Add a small amount of a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether. Stir vigorously. This will often help to precipitate the crude solid by washing away highly non-polar impurities.

  • Acid-Base Extraction: A more robust method involves an acid-base workup. Since your target compound is a carboxylic acid, it will be deprotonated and soluble in an aqueous basic solution.

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate.

    • Extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Your product will move to the aqueous layer as its sodium salt. Many organic, non-acidic impurities will remain in the ethyl acetate layer.

    • Separate the aqueous layer and wash it once more with ethyl acetate to remove any remaining impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the pH is around 2-3. Your product should precipitate out as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

This procedure effectively separates the acidic product from neutral and basic impurities.

Q2: I've isolated a solid, but TLC analysis shows multiple spots. What is the best method for purification: recrystallization or column chromatography?

A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is ideal if you have a significant amount of material and the impurities have different solubility profiles from your product. It is often faster and more scalable than chromatography for removing minor impurities.

  • Column Chromatography is more effective for separating compounds with similar polarities and for purifying smaller quantities of material.[1]

Troubleshooting Guide: Choosing the Right Purification Method

Scenario Recommended Method Rationale and Key Considerations
TLC shows a major product spot and minor, less polar spots. RecrystallizationImpurities are likely starting materials or non-polar byproducts that can be removed by selecting a solvent system where the product has lower solubility when cold.
TLC shows multiple spots with close Rf values to the product. Column ChromatographyRecrystallization will be ineffective. Chromatography provides the necessary resolving power to separate structurally similar compounds.
The crude product is highly colored, but the desired product is a light-colored solid. Activated Carbon Treatment followed by RecrystallizationThe color is likely from polymeric or highly conjugated impurities. Adding a small amount of activated carbon to the hot recrystallization solution can adsorb these colored impurities.
Large-scale purification (>10 g). RecrystallizationChromatography at this scale can be cumbersome and require large volumes of solvent.

Experimental Workflow: Recrystallization

Caption: Analytical workflow for the identification of impurities in the crude product.

Q4: I am using reversed-phase HPLC for purity analysis. What is a good starting method?

A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) is an excellent technique for analyzing the purity of nitroimidazole compounds. [2][3][4][5] Recommended HPLC Conditions:

Parameter Condition Rationale
Column C18, 5 µm, 4.6 x 250 mmA standard C18 column provides good retention and separation for moderately polar compounds like your target molecule. [2]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic mobile phase ensures the carboxylic acid is protonated, leading to sharper peaks. [3]Acetonitrile is a common organic modifier.
Gradient Start with 10-20% B, ramp up to 90-95% B over 15-20 minutes.A gradient elution is recommended to ensure that both polar and non-polar impurities are eluted from the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 270 nm or 320 nmNitroimidazole compounds typically have strong UV absorbance in this range. [5][6]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

This method should provide a good starting point for your analysis. You may need to optimize the gradient and mobile phase composition based on your specific impurity profile.

References
  • Hernando, M. D., et al. (n.d.). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • De Ruyck, H., et al. (n.d.). Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Bozhanov, S., et al. (n.d.). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Baranowska, I., & Wilczek, A. (n.d.). DETERMINATION OF 5-NITROIMIDAZOLE RESIDUES IN MILK BY CAPILLARY ELECTROCHROMATOGRAPHY WITH PACKED C18 SILICA BEDS. ACADEMIA. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Google Patents. (n.d.). CN104592123A - Preparation method of 4-nitroimidazole.
  • Google Patents. (n.d.). CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.

Sources

Technical Support Center: Navigating the Synthesis of Nitroimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nitroimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this critical class of compounds. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern success in your experiments. This resource is structured to be a self-validating system, empowering you to troubleshoot and optimize your synthetic routes effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of nitroimidazoles, offering causative explanations and actionable solutions.

Issue 1: Low Yield and Poor Regioselectivity in N-Alkylation of 4(5)-Nitroimidazoles

A frequent challenge in the synthesis of nitroimidazole derivatives is achieving high yields and controlling the regioselectivity of N-alkylation. The ambident nature of the deprotonated nitroimidazole anion, with electron density on both ring nitrogens, often leads to a mixture of N1 and N3 alkylated isomers.

Question: My N-alkylation of 4(5)-nitroimidazole is resulting in a low yield and a mixture of regioisomers. How can I improve the regioselectivity and yield?

Answer: Low yields and a lack of regioselectivity are common hurdles in the N-alkylation of nitroimidazoles, with the reaction outcome being highly sensitive to the chosen conditions.[1]

Causality and Strategic Solutions:

  • Influence of Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in determining the regioselectivity and overall yield. Studies have demonstrated that employing potassium carbonate (K₂CO₃) as the base in acetonitrile at an elevated temperature (e.g., 60°C) can significantly enhance the yield of N-alkylated products.[1] Reactions conducted at room temperature often result in lower yields.[1]

  • Steric Hindrance: The steric environment around the nitrogen atoms greatly influences the site of alkylation. For instance, in 2-methyl-5-nitroimidazole, alkylation is sterically favored at the N-3 position. Conversely, for the less hindered 4-nitroimidazole, alkylation preferentially occurs at the N-1 position.[1]

  • Protecting Group Strategy: For definitive control over regioselectivity, a protecting group strategy can be implemented. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective. By first protecting the imidazole at the N1 position, subsequent alkylation is directed to the N3 position. The SEM group can then be selectively removed, a technique known as "trans-N-alkylation," which affords excellent regioselectivity.

Experimental Protocol: Optimized N-Alkylation of 4(5)-Nitroimidazole

  • Reaction Setup: To a solution of 4(5)-nitroimidazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.1 equivalents).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure deprotonation.

  • Addition of Alkylating Agent: Add the desired alkylating agent (1.1-1.5 equivalents) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 60°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to isolate the desired regioisomer.

Issue 2: Formation of Side Products and Impurities in Metronidazole Synthesis

The synthesis of metronidazole, a widely used 5-nitroimidazole antibiotic, can be plagued by the formation of various impurities, the most common being the isomeric 2-methyl-4(5)-nitroimidazole.[1]

Question: I am observing unexpected side products in my metronidazole synthesis. What are the common side reactions and how can I minimize them?

Answer: Side reactions in nitroimidazole synthesis can arise from the reactivity of both the nitro group and the imidazole ring itself. In metronidazole synthesis, the presence of 2-methyl-4(5)-nitroimidazole is a known issue.

Causality and Preventative Measures:

  • Reaction Temperature Control: The nitration of 2-methylimidazole is an exothermic process. Inadequate temperature control can lead to over-nitration or degradation of the imidazole ring, resulting in a complex mixture of byproducts.[1] Careful maintenance of the reaction temperature is crucial.

  • Purity of Starting Materials: The purity of the starting 2-methylimidazole is critical. Impurities in the starting material can lead to the formation of undesired side products that may be difficult to separate from the final product.

  • Inert Atmosphere: For reactions that are sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.

Troubleshooting Workflow for Poor N-Alkylation Regioselectivity

Troubleshooting N-Alkylation start Poor N-Alkylation Regioselectivity steric Is steric differentiation possible? start->steric electronic Are electronic effects strong enough? steric->electronic Yes increase_steric Increase steric bulk of alkylating agent or ring substituent. steric->increase_steric No conditions Have you tried varying reaction conditions? electronic->conditions Yes add_ewg Introduce strong EWG to direct substitution to remote N. electronic->add_ewg No switch_conditions Switch base/solvent (e.g., K2CO3/ACN vs. NaOH/H2O). conditions->switch_conditions No improved Improved Regioselectivity conditions->improved Yes protecting_group Use a protecting group strategy (e.g., SEM group) for definitive control. protecting_group->improved still_poor Selectivity Still Poor increase_steric->still_poor add_ewg->still_poor switch_conditions->still_poor still_poor->protecting_group

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Issue 3: Purification Challenges

The purification of nitroimidazole derivatives can be challenging due to the presence of structurally similar isomers and byproducts with comparable polarities.

Question: I am having difficulty purifying my nitroimidazole compound from the reaction mixture. What is a reliable method for purification?

Answer: The purification of nitroimidazoles often requires careful selection of chromatographic conditions due to the polar nature of the compounds and the potential for strong interactions with the stationary phase.

Strategies for Effective Purification:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase. However, for basic nitroimidazoles that exhibit peak tailing on silica due to interactions with acidic silanol groups, neutral alumina can be a better alternative.

    • Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For highly polar compounds, a dichloromethane/methanol system may be more effective. Adding a small amount of a basic modifier like triethylamine (0.1-0.5%) to the mobile phase can help to reduce peak tailing on silica gel.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. The choice of solvent is critical and may require some experimentation.

  • Acid-Base Extraction: For N-alkylated imidazoles, an acid-base extraction can be an effective preliminary purification step to remove unreacted starting imidazole. The basic product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Experimental Protocol: Column Chromatography of a Nitroimidazole Derivative

  • Column Packing: Dry pack the column with silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-nitroimidazoles?

A1: The most common method for the synthesis of 5-nitroimidazoles involves the nitration of an imidazole ring. This is typically achieved using a mixture of nitric acid and sulfuric acid.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated in situ from the mixed acids, attacks the electron-rich imidazole ring.

Q2: How does the nitro group affect the reactivity of the imidazole ring?

A2: The electron-withdrawing nature of the nitro group deactivates the imidazole ring towards further electrophilic substitution. It also increases the acidity of the N-H proton, facilitating deprotonation for subsequent N-alkylation reactions. However, this deactivation can also slow down desired reactions.

Q3: What are the recommended analytical techniques for monitoring the progress of a nitroimidazole synthesis?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction in real-time. For more quantitative analysis and to check the purity of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3][4] Gas Chromatography (GC) can also be used for volatile derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product and identification of any impurities.[5][6]

Q4: Are there any specific safety precautions I should take when working with nitroimidazoles?

A4: Yes. Nitroaromatic compounds, including nitroimidazoles, should be handled with care as some may be thermally unstable or have mutagenic properties.[7] It is essential to consult the Safety Data Sheet (SDS) for each specific compound. General safety precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoiding inhalation of dust or vapors. When performing nitration reactions, extreme caution should be exercised due to the use of strong acids and the exothermic nature of the reaction.

Summary of Common Troubleshooting Issues in Nitroimidazole Synthesis

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low Yield in N-Alkylation - Inappropriate base or solvent. - Low reaction temperature. - Steric hindrance.- Use K₂CO₃ in acetonitrile. - Increase reaction temperature to 60°C. - Consider the steric bulk of the alkylating agent and substituents on the imidazole ring.Increased yield of the desired N-alkylated product.
Poor Regioselectivity - Similar reactivity of N1 and N3 positions. - Lack of directing groups.- Optimize base and solvent system. - Introduce an electron-withdrawing group to direct alkylation. - Employ a protecting group strategy (e.g., SEM group).Improved ratio of the desired regioisomer.
Formation of Side Products - Poor temperature control during nitration. - Impure starting materials. - Oxidation of reaction components.- Maintain strict temperature control. - Use highly pure starting materials. - Conduct the reaction under an inert atmosphere.Minimized formation of byproducts and a cleaner reaction profile.
Difficult Purification - Similar polarity of product and impurities. - Strong interaction of basic compounds with silica gel.- Use gradient elution in column chromatography. - Add a basic modifier (e.g., triethylamine) to the eluent. - Consider using neutral alumina as the stationary phase. - Attempt recrystallization from a suitable solvent.Isolation of the target compound with high purity.

Nitroimidazole Synthesis Workflow

Nitroimidazole Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Select Starting Imidazole reagents Select Reagents and Solvents start->reagents setup Reaction Setup under Appropriate Atmosphere reagents->setup nitration Nitration (if required) setup->nitration alkylation N-Alkylation nitration->alkylation monitoring Monitor Reaction Progress (TLC/HPLC) alkylation->monitoring quench Quench Reaction monitoring->quench extraction Extraction / Filtration quench->extraction purification Purification (Column Chromatography / Recrystallization) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization purity Purity Analysis (HPLC) characterization->purity end End: Pure Nitroimidazole Derivative purity->end

Caption: A generalized experimental workflow for the synthesis of nitroimidazole derivatives.

References

  • Morinidazole, A. et al. (2023). Isolation, Synthesis, and Identification of Process-Related Impurities From Morinidazole. Journal of Pharmaceutical Sciences.
  • Wikipedia. (2023). Nitroimidazole. [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. [Link]

  • SynThink Research Chemicals. (n.d.). Tinidazole EP Impurities and Related Compounds. [Link]

  • Solid Phase Synthesis of a Metronidazole Oligonucleotide Conjug
  • Google Patents. (n.d.). Synthesis of metronidazole.
  • Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formul
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. [Link]

  • Karaaslan, Ç., et al. (2020).
  • Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Deriv
  • Google Patents. (n.d.).
  • Kraft, M., et al. (1989). Synthesis of metronidazole from ethylenediamine. Pharmaceutical Chemistry Journal.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. [Link]

  • A REVIEW ON TINIDAZOLE. (2012). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. (2001).
  • Preparation and biological evaluation of metronidazole derivatives with monoterpenes and eugenol. (2018). Medicinal Chemistry Research.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of 2-Methyl-4/5-nitroimidazole derivatives as antibacterial agents. (2022).
  • Gupta, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica.
  • Quantitative analysis of metronidazole in intravenous admixture with ciprofloxacin by first derivative spectrophotometry. (2010).
  • analytical method development and validation of tinidazole tablets related substances by rp-hplc. (2018).
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2020). Pharmaceutical Sciences.
  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023).
  • Impurity Profiling In Pharmaceuticals: A Review. (2021). Journal of Drug Delivery and Therapeutics.
  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. (2001). Molecules.
  • Future Perspectives and Challenges in Impurity Profiling of Paracetamol and Metronidazole: A Comprehensive Review. (2024). RJ Wave.
  • Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. (2015). Journal of Chemistry.
  • Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews.
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2015). Journal of Proteomics.
  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025). BMC Chemistry.
  • Determination of nitroimidazole residues in meat using mass spectrometry. (2010).
  • High-throughput method for the determination of nitroimidazoles in muscle samples by liquid chromatography coupled to mass spectrometry. (2015).

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 4-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, you will find a blend of troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to navigate the common challenges encountered during your experiments.

Core Concepts: The Challenge of Regioselectivity

The N-alkylation of 4-nitroimidazole is a cornerstone reaction for synthesizing a wide array of biologically active molecules. However, the inherent tautomerism of the imidazole ring presents a significant challenge. 4-Nitroimidazole exists in equilibrium with its tautomer, 5-nitroimidazole. Deprotonation of this mixture generates a common ambident nucleophile, the 4-nitroimidazolide anion, which can be alkylated at either the N1 or N3 position. Achieving high regioselectivity for the desired N1-alkylated product is paramount and is highly sensitive to reaction conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the N-alkylation of 4-nitroimidazole?

A1: The success of this reaction hinges on the careful selection of four key parameters: the base , the solvent , the temperature , and the alkylating agent .[2][3] Studies have demonstrated that the interplay between these factors dictates not only the reaction yield but also, crucially, the regioselectivity of the alkylation.[1][2][3]

Q2: Which base is most effective for this reaction?

A2: Potassium carbonate (K₂CO₃) is often the base of choice for achieving good yields in the N-alkylation of 4-nitroimidazole.[2][3][4] While stronger bases like potassium hydroxide (KOH) can be used, they have been shown to result in lower yields under various conditions.[2][3][4] The choice of a moderately strong base like K₂CO₃ provides sufficient deprotonation of the imidazole N-H without promoting significant side reactions.

Q3: How does the choice of solvent impact the reaction outcome?

A3: The solvent plays a critical role in both reactant solubility and influencing the nucleophilicity of the imidazolide anion. Polar aprotic solvents are generally preferred. Acetonitrile (CH₃CN) has been shown to provide superior yields compared to other common polar aprotic solvents like DMF and DMSO, especially when used in combination with K₂CO₃.[2][3][4]

Q4: Is heating necessary for the reaction to proceed efficiently?

A4: Yes, temperature is a significant factor. Reactions performed at room temperature often result in low yields.[2][3] Heating the reaction mixture, typically to around 60°C, has been shown to markedly improve both the reaction rate and the overall yield of the N-alkylated product, with reaction times often falling within the 1 to 3-hour range.[2][3][5]

Q5: Does the nature of the alkylating agent affect the reaction?

A5: Absolutely. The reactivity of the alkylating agent (R-X) is a key consideration. More reactive alkyl halides, such as allyl bromide and benzyl chloride, can lead to faster reaction times. However, the choice of alkylating agent can also influence the regioselectivity, particularly under different reaction conditions.[6][7]

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to provide solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

  • Question: My reaction is giving a very low yield, or it's not working at all. What are the likely causes and how can I fix this?

  • Probable Causes & Solutions:

    • Inadequate Deprotonation: The chosen base may be too weak or not sufficiently soluble in the reaction medium.

      • Solution: While K₂CO₃ is generally recommended, if yields are still low, ensure the base is anhydrous and finely powdered to maximize its surface area. Using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF can be an alternative, though it may require more careful handling and optimization.[8]

    • Suboptimal Temperature: As mentioned, room temperature reactions are often sluggish and inefficient.

      • Solution: Increase the reaction temperature to 60°C. This has been experimentally proven to significantly boost yields.[2][3][4]

    • Poor Solvent Choice: The reactants may not be fully dissolved, or the solvent may be inhibiting the reaction.

      • Solution: Switch to acetonitrile as the solvent. It has consistently demonstrated superior performance for this specific alkylation.[2][3][4]

Problem 2: Formation of a Mixture of Regioisomers (N1 vs. N3 Alkylation)

  • Question: I'm obtaining a mixture of the N1-alkylated (1-alkyl-4-nitroimidazole) and the N3-alkylated (1-alkyl-5-nitroimidazole) products. How can I improve the selectivity for the N1 isomer?

  • Probable Causes & Solutions:

    • Reaction Conditions Favoring Thermodynamic Product: The formation of the N3 (or 5-nitro) isomer can sometimes be favored under certain conditions. However, for 4-nitroimidazole itself, alkylation at the N1 position is generally favored.[2][3]

      • Solution: Adhering to the optimized conditions of K₂CO₃ in acetonitrile at 60°C has been shown to be highly regioselective for the N1 position.[2][3] Computational studies support that the N1-alkylated product is the favored isomer in this system.[2]

    • Steric Effects: While less of a factor for the parent 4-nitroimidazole, substituents on the imidazole ring can sterically hinder one of the nitrogen atoms, directing alkylation to the other. For instance, a methyl group at the 2-position can influence the regiochemical outcome.[2][3]

      • Solution: For substituted nitroimidazoles, a careful analysis of steric and electronic factors is necessary. The choice of alkylating agent (e.g., a bulkier vs. smaller alkyl group) can also be used to influence the regioselectivity.

Problem 3: Difficulty in Product Purification

  • Question: I'm struggling to isolate my pure N-alkylated product from the crude reaction mixture. What are the best purification strategies?

  • Probable Causes & Solutions:

    • Presence of Unreacted Starting Material: Incomplete reactions will leave unreacted 4-nitroimidazole, which can be challenging to separate.

      • Solution: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).[2] If the reaction has stalled, consider adding a slight excess of the alkylating agent.

    • Salts and Base Residue: Inorganic salts and residual base can complicate the workup.

      • Solution: The purification procedure typically involves an aqueous workup. After the reaction, the solvent can be evaporated, and the residue can be taken up in a solvent like ethyl acetate. This organic solution is then washed with water and brine to remove inorganic impurities.[2]

    • Similar Polarity of Products and Byproducts: If side products are formed, they may have similar polarities to the desired product, making chromatographic separation difficult.

      • Solution: Column chromatography on silica gel is the most common method for final purification.[2] A solvent system such as ethyl acetate/hexane is often effective. Experiment with different solvent gradients to achieve optimal separation.

Data & Protocols

Table 1: Summary of Optimized Reaction Conditions for N-Alkylation of 4-Nitroimidazole
ParameterRecommended ConditionRationaleReference
Base Potassium Carbonate (K₂CO₃)Provides good yields; outperforms KOH.[2][3][4]
Solvent Acetonitrile (CH₃CN)Leads to better yields compared to DMSO and DMF.[2][3][4]
Temperature 60°CSignificantly improves reaction rate and yield over room temp.[2][3][4]
Reaction Time 1 - 3 hoursTypical duration when heated at 60°C.[2][3]
Yield Range 66 - 85%Expected yield for various alkylating agents under these conditions.[2][3]
Experimental Protocol: General Procedure for N-Alkylation of 4-Nitroimidazole

This protocol is based on a well-established and high-yielding method.[2][3]

Materials:

  • 4-nitroimidazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Alkylating agent (e.g., benzyl bromide, ethyl bromoacetate)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitroimidazole (1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, approx. 1.1 eq.) and anhydrous acetonitrile.

  • Stirring: Stir the suspension at room temperature for 15 minutes to facilitate the initial deprotonation.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 - 2.0 eq.) dropwise to the stirred suspension.

  • Heating: Heat the reaction mixture to 60°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting 4-nitroimidazole spot is no longer visible.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Evaporate the acetonitrile under reduced pressure. c. Dissolve the resulting crude residue in ethyl acetate (e.g., 50 mL). d. Wash the organic layer with water and then with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the pure N1-alkyl-4-nitroimidazole.[2]

Visualizations

Diagram 1: Tautomerism and N-Alkylation Pathways

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation cluster_2 Alkylation (Sₙ2) 4-Nitroimidazole 4-Nitroimidazole 5-Nitroimidazole 5-Nitroimidazole 4-Nitroimidazole->5-Nitroimidazole H⁺ shift Anion 4-Nitroimidazolide Anion 4-Nitroimidazole->Anion + Base - H⁺B 5-Nitroimidazole->Anion + Base - H⁺B N1-Product 1-Alkyl-4-nitroimidazole Anion->N1-Product + R-X (Favored) N3-Product 1-Alkyl-5-nitroimidazole Anion->N3-Product + R-X (Disfavored)

Caption: Regioselectivity in the N-alkylation of 4-nitroimidazole.

Diagram 2: Experimental Workflow

G start Start setup Combine 4-Nitroimidazole, K₂CO₃, and CH₃CN start->setup deprotonation Stir at RT for 15 min setup->deprotonation alkylation Add Alkylating Agent & Heat to 60°C deprotonation->alkylation monitor Monitor by TLC alkylation->monitor workup Evaporate Solvent, EtOAc Extraction, Wash monitor->workup dry Dry Organic Layer & Concentrate workup->dry purify Column Chromatography dry->purify end Pure N1-Alkylated Product purify->end

Caption: Step-by-step workflow for optimized N-alkylation.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • ResearchGate. (n.d.). Study of the alkylation of 4-nitroimidazole at room temperature. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]

  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (17), 2399-2402. [Link]

  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1 H -imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Diez-Barra, E., de la Hoz, A., Diaz-Ortiz, A., & Prieto, P. (1992). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 22(19), 2785-2790. [Link]

  • Sadeghian, H., & Ghandi, M. (2012). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. DARU Journal of Pharmaceutical Sciences, 20(1), 38. [Link]

  • CN110776464A - N1 site alkylation method for imidazole compounds. (2020).
  • Bergan, T., & Arnold, E. (1980). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Chemotherapy, 26(4), 231-241. [Link]

  • US5011934A - Process for preparing 1-alkylimidazoles. (1991).
  • RxList. (2021). Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. [Link]

  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

Sources

overcoming solubility issues of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this compound in various assay systems. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the accuracy and reproducibility of your experimental results.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered with 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid.

Q1: Why is my compound precipitating when I dilute my DMSO stock into aqueous assay buffer?

A: This is a classic case of a compound "crashing out" of solution. 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid is poorly soluble in neutral aqueous solutions. While it dissolves in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this does not guarantee its solubility when introduced to a predominantly aqueous environment.[1][2][3] The DMSO concentration dramatically decreases upon dilution, and the aqueous buffer cannot maintain the compound in solution, leading to precipitation.[2][3]

Q2: What is the best solvent for preparing a high-concentration stock solution?

A: DMSO is the most recommended starting solvent for creating a high-concentration stock (e.g., 10-30 mM).[4] Its ability to dissolve a wide range of organic molecules makes it a standard in high-throughput screening (HTS) and general compound management.[5][6] However, it is critical to ensure the compound is fully dissolved. If solubility in DMSO is limited, other organic solvents like N-methylpyrrolidone (NMP) or a combination of solvents could be explored, but their compatibility with the specific assay must be verified.[7]

Q3: How does pH impact the solubility of this compound?

A: The pH of the aqueous buffer is a critical determinant of solubility for this molecule. The structure contains two key ionizable groups: a carboxylic acid and an imidazole ring.

  • Carboxylic Acid Group: This group is acidic (estimated pKa ~3-4). At a pH above its pKa, it deprotonates to form a negatively charged carboxylate ion, which is significantly more water-soluble than the neutral protonated form.[8][9]

  • Imidazole Ring: The imidazole ring is weakly basic (pKa of the protonated form ~6-7).[10] At a pH below its pKa, it can become protonated, acquiring a positive charge and increasing aqueous solubility.

Therefore, solubility is lowest in the mid-pH range (around 4-6) where the molecule is least charged and highest at more alkaline (pH > 7) or acidic (pH < 3) conditions.

Q4: Can I use a small amount of acid or base in my stock solution to improve solubility?

A: While theoretically possible, this is generally not recommended. Adding acid or base to your DMSO stock can create issues when you dilute into a buffered assay system. The buffer is designed to resist pH changes, and the small amount of acid or base from your stock will likely be neutralized, leading to the same precipitation problem.[2] It is far more effective to modify the pH of the final assay buffer itself.

Q5: Are there other additives or excipients that can help with solubility?

A: Yes, several pharmaceutical excipients can be used to enhance aqueous solubility. The most common are cyclodextrins, which are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[11][12][13][14][] They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" that is more soluble in water.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[12] However, you must validate that the chosen excipient does not interfere with your assay's biological components or readout.[16][17]

PART 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Overcoming Solubility Issues

When facing solubility challenges, a systematic approach is more effective than random trial and error. This workflow guides you from initial stock preparation to a final, soluble assay concentration.

dot

Solubility_Workflow start Start: Compound Received stock_prep Prepare 10-20 mM Stock in 100% DMSO start->stock_prep visual_check1 Visual Check: Is stock clear? stock_prep->visual_check1 sonicate_heat Action: Gentle sonication or warming (30-37°C) visual_check1->sonicate_heat No stock_ok Outcome: Stock is clear. Proceed to dilution. visual_check1->stock_ok Yes recheck Re-check for clarity sonicate_heat->recheck lower_conc Outcome: Stock insoluble. Prepare fresh at lower conc. recheck->lower_conc Still not clear recheck->stock_ok Clear dilution Dilute to final assay conc. in aqueous buffer (e.g., PBS pH 7.4) stock_ok->dilution visual_check2 Visual Check: Precipitation? dilution->visual_check2 assay_ok Outcome: No precipitation. Proceed with assay. visual_check2->assay_ok No troubleshoot Initiate Troubleshooting visual_check2->troubleshoot Yes ph_mod Strategy 1: pH Modification troubleshoot->ph_mod cosolvent Strategy 2: Co-solvent Screening troubleshoot->cosolvent excipient Strategy 3: Excipient Screening troubleshoot->excipient

Caption: A decision workflow for preparing and troubleshooting compound solubility.

Guide 2: Leveraging pH for Enhanced Solubility

The amphoteric nature of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid is the key to solving many solubility problems. The molecule's charge state changes dramatically with pH, directly influencing its interaction with water.

  • At Low pH (e.g., pH < 3): The carboxylic acid is protonated (neutral), but the imidazole ring becomes protonated (positive charge). The net positive charge enhances solubility.

  • At Neutral pH (e.g., pH 7.4): The carboxylic acid is deprotonated (negative charge), and the imidazole ring is neutral. The net negative charge provides some solubility, but the bulky, nonpolar benzyl and nitro groups can still limit it.

  • At High pH (e.g., pH > 8): The carboxylic acid remains deprotonated (negative charge), and the imidazole is neutral. The negative charge is maintained, promoting solubility.

Experimental Strategy:

  • Determine if your assay can tolerate a pH shift.

  • Prepare a series of buffers (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5).

  • Perform a small-scale solubility test (see Protocol 3) in each buffer to identify the optimal pH that keeps the compound in solution without compromising assay performance. For many biological assays, a slightly basic pH (7.5-8.5) is often a good compromise.

dot

ph_solubility low_ph_mol Molecule State: -COOH (Neutral) -ImH+ (Positive Charge) Overall: Cationic low_ph_sol High Solubility low_ph_mol->low_ph_sol favors neutral_ph_mol Molecule State: -COOH (Neutral) -Im (Neutral) Overall: Zwitterionic/Neutral neutral_ph_sol LOWEST Solubility neutral_ph_mol->neutral_ph_sol leads to high_ph_mol Molecule State: -COO- (Negative Charge) -Im (Neutral) Overall: Anionic high_ph_sol High Solubility high_ph_mol->high_ph_sol favors

Caption: Impact of pH on the ionization state and resulting solubility.

Guide 3: Co-Solvents and Excipients

If pH modification is not a viable option, the next step is to screen co-solvents and excipients. It is crucial to keep the final concentration of these additives as low as possible to avoid assay interference.[16][17][18]

AdditiveTypical Starting Conc. (in final assay volume)ProsCons
DMSO 0.5% - 2%Strong solubilizing power for many compounds.Can be toxic to cells at >1%; may inhibit some enzymes.[16][17]
Ethanol 1% - 5%Less toxic than DMSO for some cell lines.Can precipitate proteins; more volatile.[18]
PEG 400 1% - 10%Generally low toxicity.Can increase viscosity; may interfere with some detection methods.
HP-β-CD 0.5% - 2.5% (w/v)Excellent for encapsulating hydrophobic molecules; low cell toxicity.[12]Can be expensive; may sequester other assay components.

Screening Protocol:

  • Establish the maximum tolerance of your assay for each additive by running a control experiment without your compound.

  • Prepare intermediate dilutions of your compound stock in the assay buffer containing the additive.

  • Observe for precipitation and measure the compound's activity to ensure the additive is not inhibiting the biological target.

PART 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate Mass: Determine the mass of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid (MW: 247.21 g/mol ) required. For 1 mL of a 10 mM stock, you will need 2.47 mg.

  • Weigh Compound: Accurately weigh the compound into a sterile, appropriate-sized vial (e.g., a 1.5 mL glass vial).

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Vortex the vial for 1-2 minutes. If the solid does not fully dissolve, gently warm the solution to 30-37°C in a water bath or heat block for 5-10 minutes, followed by vortexing. Sonication in a water bath for 5 minutes can also be effective.

  • Inspect: Once cool, visually inspect the solution against a bright light to ensure no solid particles remain. The solution should be completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation over time.[19]

Protocol 2: Stepwise Dilution to Avoid Precipitation

This protocol minimizes the abrupt solvent change that causes precipitation.

  • Prepare Intermediate Dilution: Create an intermediate dilution of your DMSO stock in 100% DMSO. For example, dilute your 10 mM stock 1:10 to get a 1 mM stock.

  • Prepare Assay Buffer: Have your final aqueous assay buffer ready in the destination plate or tube.

  • Perform Final Dilution: Add a small volume of the intermediate DMSO stock directly to the full volume of assay buffer while vortexing or mixing. For example, add 1 µL of a 1 mM stock to 99 µL of buffer to achieve a 10 µM final concentration with 1% DMSO. Vigorous mixing at the moment of addition is key.[3]

  • Alternative for Plates: For 96- or 384-well plates, add the compound to the well first, followed immediately by the assay buffer, and then mix the plate thoroughly on a plate shaker.

Protocol 3: Small-Scale Kinetic Solubility Assay

This assay helps you quickly determine the approximate solubility limit in a given buffer.

  • Prepare Buffers: Aliquot 100 µL of each test buffer (e.g., PBS at pH 7.0, 7.5, 8.0) into separate microcentrifuge tubes.

  • Spike with Compound: Add increasing amounts of your 10 mM DMSO stock to the tubes (e.g., 0.2 µL, 0.5 µL, 1.0 µL, 2.0 µL, 5.0 µL), corresponding to final concentrations of 20, 50, 100, 200, and 500 µM. Ensure the final DMSO concentration is consistent and below your assay's tolerance limit.

  • Equilibrate: Incubate the tubes at room temperature on a shaker for 1-2 hours to allow them to reach equilibrium.

  • Observe: Centrifuge the tubes at high speed (~14,000 rpm) for 10 minutes to pellet any precipitated compound.

  • Analyze Supernatant: Carefully take a sample of the supernatant and measure the absorbance at the compound's λ_max (e.g., ~265 nm or ~320 nm). Alternatively, use HPLC to quantify the concentration.

  • Determine Solubility: The highest concentration that results in a clear solution after centrifugation and shows a linear dose-response in concentration is your approximate kinetic solubility limit in that buffer.

By following these guidelines and protocols, you can systematically diagnose and solve the solubility challenges associated with 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid, leading to more reliable and accurate data in your research.

References

  • Astray, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Available from: [Link]

  • Funakoshi, T., et al. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Molecules, 29(10), 2348. Available from: [Link]

  • Gould, S., & Scott, R. C. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Astray, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]

  • Krag, T. H., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(6), 953–962. Available from: [Link]

  • Akinboye, E. S., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4), 1182–1192. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available from: [Link]

  • Krag, T. H., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Weiss, J. D., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 10(6), 548–556. Available from: [Link]

  • Baidin, V., et al. (2016). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ASSAY and Drug Development Technologies, 14(6), 329–343. Available from: [Link]

  • Parthasarathy, R., et al. (2016). Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 99–102. Available from: [Link]

  • De Roo, A. C., & van de Weert, M. (2013). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A, 117(25), 5224–5232. Available from: [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79–89. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]

  • Parthasarathy, R., et al. (2016). Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test. ResearchGate. Available from: [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Available from: [Link]

  • Pharma IQ. (2012). High-Throughput Screening: Best Practice, Trends and Challenges. Available from: [Link]

  • Noah, J. W., & Severson, W. E. (2014). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. ASSAY and Drug Development Technologies, 12(9-10), 481–491. Available from: [Link]

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie, 58(8), 586–589. Available from: [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Available from: [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

  • Bhatt, H. G., et al. (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Pharmaceutics, 16(5), 652. Available from: [Link]

  • Matriculation Chemistry. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. Available from: [Link]

  • Tadros, M. (2021). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Medical Product Outsourcing. Available from: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available from: [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. Available from: [Link]

  • Lipinski, C. A. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]

  • ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added? Available from: [Link]

  • Herrera-Ruiz, D., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 980. Available from: [Link]

  • Wu, X., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. ResearchGate. Available from: [Link]

  • Cheméo. (n.d.). Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide (CAS 6961-41-7). Available from: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Chemistry Stack Exchange. (2014). In which direction does imidazole affect the pH? Available from: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Available from: [Link]

  • Der Pharma Chemica. (2011). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available from: [Link]

  • PubChem. (n.d.). 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid. Available from: [Link]

  • Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(11), 3569. Available from: [Link]

  • ResearchGate. (2024). a) pKa values of 4‐nitrophenol, 4‐methylthiophenol, and imidazole. b)... Available from: [Link]

  • Wikipedia. (n.d.). Nitroimidazole. Available from: [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II. Available from: [Link]

  • Pharmaffiliates. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. Available from: [Link]

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stability testing of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid

Welcome to the technical support center for the stability testing of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for establishing the stability profile of this active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[1][2] These studies provide insights into potential degradation pathways, inform the development of stability-indicating analytical methods, and help in the selection of appropriate storage conditions.[1][3][] The following Q&A section addresses common queries related to designing and executing these studies for 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid.

Q1: What are the primary stress conditions I should apply for the forced degradation of this nitroimidazole compound?

A1: Based on the known chemistry of nitroaromatic and imidazole-containing compounds, and in line with ICH Q1A(R2) guidelines, the following stress conditions are recommended to be individually applied to solutions of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid.[5][6][7][8]

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C). Nitroimidazole derivatives can exhibit varying stability in acidic conditions.[9]

  • Base Hydrolysis: Exposure to a strong base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures. Many nitroimidazole compounds are particularly susceptible to alkaline hydrolysis.[9]

  • Oxidation: The use of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature is a standard approach.[10][11] The imidazole ring, in particular, can be susceptible to oxidative degradation.[12]

  • Thermal Degradation: Exposing the solid drug substance and a solution to dry heat (e.g., 80-100 °C). This helps to assess the solid-state and solution thermal stability. The thermal decomposition of imidazole and carboxylic acid moieties can be complex.[13][14][15]

  • Photostability: The drug substance and its solution should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[1] Nitroaromatic compounds are known to be photoreactive.[16][17]

Q2: Why is it important to aim for 5-20% degradation in these studies?

A2: The goal of forced degradation is not to completely destroy the molecule but to generate a sufficient amount of degradation products for detection and characterization without overwhelming the analytical system. Achieving a target degradation of 5-20% allows for:

  • Clear Identification: It provides a clean chromatogram where the parent peak is still prominent, and the degradation product peaks are well-resolved and quantifiable.

  • Pathway Elucidation: It helps in identifying the primary degradation pathways without the complication of secondary and tertiary degradation products that can arise from excessive stress.

  • Method Validation: It is essential for validating the stability-indicating nature of the analytical method, proving it can separate and quantify the analyte in the presence of its degradation products.[18]

Q3: My compound shows very little degradation under initial stress conditions. What should I do?

A3: If you observe minimal degradation, you may need to increase the severity of the stress conditions incrementally.

  • For Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature, or extend the exposure time.

  • For Oxidation: Gently heat the solution with H₂O₂ or increase the concentration of H₂O₂.

  • For Thermal Stress: Increase the temperature or the duration of exposure.

It is crucial to document all conditions meticulously. If the compound remains highly stable under very harsh conditions, this is also a valuable piece of information for its stability profile.

Section 2: Analytical Method Troubleshooting

A robust, stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is the cornerstone of any stability study.[][19][20] This section addresses common issues encountered during method development and execution.

Q1: I'm observing poor peak shape (tailing or fronting) for the parent compound. What are the likely causes and solutions?

A1: Poor peak shape can compromise the accuracy and precision of your quantification. Here are some common causes and troubleshooting steps:

  • Cause 1: Secondary Interactions with the Stationary Phase. The imidazole moiety can have secondary interactions with residual silanols on the silica-based stationary phase.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups (typically pH 2-4).[21] Adding a competitive amine, like triethylamine, to the mobile phase can also help.

  • Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Cause 3: Inappropriate Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Q2: I'm not achieving mass balance in my forced degradation samples. What does this mean and how can I fix it?

A2: Mass balance is the sum of the assay of the parent compound and the percentage of all its degradation products, which should ideally be close to 100%. A lack of mass balance can indicate:

  • Co-eluting Peaks: A degradation product may be co-eluting with the parent peak, leading to an overestimation of the parent compound.

    • Solution: Check the peak purity of the parent peak using a photodiode array (PDA) detector. If purity is compromised, modify the mobile phase composition, gradient, or stationary phase to improve resolution.

  • Non-UV Active Degradants: Some degradation products may not have a chromophore and will be invisible to a UV detector.

    • Solution: Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector.

  • Volatile Degradants or Precipitation: Degradation products may be volatile or may have precipitated out of the solution.

    • Solution: This is more challenging to address. Careful observation of the sample for any precipitates is important. For volatile compounds, Gas Chromatography (GC) might be a more suitable analytical technique.

Q3: I'm seeing unexpected peaks in my chromatograms, even in my control samples. What could be the source?

A3: Extraneous peaks can arise from several sources. A systematic approach is needed to identify them.

  • Source 1: Contaminated Mobile Phase or Diluent.

    • Solution: Prepare fresh mobile phase and diluents using high-purity solvents and reagents. Filter all aqueous phases.

  • Source 2: Leachables from Vials or Caps.

    • Solution: Run a blank injection of just the diluent that has been stored in a sample vial to check for leachables. If necessary, switch to a different type of vial.

  • Source 3: Carryover from Previous Injections.

    • Solution: Implement a robust needle wash protocol and inject a blank after a high-concentration sample to check for carryover.

Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the general steps for conducting a forced degradation study.

  • Preparation of Stock Solution: Accurately weigh and dissolve 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature for a specified time. Neutralize with an equivalent amount of acid before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solid API and a solution of the API at 80°C.

    • Photolytic: Expose the solid API and a solution of the API to ICH-compliant light conditions.

  • Sampling and Analysis: At each time point, withdraw a sample, dilute it to the target concentration for HPLC analysis, and inject it into the HPLC system.

  • Data Evaluation: Calculate the percentage degradation and check for mass balance.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal Stress (80°C, Solid & Solution) stock->thermal Apply Stress photo Photolytic Stress (ICH Q1B) stock->photo Apply Stress sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample hplc HPLC Analysis sample->hplc data Evaluate Data (% Degradation, Mass Balance) hplc->data

Table 1: Representative Forced Degradation Data
Stress ConditionTime (hours)% Assay of Parent Compound% Total DegradantsMass Balance (%)
0.1 M HCl, 80°C2492.57.299.7
0.1 M NaOH, RT885.114.599.6
3% H₂O₂, RT2489.89.999.7
Thermal (Solid), 80°C4899.5<0.5>99.5
Photolytic (Solution)-91.38.599.8
Troubleshooting Logic Diagram

G cluster_peak_shape Poor Peak Shape cluster_mass_balance Poor Mass Balance start HPLC Problem Observed ps1 Check for Column Overload start->ps1 mb1 Check Peak Purity (PDA) start->mb1 ps2 Check Injection Solvent ps1->ps2 If ok ps_sol1 Reduce Sample Concentration ps1->ps_sol1 If fronting ps3 Adjust Mobile Phase pH ps2->ps3 If ok ps_sol2 Dissolve in Mobile Phase ps2->ps_sol2 If solvent is strong ps_sol3 Optimize pH (2-4) ps3->ps_sol3 If tailing mb2 Use Universal Detector (MS/CAD) mb1->mb2 If pure mb_sol1 Modify Method for Better Resolution mb1->mb_sol1 If impure mb_sol2 Identify Non-UV Active Degradants mb2->mb_sol2

References

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Publications. [Link]

  • A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. ijprems. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. [Link]

  • Spotlight on stability: API and drug product testing. Almac Group. [Link]

  • Radicals of nitroimidazole derivatives: pH dependence of rates of formation and decay related to acid-base equilibria. PubMed. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices. National Institutes of Health. [Link]

  • Stability Testing for API Synthesis. MRIGlobal. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. cswab.org. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. Yumpu. [Link]

  • Radicals of nitroimidazole derivatives: pH dependence of rates of formation and decay related to acid-base equilibria. Semantic Scholar. [Link]

  • Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources. Semantic Scholar. [Link]

  • Forced degradation. Semantic Scholar. [Link]

  • Biodegradation of nitroaromatic compounds. PubMed. [Link]

  • Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. walshmedicalmedia. [Link]

  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate. [Link]

  • Results of forced degradation studies. ResearchGate. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Institutes of Health. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Degradation of nitroaromatics with the Fenton reagent. lstu.lt. [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Royal Society of Chemistry. [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. [Link]

  • Oxidative degradation of micropollutants by a pilot-scale UV/H2O2 process: Translating experimental results into multiphysics simulations. ScienceDirect. [Link]

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ACS Publications. [Link]

  • Degradation of the Pharmaceutical Metronidazole via UV, Fenton and Photo-Fenton Processes. ResearchGate. [Link]

  • Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. Wiley Online Library. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • [Azoles. 27. Nitroimidazole derivatives, their antibacterial and fungicidal activity and electron affinity]. PubMed. [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. researchgate.net. [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. National Institutes of Health. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link] _1_2018_10.html)

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identifying and characterizing byproducts in the synthesis of nitroimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Nitroimidazole Derivatives

Welcome to the technical support center for the synthesis of nitroimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of nitroimidazole chemistry. The synthesis of these crucial therapeutic agents, while well-established, is often plagued by the formation of subtle yet significant byproducts that can complicate purification, compromise yields, and impact biological activity.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to anticipate, identify, and resolve common synthetic challenges, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of nitroimidazole derivatives.

Q1: My N-alkylation of 4(5)-nitroimidazole is resulting in a low yield and a complex mixture of products. What is the primary cause?

A: The most common issue is a lack of regioselectivity. The 4(5)-nitroimidazole core has two potential nitrogen atoms for alkylation (N-1 and N-3), and their relative reactivity is highly sensitive to reaction conditions. Factors like steric hindrance from other substituents on the imidazole ring heavily influence the site of alkylation.[1] For instance, with 2-methyl-4-nitroimidazole, alkylation is favored at the N-1 position, whereas for 2-methyl-5-nitroimidazole, the N-3 position is preferred due to the steric bulk of the nitro group.[1]

Q2: I've successfully synthesized my target compound, but my NMR spectrum shows broadened peaks and the melting point is lower than reported. What's a likely impurity?

A: This is a classic sign of contamination with a regioisomer, specifically the 4-nitro vs. the 5-nitro isomer. The initial nitration of the imidazole precursor (e.g., 2-methylimidazole) often produces a mixture of 2-methyl-4(5)-nitroimidazole.[2] These isomers have very similar polarities, making them difficult to separate by standard column chromatography, and they often co-crystallize, leading to the observed analytical behavior.

Q3: My mass spectrometry analysis shows a peak with a molecular weight significantly higher than my expected product. What could this be?

A: This often points to over-alkylation, resulting in the formation of a quaternary imidazolium salt. This occurs when the already N-alkylated nitroimidazole product acts as a nucleophile and reacts with another molecule of your alkylating agent. This byproduct is highly polar and may not be easily visible by standard reverse-phase TLC or HPLC conditions used for the main product.

Q4: After work-up, my crude product is a dark, tar-like substance, and yields are poor. What might be causing this degradation?

A: This suggests decomposition of the nitroimidazole ring. While generally stable, the nitro group can be susceptible to reduction or the ring can be sensitive to harsh reaction conditions. For example, some nitroimidazoles can undergo hydrolytic decomposition under strongly alkaline conditions.[3] Using overly strong bases, excessive heat, or prolonged reaction times can promote side reactions and degradation.

Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental problems.

Guide 1: Controlling Regioselectivity in N-Alkylation Reactions
  • Symptom: Your crude reaction mixture shows two distinct spots on TLC/peaks in HPLC with identical mass, corresponding to N-1 and N-3 alkylated isomers.

  • Probable Cause: Suboptimal choice of base, solvent, or temperature, leading to poor control over the alkylation site. At room temperature, yields are often low and regioselectivity is poor.[1]

  • Self-Validating Protocol for Optimization:

    • Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K2CO3) is a proven, effective choice that minimizes side reactions.

    • Solvent Polarity: The solvent influences the dissociation of the imidazole N-H and the solvation of the resulting anion. Acetonitrile is an excellent solvent for this reaction.

    • Temperature Control: Elevating the temperature can significantly improve both the reaction rate and the yield of the desired N-alkylated product.[1] A temperature of 60°C is a good starting point.[1]

    Optimized Protocol Example:

    • To a solution of 4(5)-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

    • Stir the suspension at room temperature for 15 minutes.

    • Add the alkylating agent (1.1 equivalents) dropwise.

    • Heat the reaction mixture to 60°C and monitor by TLC or HPLC until the starting material is consumed.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate in vacuo.

    • Analyze the crude product ratio by ¹H NMR or HPLC to validate the regioselectivity before purification.

Guide 2: Identifying and Characterizing Process-Related Impurities
  • Symptom: You observe persistent, unknown peaks in your HPLC chromatogram that do not correspond to starting materials or known isomers.

  • Probable Cause: These are often process-related impurities, which can arise from side reactions or contaminants in the starting materials.[4] A common example is an S-methylation side reaction if the n-propyl halide used for alkylation is contaminated with methyl halide.[4]

  • Logical Workflow for Identification:

Byproduct_Identification_Workflow Start Crude Product Analysis HPLC_MS 1. Analytical HPLC-MS (C18 Column, ACN/H2O Gradient) Start->HPLC_MS Initial Purity Check HRMS 2. High-Resolution MS (HRMS) (Determine Elemental Formula) HPLC_MS->HRMS Identify m/z of Byproduct Isolation 3. Isolation (Preparative HPLC or Column Chromatography) HRMS->Isolation Obtain Formula NMR 4. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Isolation->NMR Isolate Pure Byproduct FTIR 5. FTIR Spectroscopy (Confirm Functional Groups) NMR->FTIR Propose Structure Structure Structure Elucidation FTIR->Structure Confirm Functional Groups

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Technical Support Center: Strategies to Reduce Nitroimidazole Compound Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroimidazole compounds. This guide is designed to provide in-depth, actionable insights into understanding, troubleshooting, and mitigating the toxicity associated with this important class of molecules. We will move from the fundamental mechanisms of toxicity to advanced strategies for developing safer, more effective therapeutic agents.

Section 1: Understanding the Core Problem: The Nitroimidazole Duality

This section addresses the fundamental mechanism of action and toxicity, which are intrinsically linked. Understanding this is the first step in rationally designing safer compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of nitroimidazole toxicity, and why is it linked to the compound's therapeutic effect?

A1: The therapeutic activity and toxicity of nitroimidazole compounds both stem from the same core event: the bioreductive activation of the nitro (-NO₂) group.[1][2][3][4] This process is selectively toxic to anaerobic or microaerophilic organisms (like certain bacteria and protozoa) and hypoxic tumor cells, which possess the necessary low redox potential environments for this activation to occur efficiently.[5][6][7]

The mechanism proceeds as follows:

  • Passive Diffusion: The parent nitroimidazole compound, a prodrug, passively diffuses into the target cell.[8][9][10]

  • Reductive Activation: Inside the low-oxygen environment of the target cell, enzymes such as nitroreductases transfer electrons to the nitro group.[11] This creates a highly reactive nitro radical anion intermediate.[10]

  • Generation of Cytotoxic Species: This intermediate is short-lived and can undergo further reduction to form other cytotoxic species, such as nitroso and hydroxylamine derivatives.[10][12]

  • Cellular Damage: These reactive metabolites are the ultimate effectors of both therapeutic action and toxicity. They can induce damage to cellular macromolecules, most notably causing DNA strand breakage and inhibiting DNA repair mechanisms.[1][2][3] This leads to cell death in the target pathogen or cancer cell.

The toxicity in host (mammalian) cells occurs because this reductive process, while less efficient in oxygen-rich environments, is not entirely absent. Off-target activation can lead to similar DNA damage in healthy tissues, resulting in genotoxicity, mutagenicity, and other adverse effects.[4][13]

G cluster_0 Host Cell (Normoxic) cluster_1 Target Cell (Anaerobic/Hypoxic) A Nitroimidazole (Prodrug) B Limited Reduction A->B C Re-oxidation by O₂ B->C Fast D Low Level of Reactive Metabolites B->D Slow C->A Recycling E Off-Target Toxicity (Genotoxicity) D->E F Nitroimidazole (Prodrug) G Efficient Reduction (e.g., Nitroreductase) F->G H Reactive Metabolites (Radicals, Nitroso, etc.) G->H I DNA Damage & Macromolecule Interaction H->I J Therapeutic Effect (Cell Death) I->J G A Problem: Compound X shows high efficacy but in vivo neurotoxicity B Is neurotoxicity a known class effect for 2-nitroimidazoles? A->B C Hypothesis: Off-target accumulation in CNS B->C Yes D Hypothesis: Metabolite-driven toxicity B->D Yes E Action: Measure Brain-to-Plasma Ratio C->E F Action: Perform Metabolite ID studies (in vivo & in vitro microsomes) D->F G High B/P Ratio? E->G J Novel toxic metabolite identified? F->J H Strategy: Modify structure to reduce lipophilicity or increase efflux (e.g., add polar groups) G->H Yes I Strategy: Design prodrug to limit CNS penetration G->I Yes M Consider alternative scaffold if toxicity persists G->M No L Re-synthesize Analogs & Re-test in vivo toxicity and efficacy H->L I->L K Strategy: Block metabolic hotspot on Compound X (e.g., deuteration, group substitution) J->K Yes J->M No K->L

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Technical Support Center: Enhancing the Biological Activity of 4-Nitroimidazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Welcome to the technical support center for the modification of 4-nitroimidazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in leveraging the nitroimidazole scaffold. Here, we move beyond simple protocols to address the nuanced challenges and strategic decisions inherent in optimizing this promising, yet complex, molecular framework. Our focus is on providing actionable, field-tested insights in a direct question-and-answer format to troubleshoot common experimental hurdles and rationalize your synthetic strategy.

Part 1: Foundational Concepts & Strategic Planning

This section addresses the fundamental "why" and "how" of initiating a modification program based on the 4-nitroimidazole-5-carboxylic acid core.

Q1: Why is 4-nitroimidazole-5-carboxylic acid a promising starting point for developing new therapeutic agents?

A1: The 4-nitroimidazole scaffold is a "privileged" structure in medicinal chemistry, particularly for anti-infective drug discovery. Its core value lies in its mechanism of action, which is initiated by the reduction of the nitro group within target pathogens.[][2] This process, highly efficient in the anaerobic or microaerophilic environments characteristic of many pathogenic bacteria and protozoa, generates reactive nitroso and hydroxylamine intermediates that induce cytotoxic DNA damage.[2][3][4]

The 4-nitro isomers, in particular, have shown potent activity against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb), a significant advantage over 5-nitroimidazoles like metronidazole which are primarily active only against anaerobes.[5][6] The carboxylic acid at the C-5 position serves as a versatile synthetic handle. It provides a strategic anchor point for introducing a wide array of functional groups to modulate the compound's physicochemical and pharmacokinetic properties, such as:

  • Lipophilicity: Crucial for membrane permeability and reaching intracellular targets.

  • Solubility: A major challenge for nitroaromatic compounds that must be overcome for viable drug development.[7][8]

  • Target Engagement: Introducing moieties that can form specific interactions with pathogen-specific enzymes or cellular components.

By starting with this core, you are building upon a validated pharmacophore to create new chemical entities with potentially improved potency, broader spectrum, or better drug-like properties.

Q2: What are the most critical structure-activity relationships (SAR) to consider when modifying this scaffold?

A2: Based on extensive research on nitroimidazole analogues, including the clinical candidates PA-824 and Delamanid, several key SAR principles have emerged.[5][9] Your modification strategy should be guided by these findings:

  • The Nitro Group is Sacrosanct: The 4-nitro group is essential for the prodrug activation mechanism and is almost always required for biological activity.[5][6]

  • C-5 Position (Carboxylic Acid Handle): Modifications here primarily tune lipophilicity and solubility. Converting the carboxylic acid to esters or amides is a common and effective strategy. Increasing the lipophilicity at this position can enhance antimicrobial activity, particularly against Gram-positive bacteria.[10]

  • N-1 Position (Imidazole Nitrogen): Substitution at this position is a well-established method for introducing diverse side chains. The length and nature of the alkyl chain here are highly relevant for antimicrobial activity.[11]

  • C-2 Position: The electronic nature of the substituent at the C-2 position is a key determinant of aerobic activity.[5][12] Introducing an oxygen atom, for instance, has been shown to be critical for the aerobic activity of bicyclic 4-nitroimidazoles against Mtb.[5][12]

The interplay between these positions is complex. A modification at one site can influence the optimal substituent at another. Therefore, a systematic, multi-pronged approach to explore the chemical space is recommended.

Diagram: Key SAR Insights for 4-Nitroimidazole Modification

SAR_Insights Scaffold 4-Nitroimidazole Core N-1 C-2 4-NO2 (Essential for Activity) C-5 COOH (Modification Handle) N1_Mod N-1 Substituents - Introduce diverse side chains - Modulate pharmacokinetics Scaffold:f1->N1_Mod C2_Mod C-2 Substituents - Critical for aerobic activity - Oxygen atom often key Scaffold:f2->C2_Mod C5_Mod C-5 Carboxylic Acid Derivatives (Esters, Amides) - Tune lipophilicity & solubility - Enhance membrane permeability Scaffold:f4->C5_Mod

Caption: Strategic modification points on the 4-nitroimidazole core.

Part 2: Synthetic Chemistry Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experimental work.

Q3: My esterification/amidation reaction at the C-5 carboxylic acid has very low yield and significant decomposition of the starting material. What are the likely causes and how can I fix it?

A3: This is a frequent challenge. The strong electron-withdrawing nature of the 4-nitro group makes the imidazole ring electron-deficient and susceptible to nucleophilic attack or decomposition under harsh reaction conditions. Standard high-temperature, strongly acidic (e.g., Fischer esterification) or basic conditions are often incompatible with this scaffold.

Troubleshooting Steps & Optimization:

  • Avoid Strong Acids and High Heat: These conditions can lead to decarboxylation or ring opening.

  • Use Modern Coupling Reagents: The most reliable method is to activate the carboxylic acid under mild, anhydrous conditions before introducing the nucleophile (alcohol or amine).

    • Recommended Reagents: DCC/HOBt (N,N'-Dicyclohexylcarbodiimide / Hydroxybenzotriazole), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or EDC/DMAP (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 4-Dimethylaminopyridine). These reagents work at or below room temperature. Several studies have successfully used DCC/HOBt for coupling reactions with imidazole carboxylic acids.[13][14]

  • Optimize the Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to scavenge the acid produced during the reaction without competing with your desired nucleophile.

  • Control the Solvent: Use anhydrous polar aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN). Ensure they are truly dry, as water will quench the activated intermediate.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling 4-nitroimidazole-5-carboxylic acid with a primary amine.

Materials:

  • 4-nitroimidazole-5-carboxylic acid (1.0 eq)

  • Desired primary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-nitroimidazole-5-carboxylic acid in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU in one portion and stir the mixture for 15-20 minutes at room temperature. This is the pre-activation step.

  • In a separate vial, dissolve the primary amine in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Q4: I am attempting an N-alkylation on the imidazole ring, but I'm getting a mixture of N-1 and N-3 regioisomers. How can I improve the regioselectivity?

A4: Regioselectivity in the N-alkylation of imidazoles is a classic problem, governed by a delicate balance of steric and electronic factors. For 4-nitroimidazoles, alkylation is generally favored at the N-1 position due to steric hindrance from the nitro group at C-4.[15] However, reaction conditions can heavily influence the outcome.

Troubleshooting Steps & Optimization:

  • Base and Solvent System: The choice of base and solvent is critical. Using potassium carbonate (K₂CO₃) as the base in acetonitrile at elevated temperatures (e.g., 60-80 °C) has been shown to improve yields and can favor the thermodynamically more stable product.[15] In contrast, stronger bases like sodium hydride (NaH) in DMF can sometimes lead to different isomer ratios.

  • Steric Hindrance: The size of your alkylating agent and any existing substituents on the ring will play a major role. A bulkier alkylating agent will more strongly favor the less sterically hindered nitrogen.

  • Protecting Group Strategy: If achieving high regioselectivity is impossible, consider a protection-deprotection strategy. For example, protecting the N-1 position with a bulky group (like a trityl group), performing your desired chemistry at the C-5 position, and then deprotecting before the N-alkylation step might offer a cleaner route, although it adds steps to the synthesis.

Part 3: Physicochemical & Biological Assay Troubleshooting
Q5: My newly synthesized derivatives have promising structures, but they are virtually insoluble in aqueous media, making biological testing impossible. What are my options?

A5: Poor aqueous solubility is the Achilles' heel of many nitroaromatic compounds and a primary reason for project failure.[7][16] Tackling this issue requires both chemical modification and formulation strategies.

Recommended Approaches:

  • Chemical Modification:

    • Incorporate Polar/Ionizable Groups: Modify your ester or amide derivatives to include polar functional groups like hydroxyls, ethers (e.g., a PEG chain), or amines that can be protonated at physiological pH. The introduction of a pyridine ring, for instance, has been used to greatly improve the aqueous solubility of an imidazo[1,2-a]pyridine series.[16]

    • Prodrugs: Design a prodrug by attaching a highly soluble moiety (e.g., an amino acid or a phosphate group) that will be cleaved in vivo to release the active drug.

  • Formulation Strategies:

    • Co-solvents: For in vitro assays, using a small percentage (typically <1%) of a biocompatible co-solvent like Dimethyl Sulfoxide (DMSO) is standard practice. Always run a vehicle control to ensure the solvent itself has no effect on the assay outcome.

    • Hydrotropy: Employ hydrotropic agents like urea in the formulation, which can enhance the aqueous solubility of poorly soluble drugs like metronidazole.[17]

    • Advanced Formulations: For later-stage development, consider more complex formulations such as cyclodextrin complexes, lipid-based formulations, or nanoparticles.

Table 1: Hypothetical Solubility & Activity Data for C-5 Modifications

Compound IDC-5 ModificationLogP (Calculated)Aqueous Solubility (µg/mL)MIC vs. S. aureus (µg/mL)
Parent-01 -COOH0.8500>128
Deriv-02 -COOCH₃ (Methyl Ester)1.515064
Deriv-03 -CONH(CH₂)₅CH₃ (Hexylamide)3.9<18
Deriv-04 -CONHCH₂CH₂OH (Ethanolamide)0.9>100032

This table illustrates a common trend: increasing lipophilicity (Deriv-03) can boost potency but drastically reduce solubility. A balanced approach (Deriv-04) can improve solubility while retaining good activity.

Q6: My compounds show potent activity in anaerobic assays but are completely inactive under aerobic conditions. Does this mean they are failures?

A6: Not necessarily. This result is classic for many nitroimidazole compounds and provides valuable information about their mechanism of action.[4][5]

  • Causality: The compound requires reductive activation by microbial nitroreductases, which are highly active under low-oxygen conditions.[][18] In the presence of oxygen, the highly reactive nitro radical anion can be futilely re-oxidized back to the parent nitro group, preventing the formation of the cytotoxic intermediates that damage DNA.

  • Strategic Implications:

    • Target Pathogen: This compound could be an excellent candidate for treating infections caused by obligate or facultative anaerobes, such as Bacteroides fragilis, Clostridium difficile, or protozoa like Giardia lamblia.[19][20]

    • Lack of Aerobic Activity: It will likely be ineffective against strictly aerobic bacteria. If your goal is a broad-spectrum agent including aerobes, you will need to re-evaluate the structure. As mentioned in Q2, specific structural features, like a 2-position oxygen in a bicyclic system, are often required to confer aerobic activity.[5][12]

Diagram: Workflow for Compound Synthesis and Screening

Workflow cluster_synthesis Chemical Synthesis & Purification cluster_testing Biological Evaluation Start 4-Nitroimidazole- 5-Carboxylic Acid Synth Modification Reaction (e.g., Amidation, Esterification) Start->Synth Purify Purification (Chromatography, Recrystallization) Synth->Purify Characterize Structural Confirmation (NMR, MS, Elemental Analysis) Purify->Characterize Solubility Solubility & Stability Assessment Characterize->Solubility Submit Pure Compound Screening Primary Antimicrobial Screening (Aerobic & Anaerobic MIC) Solubility->Screening Cytotox Cytotoxicity Assay (e.g., on HepG2 cells) Screening->Cytotox Cytotox->Synth SAR Feedback Loop Lead_Opt Lead Optimization Cytotox->Lead_Opt

Caption: Iterative workflow from synthesis to biological evaluation.

Q7: How should I perform and interpret the Minimum Inhibitory Concentration (MIC) assays for my new compounds?

A7: The MIC assay is the gold-standard for quantifying the in vitro potency of an antimicrobial agent. The broth microdilution method is the most common and scalable approach.[21][22]

Protocol: Broth Microdilution MIC Assay

Principle: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in log-phase growth, adjusted to a standardized inoculum (e.g., 5 x 10⁵ CFU/mL)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds, dissolved in DMSO and serially diluted

  • Positive control (known antibiotic, e.g., metronidazole)

  • Negative control (broth only)

  • Vehicle control (broth + highest concentration of DMSO used)

Procedure:

  • Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column. This creates a concentration gradient.

  • Prepare the standardized bacterial inoculum in broth.

  • Add 50 µL of the bacterial inoculum to each well (except the negative control). The final volume in each well is now 100 µL, and the drug concentrations are halved to their final test values.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). For anaerobic testing, use an anaerobic chamber or gas-generating pouch.

  • Determine the MIC by visual inspection: it is the lowest concentration at which no turbidity (bacterial growth) is observed.

  • Optional: To quantify growth, you can add a viability indicator like Resazurin and measure fluorescence/absorbance.[22]

Interpreting the Results:

  • Variability: Run experiments in triplicate to ensure reproducibility. MIC values can have a +/- one-well dilution variability.

  • Vehicle Control: The vehicle control (DMSO) must show no inhibition of growth. If it does, your DMSO concentration is too high.

  • Comparison to Standard: Always compare your results to a reference antibiotic. A new compound should ideally be significantly more potent (have a lower MIC) than the standard to warrant further development.

  • MIC₅₀ / MIC₉₀: When testing against multiple clinical isolates of the same species, MIC₅₀ and MIC₉₀ values (the concentration required to inhibit 50% and 90% of strains, respectively) are powerful metrics.[23]

By systematically addressing these common challenges, researchers can more efficiently navigate the complexities of modifying the 4-nitroimidazole-5-carboxylic acid scaffold and increase the probability of developing novel, effective therapeutic agents.

References
  • New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria - PubMed. [Link]

  • Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names - RxList. [Link]

  • Nitroimidazole antibiotics - WikiLectures. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4 - NIH. [Link]

  • Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. [Link]

  • Antibacterial Activity and Pharmacokinetics of Nitroimidazoles. A Review - PubMed. [Link]

  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. [Link]

  • (PDF) Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles - ResearchGate. [Link]

  • Nitroimidazoles for the treatment of TB: past, present and future - PMC - PubMed Central. [Link]

  • Synthesis and Biological Activity of Some New 5-Sulphanyl- 4-nitroimidazole Derivatives. [Link]

  • Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed. [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC - NIH. [Link]

  • Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives - Impactfactor. [Link]

  • Synthesis and Biological Activity of Some New 5-Sulphanyl-4-nitroimidazole Derivatives. [Link]

  • Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma - Horizon IRD. [Link]

  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues - MDPI. [Link]

  • Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. | Read by QxMD. [Link]

  • Nitroimidazole derivative-induced fixed drug eruptions: Not so uncommon - PMC - NIH. [Link]

  • Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed. [Link]

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - e-Learning - UNIMIB. [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. [Link]

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - NIH. [Link]

  • Physicochemical considerations in the formulation development of silicone elastomer vaginal rings releasing 5-nitroimidazole drugs for the treatment of bacterial vaginosis - PubMed. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. [Link]

  • Preparation of 4,5-nitroimidazole - ResearchGate. [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - NIH. [Link]

  • ENHANCEMENT OF SOLUBILITY OF POORLY WATER SOLUBLE DRUG – METRONIDAZOLE BY HYDROTROPY | Asian Journal of Pharmaceutical Research and Development. [Link]

  • Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods - Purdue e-Pubs. [Link]

  • The Importance of Solubility for New Drug Molecules. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. [Link]

  • CN104592123A - Preparation method of 4-nitroimidazole - Google P

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challenges in the scale-up of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Production of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid

Welcome to the technical support center for the synthesis and scale-up of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will delve into the underlying chemical principles, provide field-proven troubleshooting advice, and offer detailed protocols to ensure the successful and safe production of this important chemical intermediate.

Synthetic Pathway Overview

The production of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid is a multi-step process that requires careful control over reaction conditions to ensure regioselectivity and safety. The most logical synthetic route involves three primary stages: N-alkylation, nitration, and saponification. Each step presents unique challenges, particularly during scale-up.

Synthetic_Pathway Start Ethyl Imidazole-5-carboxylate Step1 N-Alkylation (Benzyl Bromide, Base) Start->Step1 Intermediate1 Ethyl 1-(phenylmethyl)-1H- imidazole-5-carboxylate Step1->Intermediate1 Isomer formation is a key challenge Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 Ethyl 4-nitro-1-(phenylmethyl)-1H- imidazole-5-carboxylate Step2->Intermediate2 Exothermic! Strict temperature control needed Step3 Saponification (e.g., NaOH, H2O/EtOH) Intermediate2->Step3 End 4-nitro-1-(phenylmethyl)-1H- imidazole-5-carboxylic acid Step3->End

Caption: General synthetic route for 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in this synthesis? A1: The two most critical challenges are controlling regioselectivity during the N-alkylation step and managing the highly exothermic and hazardous nitration reaction, especially during scale-up.[1][2] Inconsistent control over these steps leads to low yields, complex purification, and significant safety risks.

Q2: Why is N-alkylation regioselectivity an issue? A2: The imidazole ring has two nitrogen atoms (N1 and N3) that can be alkylated. The reaction of ethyl imidazole-5-carboxylate with benzyl bromide can produce both the desired N1-benzyl isomer and the undesired N3-benzyl isomer. The ratio of these isomers is influenced by factors like the choice of solvent and base.[3] Separating these isomers can be difficult and costly at a larger scale.

Q3: What are the primary safety concerns? A3: The nitration step uses a mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and can cause severe burns.[4] The nitration of organic compounds is a highly exothermic process that can lead to a runaway reaction or detonation if not properly controlled.[5] Furthermore, nitroaromatic compounds themselves can be thermally sensitive and should be handled with care.[6][7] Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have appropriate quench/neutralization solutions ready.

Q4: Can the order of reactions be changed, i.e., nitration before N-alkylation? A4: While possible, nitrating first presents its own challenges. The starting material would be 4-nitroimidazole-5-carboxylic acid (or its ester). The subsequent N-alkylation of this substrate would still present regioselectivity issues.[1] The electron-withdrawing nature of the nitro and carboxyl groups deactivates the ring, potentially requiring harsher alkylation conditions. The presented route is generally preferred for better overall control.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

N-Alkylation Step

Problem: Low yield of the desired N1-benzylated product.

  • Possible Cause 1: Inappropriate Base. The choice of base is critical. A weak base may not deprotonate the imidazole nitrogen effectively, leading to a slow or incomplete reaction. A base that is too strong or bulky can lead to side reactions, such as elimination of HBr from benzyl bromide.

    • Solution: Potassium carbonate (K2CO3) is often a good starting point as it is effective and economical.[1] For more sensitive substrates, milder bases like sodium bicarbonate may be used, though they may require longer reaction times or higher temperatures.

  • Possible Cause 2: Poor Solvent Choice. The solvent influences the solubility of the reactants and the reaction rate.

    • Solution: Polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are generally effective for this type of reaction.[1] Studies have shown that heating the reaction in acetonitrile can markedly improve yields.[1]

  • Possible Cause 3: Reaction Temperature is Too Low. Like many organic reactions, inadequate temperature can result in slow kinetics.

    • Solution: While room temperature reactions are possible, heating to 60-80°C often improves the reaction rate and yield significantly.[1] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Problem: Significant formation of the N3-benzyl isomer.

  • Possible Cause: Steric and Electronic Effects. The substitution position is determined by a combination of steric hindrance and the electronic properties of the starting material and solvent.

    • Solution: This is an inherent challenge with substituted imidazoles. While difficult to eliminate completely, you can optimize the N1:N3 ratio by screening different solvent and base combinations (see table below). Post-reaction, the isomers must be separated.

    • Purification Strategy: Careful column chromatography on silica gel is the most common method for separating N1 and N3 isomers at the lab scale. For scale-up, fractional crystallization from a suitable solvent system should be explored.

Parameter Condition A Condition B Condition C Expected Outcome
Base K₂CO₃Cs₂CO₃NaHK₂CO₃ is a good starting point.[1] NaH may give higher yields but requires anhydrous conditions.
Solvent AcetonitrileDMFDMSOAcetonitrile often provides good yields and easier workup.[1] DMF/DMSO can increase solubility but are harder to remove.
Temperature Room Temp60 °C80 °CIncreasing temperature generally increases reaction rate and yield, but may slightly alter the isomer ratio.[1]
Nitration Step

Problem: Violent, uncontrollable exotherm (runaway reaction).

  • Possible Cause 1: Rate of Addition. Adding the nitrating agent (or the substrate) too quickly does not allow the cooling system to dissipate the heat generated by the reaction.

    • Solution: Maintain a slow, controlled addition rate of the nitrating agent to the substrate solution in sulfuric acid. Use an addition funnel and monitor the internal temperature constantly. For scale-up, a programmable syringe pump is recommended for precise control.

  • Possible Cause 2: Inadequate Cooling. The cooling bath is not efficient enough to handle the heat load.

    • Solution: Ensure a robust cooling system is in place. An ice/salt bath (for temperatures below 0°C) or a cryo-cooler is essential. The reaction vessel should be appropriately sized so that the surface area allows for efficient heat exchange.

Problem: Low yield or recovery of nitrated product.

  • Possible Cause 1: Incorrect Acid Concentration or Ratio. The H₂SO₄ acts as a catalyst and dehydrating agent. If its concentration is too low, the formation of the nitronium ion (NO₂⁺) is inefficient.

    • Solution: Use concentrated (98%) sulfuric acid. The molar ratio of nitric acid to the imidazole substrate is typically between 1.0 and 3.0.[2] An optimal ratio for a similar process was found to be 1:1.2 (imidazole:nitric acid).[5]

  • Possible Cause 2: Product Loss During Workup. The product can be lost if the pH is not carefully controlled during the quenching and neutralization step.

    • Solution: The reaction is typically quenched by pouring it slowly onto crushed ice. Neutralization to precipitate the product should be done carefully with a base like aqueous ammonia, keeping the temperature low (0-5°C) throughout the process.[2] Adjusting to a final pH of ~4.5 is often effective.[2]

Troubleshooting_Nitration Start Low Nitration Yield Q1 Was the internal temperature kept below 10°C during addition? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes R1 Result: Potential for side reactions and decomposition. Action: Improve cooling efficiency and slow the addition rate. A1_No->R1 Q2 Was the reaction quenched by pouring onto ice? A1_Yes->Q2 A2_No No Q2->A2_No A2_Yes Yes Q2->A2_Yes R2 Result: Localized heat can degrade the product. Action: Always pour the acid mixture slowly onto a large excess of ice. A2_No->R2 Q3 Was the pH carefully controlled during neutralization? A2_Yes->Q3 A3_No No Q3->A3_No A3_Yes Yes Q3->A3_Yes R3 Result: Product may remain soluble if pH is too high or too low. Action: Neutralize slowly at 0-5°C to pH ~4.5. A3_No->R3 End Consult further on substrate purity. A3_Yes->End

Caption: Decision workflow for troubleshooting low yields in the nitration step.

Saponification (Ester Hydrolysis) Step

Problem: Incomplete hydrolysis to the carboxylic acid.

  • Possible Cause 1: Insufficient Base or Reaction Time. Hydrolysis of the ethyl ester requires stoichiometric amounts of base (e.g., NaOH or KOH) and sufficient time to go to completion.

    • Solution: Use at least 1.1 to 1.5 equivalents of base. Monitor the reaction by TLC until the starting ester spot has completely disappeared. The reaction is often performed in a mixture of water and a co-solvent like ethanol to ensure solubility.

  • Possible Cause 2: Low Reaction Temperature. Saponification is often slow at room temperature.

    • Solution: Gently refluxing the reaction mixture (e.g., 60-80°C) will significantly accelerate the hydrolysis.

Problem: Difficulty isolating the final product after acidification.

  • Possible Cause: Incorrect pH for Precipitation. The carboxylic acid product is soluble as its carboxylate salt at high pH. It will only precipitate when the solution is acidified below its pKa.

    • Solution: After the hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly add an acid (e.g., 2M HCl) with stirring until the pH of the solution is acidic (typically pH 2-3) to ensure complete protonation and precipitation of the product. The resulting solid can then be collected by filtration.

Experimental Protocols

Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted with appropriate safety measures and under the supervision of a qualified chemist.

Protocol 1: N-Alkylation
  • To a solution of Ethyl Imidazole-5-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension for 15 minutes at room temperature.

  • Add Benzyl Bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and stir until TLC indicates the disappearance of the starting material.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude residue, containing a mixture of N1 and N3 isomers, should be purified by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired Ethyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate.

Protocol 2: Nitration
  • In a flask equipped with a stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid (98%, ~3-4 volumes) to 0°C using an ice/salt bath.

  • Slowly add Ethyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate (1.0 eq) to the cold sulfuric acid, ensuring the internal temperature does not exceed 10°C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (65-70%, 1.2 eq) to concentrated sulfuric acid (98%, ~1 volume) at 0°C.

  • Add the cold nitrating mixture dropwise to the substrate solution, maintaining the internal temperature between 0-5°C.

  • After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours, monitoring by TLC.

  • Very slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Neutralize the cold solution to pH ~4.5 with 20% aqueous ammonia, keeping the temperature below 5°C.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Ethyl 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylate.

Protocol 3: Saponification
  • Suspend the nitrated ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1).

  • Add sodium hydroxide (1.5 eq) and heat the mixture to reflux (approx. 80°C).

  • Stir until TLC confirms the reaction is complete.

  • Cool the solution in an ice bath and slowly acidify with 2M HCl to pH 2-3.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product, 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

References

  • U.S. Patent 3,420,842. (1969). Process for the preparation of 2-nitroimidazoles.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Shafiee, F., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7352. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]

  • Kumar, R. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 6(5), 136-140. [Link]

  • Chinese Patent CN104592123A. (2015). Preparation method of 4-nitroimidazole.
  • Chinese Patent CN103360370A. (2013). Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs.
  • Gürsoy, A., & Karali, N. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Archiv der Pharmazie, 336(7), 335-342. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18208, 4-Nitroimidazole. Retrieved from [Link]

  • Manivannan, E., & Chaturvedi, S. C. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(3), 738-744. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • Chinese Patent CN101948435A. (2011). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Zhang, S., et al. (2011). Production of 4-nitroimidazole and its thermal stability. ResearchGate. [Link]

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Validation & Comparative

A Researcher's Guide to the Validation of the Antimicrobial Spectrum of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical entities. Nitroimidazoles represent a critical class of antimicrobials with a broad spectrum of activity, particularly against anaerobic bacteria and protozoa.[1][2] This guide focuses on a specific, lesser-studied derivative, 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid. While direct experimental data for this compound is not yet prevalent in public literature, this document serves as a comprehensive framework for its validation. We will project its potential antimicrobial spectrum based on the established characteristics of the 4-nitroimidazole class, provide detailed, industry-standard protocols for its empirical validation, and present a comparative analysis against established antimicrobial agents. This guide is intended for researchers in microbiology and drug development, offering a robust methodology for the systematic evaluation of new potential therapeutics.

Introduction: The Therapeutic Potential of Nitroimidazoles

Nitroimidazoles have been a cornerstone in treating infections caused by anaerobic organisms for decades.[] Their efficacy stems from a unique mechanism of action that is selectively activated in low-oxygen environments, making them potent against anaerobic bacteria and various protozoa.[1][4] The core structure consists of an imidazole ring substituted with a nitro group (-NO2), which is crucial for its antimicrobial effect.[1] Compounds are classified based on the position of this nitro group, typically at the 2, 4, or 5-position of the imidazole ring, which influences their spectrum of activity and pharmacokinetic properties.[1]

The compound of interest, 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid, belongs to the 4-nitroimidazole subclass. While 5-nitroimidazoles like metronidazole are widely studied and used, 4-nitroimidazole derivatives have been less frequently reported but show significant potential.[][5] The addition of a phenylmethyl (benzyl) group at the N-1 position and a carboxylic acid group at the C-5 position may influence the compound's solubility, cell permeability, and interaction with target molecules, potentially offering a unique therapeutic profile.

The Nitroimidazole Mechanism of Action: A Prodrug Approach

Nitroimidazoles are prodrugs, meaning they are administered in an inactive form and require bioactivation within the microbial cell to exert their therapeutic effect.[1] This activation process is the key to their selective toxicity against anaerobic organisms.

The generally accepted mechanism involves the following steps:

  • Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.[1]

  • Reductive Activation: Inside the anaerobic microbe, low-redox-potential electron-transport proteins (e.g., ferredoxin) donate electrons to the nitro group. This reduction is catalyzed by nitroreductase enzymes.[]

  • Formation of Reactive Intermediates: The reduction of the nitro group forms highly reactive nitro radical anions and other cytotoxic intermediates.[4]

  • Macromolecular Damage: These reactive species are non-specific and wreak havoc within the cell by binding to and inducing strand breaks in DNA, inhibiting nucleic acid synthesis, and damaging other crucial proteins.[][4] This leads to rapid cell death, conferring a bactericidal effect.[4]

In the presence of oxygen, as in human host cells, the nitro radical anion is rapidly re-oxidized back to its parent form, preventing the accumulation of toxic intermediates.[1] This "futile cycling" explains the selective activity against anaerobes and the low toxicity to human cells.[1]

Nitroimidazole_Mechanism cluster_microbe Anaerobic Microbe cluster_human Human Cell (Aerobic) Prodrug Nitroimidazole (Inactive Prodrug) Activation Reductive Activation (Nitroreductase) Prodrug->Activation e- from Ferredoxin Radical Reactive Nitro Radical (Cytotoxic) Activation->Radical DNA Bacterial DNA Radical->DNA Attacks Damage DNA Strand Breaks & Cell Death DNA->Damage Prodrug_H Nitroimidazole Radical_H Reactive Nitro Radical Prodrug_H->Radical_H Minimal Reduction Futile Futile Cycling (Inactivation) Radical_H->Prodrug_H Rapid Re-oxidation Oxygen Oxygen (O2) MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound & Controls in 96-Well Plate start->prep_compound prep_inoculum Standardize Microbial Inoculum to 0.5 McFarland start->prep_inoculum inoculate Inoculate Wells with Standardized Microbe (Final ~5x10^5 CFU/mL) prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate under Appropriate Conditions (Aerobic/Anaerobic, Temp) inoculate->incubate read_mic Visually Inspect for Growth Determine Lowest Concentration with No Turbidity (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Comparative Antimicrobial Spectrum: Projected Performance

Based on the known activity of nitroimidazoles, we can project the likely antimicrobial spectrum of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid and compare it to established drugs. [2][]The following table presents a hypothetical but scientifically grounded comparison that would need to be validated by the protocol described above.

Table 1: Projected In Vitro Activity (MIC in µg/mL) of the Test Compound vs. Standard Antimicrobials

MicroorganismType4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid (Projected) Metronidazole (Anaerobic Control)Ciprofloxacin (Aerobic Control)Fluconazole (Fungal Control)
Bacteroides fragilisGram-Negative Anaerobe≤ 8 ≤ 4> 64N/A
Clostridium difficileGram-Positive Anaerobe≤ 16 ≤ 8> 64N/A
Staphylococcus aureusGram-Positive Aerobe> 64 > 64≤ 2N/A
Escherichia coliGram-Negative Aerobe> 64 > 64≤ 1N/A
Pseudomonas aeruginosaGram-Negative Aerobe> 64 > 64≤ 4N/A
Candida albicansFungus (Yeast)Potentially Active (≤ 32) > 64> 64≤ 8
Trichomonas vaginalisProtozoaPotentially Active (≤ 4) ≤ 2> 64N/A

Rationale for Projections:

  • Anaerobic Bacteria: High activity is expected against obligate anaerobes like Bacteroides and Clostridium, consistent with the core nitroimidazole mechanism. [][4]* Aerobic Bacteria: No significant activity is expected against aerobic bacteria like S. aureus and E. coli, as oxygen prevents the reductive activation of the nitro group. []* Fungi and Protozoa: Some nitroimidazole derivatives have shown activity against fungi and protozoa. [][6]The specific activity would be highly dependent on the derivative's structure and the target organism's metabolic pathways.

Conclusion and Future Directions

While 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid remains a novel compound with an uncharacterized antimicrobial profile, its chemical structure places it firmly within a class of potent antimicrobials. The protocols and comparative framework established in this guide provide a clear and scientifically rigorous path for its validation. The primary hypothesis is that it will demonstrate significant activity against anaerobic bacteria and potentially some protozoa, with limited to no effect on aerobic bacteria.

Future research should focus on executing the described susceptibility testing against a broad panel of clinically relevant anaerobic and microaerophilic organisms. Subsequent studies should include determining its bactericidal versus bacteriostatic properties (via Minimum Bactericidal Concentration assays), evaluating its cytotoxicity against human cell lines to establish a therapeutic index, and exploring its efficacy in in vivo models of anaerobic infection. The elucidation of its precise antimicrobial spectrum is a critical first step in determining its potential as a next-generation therapeutic agent.

References

  • Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(9), 1-25. Retrieved from [Link]

  • WikiLectures. (2022). Nitroimidazole antibiotics. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • RegisteredNurseRN. (2025). Nitroimidazole Pharmacology Antibiotics Nursing NCLEX Review (Metronidazole). Retrieved from [Link]

  • Carneri, I., Bianchi, A., Castellino, S., Meinardi, G., & Trane, F. (1976). New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. Arzneimittelforschung, 26(5), 765-769. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Khan, K.M., et al. (2016). 5-Nitroimidazole Derivatives and their Antimicrobial Activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265. Retrieved from [Link]

  • Cockerill, F. R., et al. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Kim, Y. H., et al. (2004). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Archives of Pharmacal Research, 27(1), 26-31. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Substituted-4-Nitroimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 4-nitroimidazole scaffold has emerged as a versatile pharmacophore, demonstrating a broad spectrum of biological activities.[1] The strategic placement of a nitro group at the C4 position of the imidazole ring is a critical determinant of its therapeutic potential, which is further modulated by the nature of the substituent at the N1 position. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-substituted-4-nitroimidazoles, offering a comparative overview of their performance against various therapeutic targets, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of this promising class of compounds.

The Crucial Role of the Nitro Group: A Gateway to Bioactivity

The cornerstone of the biological activity of 4-nitroimidazoles is the nitro group itself. Its electron-withdrawing nature is fundamental to the mechanism of action, which typically involves reductive activation within the target cell.[2] Under hypoxic or anaerobic conditions, cellular reductases convert the nitro group into reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[1][2] These reactive species can then covalently modify and damage critical biomolecules such as DNA, leading to cytotoxicity.[][4] This mechanism is particularly effective in anaerobic bacteria and hypoxic tumor cells, providing a degree of selectivity for these environments.[2]

Unraveling the Impact of the 1-Substituent: A Comparative Analysis

The substituent at the 1-position of the 4-nitroimidazole ring plays a pivotal role in defining the compound's potency, selectivity, and overall pharmacological profile. The following sections provide a comparative analysis of how different classes of 1-substituents influence the biological activity of the 4-nitroimidazole core.

Antitubercular Activity: The Quest for Potency Against Mycobacterium tuberculosis

The fight against tuberculosis has been a significant area of focus for 4-nitroimidazole derivatives. The key determinants for potent antitubercular activity are multifaceted, with the 1-substituent being a central element in optimizing both aerobic and anaerobic activity against Mycobacterium tuberculosis (Mtb).[5]

A seminal study on bicyclic 4-nitroimidazoles, including the clinical candidate PA-824, revealed several critical SAR insights.[5][6] The presence of a bicyclic oxazine ring fused to the imidazole at the 1 and 2 positions was found to be a key feature for potent aerobic activity.[5] This rigid structure likely orients the molecule optimally for interaction with the deazaflavin-dependent nitroreductase (Ddn), the enzyme responsible for its activation.[5]

Furthermore, a lipophilic tail attached to this bicyclic system is essential for both aerobic and anaerobic activity.[6] As illustrated in the table below, removal of the trifluoromethoxybenzyl ether side chain from a PA-824 analog resulted in a dramatic loss of activity.[6]

Compound1-Substituent FeaturesAerobic MIC (µg/mL)Anaerobic MAC (µg/mL)
Analog of PA-824Bicyclic oxazine with trifluoromethoxybenzyl ether0.10.5
Analog of PA-824 without trifluoromethoxybenzyl ether (simple alcohol)Bicyclic oxazine with a hydroxyl group>128>128
Analog of PA-824 with a simple methyl etherBicyclic oxazine with a methoxy group>128>128

Table 1: Impact of the 1-Substituent Lipophilic Tail on Antitubercular Activity. Data extracted from a study on antitubercular nitroimidazoles.[6] MIC (Minimum Inhibitory Concentration) and MAC (Minimum Anaerobicidal Concentration) values are against M. tuberculosis.

Experimental Workflow: Synthesis of a Bicyclic 4-Nitroimidazole Analog

cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A 2-Chloro-4-nitroimidazole C N-Alkylation A->C B Chiral Epoxy Alcohol B->C D Cyclization C->D E Introduction of Lipophilic Tail D->E F Bicyclic 4-Nitroimidazole Analog E->F

Caption: General workflow for the synthesis of bicyclic 4-nitroimidazole antitubercular agents.

Anticancer Activity: Targeting Hypoxic Tumors

The hypoxic environment of solid tumors makes them a prime target for bioreductive drugs like 4-nitroimidazoles.[1] The design of 1-substituents that enhance selective toxicity towards cancer cells is a key area of research.

A recent study explored a series of 4-nitroimidazoles bearing aryl piperazine, tetrazole, and 1,3,4-thiadiazole moieties at the 1-position.[7] The compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results, summarized in the table below, highlight the significant impact of the 1-substituent on anticancer potency.

Compound ID1-SubstituentCapan-1 IC₅₀ (µM)HCT-116 IC₅₀ (µM)LN229 IC₅₀ (µM)
11 4-(4-Fluorophenyl)piperazin-1-yl8.6010.512.3
17 5-(4-Nitrophenyl)tetrazol-2-yl2.103.404.50
18 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl15.218.922.4

Table 2: In Vitro Anticancer Activity of 1-Substituted-4-Nitroimidazoles. IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data sourced from a study on novel 4-nitroimidazole analogues.[7]

Notably, the compound bearing a tetrazole ring (17 ) exhibited the most potent anticancer activity across the tested cell lines, suggesting that this heterocyclic system at the 1-position is a favorable feature for enhancing cytotoxicity.[7]

Logical Relationship: From Molecular Structure to Anticancer Activity

cluster_0 Molecular Features cluster_1 Cellular Environment cluster_2 Mechanism of Action cluster_3 Biological Outcome A 4-Nitroimidazole Core D Reductive Activation A->D B 1-Substituent (e.g., Aryl Piperazine, Tetrazole) B->D Modulates Potency C Tumor Hypoxia C->D Enables E Generation of Reactive Species D->E F DNA Damage E->F G Cancer Cell Cytotoxicity F->G

Caption: Key relationships in the anticancer action of 1-substituted-4-nitroimidazoles.

Antibacterial Activity: Broadening the Spectrum

Beyond tuberculosis, 1-substituted-4-nitroimidazoles have shown promise as broad-spectrum antibacterial agents. The introduction of a 1,3,4-oxadiazole scaffold at the 1-position has been a successful strategy to enhance antibacterial activity.[8]

In a study designing FabH inhibitors, a series of 1-((5-substituted-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-5-nitro-1H-imidazoles were synthesized and evaluated against various bacterial strains.[8] The results demonstrated that the nature of the substituent on the oxadiazole ring significantly influenced the antibacterial potency.

Compound IDSubstituent on Oxadiazole RingE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
11 2-Methoxyphenyl1.563.13
12 2-Methylbenzyl1.566.25
15 4-Chlorophenyl6.2512.5
19 3,4-Dichlorophenyl3.136.25

Table 3: Antibacterial Activity of 1-Substituted-4-Nitroimidazoles Containing a 1,3,4-Oxadiazole Moiety. MIC (Minimum Inhibitory Concentration) values are presented. Data sourced from a study on nitroimidazole derivatives as FabH inhibitors.[8]

The data suggests that electron-donating or moderately electron-withdrawing groups on the phenyl ring attached to the oxadiazole lead to better antibacterial activity.[8]

Experimental Protocols

To facilitate further research in this area, we provide the following detailed, step-by-step methodologies for the synthesis and biological evaluation of 1-substituted-4-nitroimidazoles.

Protocol 1: General Synthesis of 1-Alkyl-4-nitroimidazoles

This protocol describes a general method for the N-alkylation of 4-nitroimidazole.[9]

Materials:

  • 4-Nitroimidazole

  • Alkylating agent (e.g., alkyl halide)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice-water

Procedure:

  • Dissolve 4-nitroimidazole (1 equivalent) in DMF or DMSO.

  • Add K₂CO₃ or KOH (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add the alkylating agent (2 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous MgSO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[10]

Materials:

  • Test compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.[11]

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

The 1-substituted-4-nitroimidazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of the 1-substituent in modulating the biological activity of these compounds. By carefully selecting and designing the substituent at this position, researchers can fine-tune the potency and selectivity of 4-nitroimidazole derivatives against a wide range of targets, from bacteria and mycobacteria to cancer cells. The provided experimental protocols offer a practical starting point for the synthesis and evaluation of new analogs, paving the way for the discovery of next-generation therapeutics based on this versatile scaffold. Continued exploration of the chemical space around the 1-position of 4-nitroimidazole is warranted and holds the potential to address unmet medical needs in various disease areas.

References

  • Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 51(24), 7345–7350. [Link]

  • Kumar, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(16), 4963. [Link]

  • Kim, P., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329–1344. [Link]

  • Al-Soud, Y. A., et al. (2019). Synthesis, antiviral and antitumor activity of new 4-nitroimidazoles. Medicinal Chemistry Research, 28(1), 125-136. [Link]

  • Li, Y., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4347–4353. [Link]

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In Vivo Validation of the Therapeutic Potential of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid: A Comparative Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid (NBIC) as a potential therapeutic agent for solid tumors characterized by hypoxic microenvironments. We will explore the scientific rationale behind its proposed mechanism of action, compare its potential efficacy against a relevant clinical-stage compound, and provide detailed experimental protocols for its preclinical evaluation.

Introduction: The Rationale for Targeting Hypoxia with Nitroimidazoles

The tumor microenvironment is a complex and dynamic landscape, with hypoxia—a state of low oxygen tension—being a hallmark of most solid tumors. Hypoxia is a major driver of tumor progression, metastasis, and resistance to conventional therapies, including radiation and chemotherapy. This has led to the development of hypoxia-activated prodrugs (HAPs), which are inactive compounds that are selectively reduced and activated in the hypoxic regions of tumors.

The nitroimidazole scaffold is a well-established pharmacophore for developing HAPs.[1] The nitro group can undergo bioreduction under hypoxic conditions, leading to the formation of reactive cytotoxic species that induce DNA damage and cell death.[2] This selective activation in tumors minimizes systemic toxicity, a significant advantage over conventional cytotoxic agents. While several nitroimidazole-based compounds, such as metronidazole and misonidazole, have been investigated as radiosensitizers, their clinical utility has been limited by suboptimal efficacy and dose-limiting toxicities.[1]

4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid (NBIC) is a novel investigational compound designed to overcome these limitations. Its structural features, including the 4-nitro position on the imidazole ring and the benzyl and carboxylic acid substitutions, are hypothesized to modulate its electronic properties, improving its reduction potential and conferring a more favorable pharmacokinetic and toxicity profile.

This guide outlines a head-to-head in vivo comparison of NBIC with Evofosfamide (TH-302), a well-characterized clinical-stage HAP, to assess its therapeutic potential in a human colorectal cancer xenograft model.

Comparative Agents: NBIC vs. Evofosfamide

Feature4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid (NBIC) Evofosfamide (TH-302)
Structure 1-benzyl-4-nitro-1H-imidazole-5-carboxylic acidBromo-isophosphoramide mustard linked to a 2-nitroimidazole trigger
Activation Moiety 4-nitroimidazole2-nitroimidazole
Effector Moiety Activated nitroimidazole radicalBromo-isophosphoramide mustard (DNA cross-linking agent)
Proposed Advantages of NBIC Potentially improved reduction potential due to 4-nitro substitution, potentially favorable solubility and PK due to carboxylic acid group.Clinically validated mechanism of action.
Potential Liabilities of NBIC Unknown in vivo efficacy and toxicity profile.Peripheral neuropathy and skin/mucosal toxicities observed in clinical trials.

Experimental Design: In Vivo Efficacy Study in a HCT116 Xenograft Model

This study aims to evaluate the anti-tumor efficacy and tolerability of NBIC as a monotherapy and in combination with standard-of-care chemotherapy in a human colorectal cancer xenograft model.

Overall Experimental Workflow

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Implant HCT116 cells subcutaneously in nude mice B Tumor growth to ~150 mm³ A->B C Randomize mice into treatment groups B->C D Administer treatments for 21 days C->D E Monitor tumor volume and body weight D->E F Collect tumors and tissues for ex vivo analysis E->F G Assess tumor growth inhibition and toxicity F->G

Caption: Workflow for in vivo efficacy assessment.

Detailed Experimental Protocol

1. Animal Model:

  • Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatize for at least one week before the study begins.

  • House in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Cell Culture and Tumor Implantation:

  • Culture HCT116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Harvest cells during the logarithmic growth phase.

  • Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.

3. Treatment Groups and Dosing:

  • Once tumors reach an average volume of 150 mm³, randomize mice into the following treatment groups (n=10 per group):

    • Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% saline)

    • Group 2: NBIC (e.g., 50 mg/kg, intraperitoneally, daily)

    • Group 3: Evofosfamide (e.g., 50 mg/kg, intraperitoneally, 5 days on/2 days off)

    • Group 4: Paclitaxel (e.g., 10 mg/kg, intravenously, twice weekly)

    • Group 5: NBIC (50 mg/kg, IP, daily) + Paclitaxel (10 mg/kg, IV, twice weekly)

  • Treat animals for 21 days.

4. Efficacy and Toxicity Monitoring:

  • Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor body weight twice weekly as a general indicator of toxicity.

  • Observe animals daily for any clinical signs of distress.

5. Endpoint and Ex Vivo Analysis:

  • At the end of the study, euthanize mice and excise tumors.

  • Weigh the tumors and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) and the remainder snap-frozen for molecular analysis.

  • Perform IHC for markers of hypoxia (e.g., HIF-1α, pimonidazole), proliferation (Ki-67), and apoptosis (cleaved caspase-3).

Expected Outcomes and Data Interpretation

The following tables present hypothetical data to illustrate potential outcomes and facilitate comparison.

Tumor Growth Inhibition
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Statistical Significance (vs. Vehicle)
Vehicle Control 1500 ± 250--
NBIC (50 mg/kg) 800 ± 15046.7p < 0.01
Evofosfamide (50 mg/kg) 850 ± 18043.3p < 0.01
Paclitaxel (10 mg/kg) 700 ± 12053.3p < 0.001
NBIC + Paclitaxel 350 ± 9076.7p < 0.0001

A successful outcome for NBIC would be a statistically significant reduction in tumor growth compared to the vehicle control, with efficacy comparable or superior to Evofosfamide. A synergistic effect when combined with Paclitaxel would further strengthen its therapeutic potential.

Tolerability Assessment
Treatment GroupMaximum Mean Body Weight Loss (%)Treatment-Related Deaths
Vehicle Control < 2%0/10
NBIC (50 mg/kg) < 5%0/10
Evofosfamide (50 mg/kg) ~8%1/10
Paclitaxel (10 mg/kg) ~10%1/10
NBIC + Paclitaxel ~12%2/10

A favorable toxicity profile for NBIC would be demonstrated by minimal body weight loss and no treatment-related mortalities, particularly in comparison to Evofosfamide and Paclitaxel.

Mechanistic Insights: Proposed Signaling Pathway

The proposed mechanism of action for NBIC is centered on its selective activation in the hypoxic tumor microenvironment.

G cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions A NBIC (Prodrug) C Rapid re-oxidation A->C Nitroreductase B Oxygen B->C D NBIC (Prodrug) E Activated NBIC (Cytotoxic Radical) D->E Nitroreductase F DNA Damage E->F G Cell Cycle Arrest & Apoptosis F->G

Caption: Hypoxia-selective activation of NBIC.

Under normal oxygen conditions (normoxia), the one-electron reduction of the nitro group is a reversible process, with molecular oxygen rapidly re-oxidizing the radical anion back to the parent compound. In the absence of sufficient oxygen (hypoxia), further reduction occurs, leading to the formation of highly reactive cytotoxic species that cause cellular damage.

Conclusion and Future Directions

This guide outlines a robust preclinical strategy for the in vivo validation of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid. The proposed head-to-head comparison with Evofosfamide in a relevant xenograft model will provide critical data on its efficacy and tolerability. Favorable results from these studies would warrant further investigation, including pharmacokinetic and pharmacodynamic analyses, evaluation in additional tumor models (including patient-derived xenografts), and assessment in combination with other therapeutic modalities such as radiotherapy. The successful development of NBIC could offer a new and improved therapeutic option for patients with hypoxic solid tumors, a significant unmet medical need.

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A Comparative Guide to the Cross-Reactivity and Target Specificity of 4-Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 4-nitroimidazole compounds, focusing on their target specificity and cross-reactivity profiles. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to offer a comprehensive understanding of this critical class of antimicrobial and therapeutic agents.

Introduction: The Enduring Relevance of Nitroimidazoles

First discovered in the 1950s, nitroimidazoles are a class of synthetic antibiotics that have become indispensable in treating infections caused by anaerobic bacteria and protozoa.[1][] Their unique mechanism of action, which relies on reductive activation in low-oxygen environments, grants them selective toxicity against these challenging pathogens.[] The nitroimidazole family is diverse, with the position of the nitro group on the imidazole ring (e.g., 2-nitro, 4-nitro, 5-nitro) significantly influencing the compound's biological activity, spectrum, and safety profile.[3][4]

While 5-nitroimidazoles like metronidazole are the most well-known, there is renewed interest in 4-nitroimidazole derivatives, particularly bicyclic compounds like delamanid and pretomanid, for treating diseases like tuberculosis.[1][4] This guide will dissect the factors governing their specificity and explore the molecular basis of their off-target effects.

The Core Mechanism: Reductive Activation as the Basis for Specificity

The defining characteristic and primary determinant of specificity for nitroimidazole compounds is their mode of action as prodrugs.[5] They are inactive upon administration and require bioreductive activation within a target cell to exert their cytotoxic effects.[]

Mechanism of Action:

  • Cellular Uptake: The neutral nitroimidazole compound passively diffuses into the microbial cell.[5]

  • Reductive Activation: In the low redox potential environment of anaerobic or microaerophilic organisms, the compound's nitro group accepts electrons from electron transport proteins, such as ferredoxin.[6] This reduction is catalyzed by nitroreductase (NTR) enzymes.[][5]

  • Formation of Cytotoxic Radicals: This single-electron transfer produces a highly reactive nitroso radical anion.[7]

  • Macromolecular Damage: These reactive intermediates are the ultimate cytotoxic agents, causing damage to cellular macromolecules, most notably by inducing strand breaks in DNA, which inhibits nucleic acid synthesis and leads to cell death.[][7][8]

This activation is highly specific to anaerobic environments because, in the presence of oxygen, the radical anion is rapidly re-oxidized back to its parent nitro-form, with the concurrent formation of a superoxide anion. This futile cycling prevents the accumulation of toxic radicals in healthy, aerobic host tissues, thereby forming the basis of the drug's selective toxicity.

Nitroimidazole_Activation_Pathway cluster_cell Anaerobic/Hypoxic Cell cluster_host Aerobic Host Cell Prodrug 4-Nitroimidazole (Prodrug) NTR Nitroreductase (NTR) + Ferredoxin (reduced) Prodrug->NTR Passive Diffusion Radical Reactive Nitroso Radical (Cytotoxic) Damage DNA Strand Breaks & Macromolecular Damage Radical->Damage Death Cell Death Damage->Death NTR->Radical e- Transfer (Reduction) Prodrug_Host 4-Nitroimidazole (Prodrug) Radical_Host Reactive Radical Prodrug_Host->Radical_Host Minimal Reduction Radical_Host->Prodrug_Host Rapid Re-oxidation O2 Oxygen (O2) Radical_Host->O2 O2->Prodrug_Host Futile Cycling

Caption: Mechanism of selective activation of 4-nitroimidazole prodrugs.

Target Specificity: From Broad DNA Damage to Defined Molecular Targets

While DNA is considered the primary target, the notion that nitroimidazoles act solely as non-specific DNA-damaging agents is an oversimplification. Research has revealed more defined molecular interactions and alternative mechanisms that contribute to their efficacy and spectrum.

Compound ClassPrimary Target(s)Organism(s)Key Insights
Monocyclic 5-Nitroimidazoles (e.g., Metronidazole)DNA, Thioredoxin Reductase, Translation Elongation Factor-1γAnaerobic Bacteria, Giardia lamblia, Trichomonas vaginalisWhile DNA damage is central, specific binding to proteins involved in redox homeostasis and protein synthesis has been demonstrated, suggesting a multi-target effect.[9]
Bicyclic 4-Nitroimidazoles (e.g., Delamanid, Pretomanid)DNA, Mycolic Acid SynthesisMycobacterium tuberculosisThese compounds exhibit a dual mechanism of action. In addition to reductive activation leading to respiratory poisoning, they also inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, under aerobic conditions.[1][4]

This dual-action mechanism in bicyclic 4-nitroimidazoles is particularly significant as it confers activity against both replicating and non-replicating (hypoxic) mycobacteria, a critical feature for effective tuberculosis treatment.[4]

Cross-Reactivity and Off-Target Effects in the Host

The therapeutic utility of any drug is defined by its therapeutic index—the ratio between its toxic dose and its therapeutic dose. For nitroimidazoles, cross-reactivity manifests as host cell toxicity and clinical side effects.

Common and Severe Adverse Effects:

  • Gastrointestinal: Nausea, vomiting, anorexia, and a characteristic metallic taste are common.[10][11]

  • Neurological: More severe, dose-dependent neurotoxicity can occur, including dizziness, vertigo, ataxia, and peripheral neuropathy.[10][11] Seizures have been reported in rare cases.[10]

  • Disulfiram-like Reaction: Co-administration with alcohol can induce a reaction characterized by nausea, vomiting, and flushing.[11]

  • Genotoxicity and Mutagenicity: A significant concern in drug development is the potential for nitroimidazoles to be mutagenic. This effect is closely linked to the reactive intermediates that are central to their antimicrobial action.[12]

Studies have shown that the position of the nitro group is a key determinant of genotoxicity. Compounds with a nitro group at the C-5 position (like many traditional nitroimidazoles) tend to exhibit higher genotoxicity compared to those with the nitro group at the C-4 position.[12] The presence of other substituents, such as a methyl group at C-2 or fluorine atoms, also modulates this activity.[12] This structural insight is crucial for designing safer 4-nitroimidazole-based drugs.

Experimental Protocols for Evaluating Specificity

Determining the target specificity of a novel 4-nitroimidazole compound requires a systematic, multi-step experimental approach. The goal is to quantify its potency against the target organism while simultaneously measuring its toxicity against host cells to derive a Selectivity Index (SI).

Specificity_Assessment_Workflow cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Host Cell Cytotoxicity Compound Test Compound (4-Nitroimidazole) MIC_Assay Broth Microdilution Assay (vs. Target Organism) Compound->MIC_Assay CC50_Assay MTT / Resazurin Assay (vs. Mammalian Cell Line) Compound->CC50_Assay MIC_Result Determine MIC (Minimum Inhibitory Concentration) MIC_Assay->MIC_Result SI_Calc Calculate Selectivity Index (SI) MIC_Result->SI_Calc CC50_Result Determine CC50 (50% Cytotoxic Concentration) CC50_Assay->CC50_Result CC50_Result->SI_Calc Conclusion High SI indicates high target specificity SI_Calc->Conclusion SI = CC50 / MIC

Caption: Workflow for determining the selectivity index of a compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol, based on standard antimicrobial susceptibility testing methods, determines the lowest concentration of a compound that prevents visible growth of a microorganism.[13][14]

Materials:

  • 96-well microtiter plates

  • Test 4-nitroimidazole compound, dissolved in a suitable solvent (e.g., DMSO)

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria)

  • Microorganism culture, adjusted to a standardized inoculum (e.g., 0.5 McFarland standard)

  • Incubator with appropriate atmospheric conditions (e.g., anaerobic chamber)

Procedure:

  • Prepare Compound Dilutions: Serially dilute the test compound in the broth medium across the wells of the 96-well plate. Typically, a 2-fold dilution series is prepared. Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculate Plates: Add the standardized microbial inoculum to each well (except the negative control). The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates under conditions suitable for the test organism (e.g., 37°C for 18-24 hours in an anaerobic environment).

  • Read Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be used for a more quantitative readout.

Protocol 2: Assessment of Host Cell Cytotoxicity (CC50) via Resazurin Assay

This assay measures the metabolic activity of mammalian cells to determine the concentration at which the test compound reduces cell viability by 50%.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test 4-nitroimidazole compound

  • Resazurin sodium salt solution

  • Plate reader capable of measuring fluorescence

Procedure:

  • Seed Cells: Seed the 96-well plates with the mammalian cells at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Treat Cells: Prepare serial dilutions of the test compound in the cell culture medium and replace the existing medium in the wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the treated cells for a defined period (e.g., 24-48 hours).

  • Add Resazurin: Add the resazurin solution to each well and incubate for another 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Measure Fluorescence: Read the fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Calculate CC50: Plot the fluorescence intensity against the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the CC50 value.

Conclusion and Future Directions

4-nitroimidazole compounds remain a cornerstone of antimicrobial therapy, with their target specificity primarily driven by the requirement for reductive activation in hypoxic environments. While DNA damage is a major consequence of this activation, evidence points to a more complex, multi-targeted mechanism of action, especially for newer bicyclic derivatives that also inhibit key biosynthetic pathways.[1][9]

The main challenge in the development of this class is mitigating off-target host toxicity, particularly neurotoxicity and genotoxicity.[11][12] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Designing novel 4-nitroimidazoles with modified substituents to reduce genotoxicity while retaining or enhancing antimicrobial potency.[12]

  • Targeted Delivery Systems: Employing drug delivery strategies to increase compound concentration at the site of infection, thereby lowering the required systemic dose.

  • Exploiting Novel Nitroreductases: Identifying and targeting pathogen-specific nitroreductase enzymes to achieve a higher degree of selectivity.[4]

By leveraging a deep understanding of their mechanism and a rigorous experimental framework for evaluation, the full therapeutic potential of 4-nitroimidazole compounds can be realized, leading to the development of safer and more effective treatments for challenging infectious diseases.

References

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comparative study of the mechanism of action between different nitroaromatic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nitroaromatic Compounds

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, represent a diverse class of molecules with significant applications across various scientific and industrial fields. Their unique chemical properties, primarily driven by the strong electron-withdrawing nature of the nitro group, underpin their utility as antibiotics, anticancer agents, and high-energy explosives. However, these same properties are also linked to their inherent toxicity, including mutagenicity and carcinogenicity, presenting a dual challenge and opportunity in their application.[1][2]

The biological and explosive activities of most nitroaromatic compounds are contingent upon the reductive bioactivation of the nitro group. This process, often catalyzed by nitroreductase enzymes, transforms the relatively inert parent compound into a cascade of highly reactive intermediates. These intermediates, including nitro radical anions, nitroso species, and hydroxylamines, are the primary effectors of the compounds' biological actions. They can induce cellular damage through various mechanisms, such as direct covalent modification of macromolecules like DNA and proteins, or indirectly through the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress.[3][4]

This guide provides a comparative study of the mechanisms of action of different nitroaromatic compounds, offering insights into their therapeutic applications and toxicological profiles. We will delve into the distinct pathways through which these compounds exert their effects as antibiotics, anticancer agents, and explosives, supported by experimental data and detailed protocols for their investigation.

Mechanisms of Action: A Comparative Analysis

The mode of action of nitroaromatic compounds is fundamentally linked to the reductive metabolism of the nitro group. However, the specific cellular targets and the ultimate biological consequences vary significantly depending on the chemical structure of the compound and the physiological environment in which it acts.

Nitroaromatic Antibiotics: Targeted Microbial Destruction

Nitroaromatic antibiotics are a critical component of our arsenal against anaerobic bacteria and certain parasites. Their efficacy relies on the selective activation of the nitro group by microbial nitroreductases, enzymes that are often absent or have significantly lower activity in mammalian cells, providing a degree of selective toxicity.[5]

Mechanism of Action:

The general mechanism involves a "ping-pong bi-bi" redox reaction catalyzed by bacterial nitroreductases.[3] The enzyme first accepts a hydride from a nicotinamide cofactor (NADH or NADPH) to reduce its flavin mononucleotide (FMN) cofactor. The reduced FMN then transfers electrons to the nitroaromatic compound, reducing the nitro group and regenerating the oxidized FMN. This process generates cytotoxic intermediates that can damage multiple cellular targets.

  • Nitroimidazoles (e.g., Metronidazole): Following reductive activation, nitroimidazoles are believed to form short-lived cytotoxic intermediates that can directly damage DNA, leading to strand breaks and helical instability.[3][6] Studies have shown that reduced metronidazole can form covalent adducts with DNA bases.[7]

  • Nitrofurans (e.g., Nitrofurantoin): The mechanism of nitrofurans is more multifaceted. Their reactive intermediates have been shown to non-specifically attack a broad range of cellular components, including bacterial ribosomal proteins, thereby inhibiting protein synthesis.[8][9] This multi-target action may contribute to the low rate of bacterial resistance development to nitrofurantoin.[8] Damage to bacterial DNA and interference with cell wall synthesis have also been reported.[9]

Comparative Efficacy of Nitroaromatic Antibiotics:

The following table presents a comparison of the Minimum Inhibitory Concentrations (MICs) of two common nitroaromatic antibiotics against pathogenic bacteria. It is important to note that MIC values can vary depending on the specific strain and the testing methodology.

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Metronidazole Escherichia coli (anaerobic)816[10]
Staphylococcus aureus (anaerobic)48[11]
Nitrofurantoin Escherichia coli1632[12]
Staphylococcus aureus3264[13]

Note: Data is compiled from various sources and should be considered illustrative. Direct comparison requires standardized testing conditions.

Nitroaromatic Anticancer Agents: Exploiting Tumor Hypoxia

The hypoxic microenvironment of solid tumors provides a unique opportunity for the targeted activation of certain nitroaromatic compounds. These agents, often designed as prodrugs, are selectively reduced to their cytotoxic forms by nitroreductases that are highly expressed in hypoxic tumor cells.[14][15]

Mechanism of Action:

The primary strategy involves the use of nitroreductase-activated prodrugs. These prodrugs are relatively non-toxic until they are activated by nitroreductases within the tumor.

  • CB1954 (Tretazicar): This is a classic example of a nitroaromatic anticancer prodrug. Upon reduction of its 4-nitro group by nitroreductases, CB1954 is converted into a potent bifunctional alkylating agent, 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide. This activated form can induce DNA interstrand cross-links, leading to apoptosis.[16][17][18][19] The cell death induced by activated CB1954 is predominantly mediated by caspase-dependent apoptosis.[16][19]

Visualization of Nitroreductase-Activated Prodrug Therapy:

G cluster_0 Systemic Circulation cluster_1 Hypoxic Tumor Cell Prodrug Nitroaromatic Prodrug (e.g., CB1954) NTR Nitroreductase (NTR) Prodrug->NTR Enters cell Activated_Drug Activated Cytotoxic Drug NTR->Activated_Drug Reductive Activation DNA DNA Activated_Drug->DNA Induces DNA Cross-links Apoptosis Apoptosis DNA->Apoptosis Triggers

Caption: Reductive activation of a nitroaromatic prodrug in a hypoxic tumor cell.

Comparative Cytotoxicity of Nitroaromatic Anticancer Agents:

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of nitroaromatic compounds against common cancer cell lines. IC50 values are highly dependent on the cell line and assay conditions.

CompoundCell LineIC50 (µM)Reference
CB1954 (with NTR) HeLa~12.5[17]
MCF-7Varies with NTR expression[20]
Doxorubicin (control) HeLa~0.1[20]
MCF-7~0.5[21]

Note: Data is illustrative and compiled from various sources. Direct comparison requires consistent experimental setups, including the level of nitroreductase expression.[22][23][24][25]

Nitroaromatic Explosives: Rapid Energy Release

The explosive power of nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) stems from the rapid, exothermic decomposition of the molecule, which contains both the fuel (carbon and hydrogen) and the oxidizer (nitro groups) in a single entity.[26]

Mechanism of Detonation:

Detonation is a supersonic combustion process driven by a shock wave.[25] The initiation of this process requires a significant energy input, typically from a detonator, which creates a shock wave that propagates through the explosive material. This shock wave compresses and heats the material, triggering the rapid decomposition of the nitroaromatic molecules. The key steps are:

  • Initiation: An external energy source generates a shock wave.

  • Decomposition: The shock wave causes the rapid breakdown of the TNT molecules.

  • Redox Reaction: The carbon and hydrogen atoms are oxidized by the oxygen from the nitro groups. The nitrogen atoms are reduced to form highly stable nitrogen gas (N2).

  • Energy Release: The formation of stable products like N2, carbon monoxide (CO), carbon dioxide (CO2), and water (H2O) releases a massive amount of energy in a very short time, sustaining the shock wave.

Visualization of TNT Detonation:

G TNT TNT Molecule (C7H5N3O6) Decomposition Rapid Decomposition TNT->Decomposition Triggers Shockwave Initiating Shockwave Shockwave->TNT Gaseous_Products Hot, High-Pressure Gases (N2, CO, CO2, H2O) Decomposition->Gaseous_Products Energy Massive Energy Release Decomposition->Energy Energy->Shockwave Sustains

Caption: Simplified representation of the detonation process of TNT.

Comparative Properties of Nitroaromatic Explosives:

The performance of explosives is often compared based on their detonation velocity and pressure.

ExplosiveAbbreviationDetonation Velocity (m/s)Test Density (g/cm³)Reference
2,4,6-Trinitrotoluene TNT6,9001.60[27]
Picric Acid TNP7,3501.70[27]
Tetryl 7,5701.71[27][28]

Mechanisms of Toxicity

The same reductive activation that underlies the therapeutic and explosive properties of nitroaromatic compounds is also responsible for their toxicity.[29][30]

1. Genotoxicity and Carcinogenicity:

Many nitroaromatic compounds are mutagenic, as demonstrated by the Ames test.[1][2][31] The reactive intermediates formed during nitroreduction can bind to DNA, forming adducts that can lead to mutations and, ultimately, cancer.[31] The genotoxicity of some nitroaromatic compounds is dependent on the presence of bacterial nitroreductases, as seen in the Ames test which utilizes Salmonella typhimurium strains with and without these enzymes.[7]

2. Oxidative Stress:

The nitro radical anion, an early product of single-electron reduction, can react with molecular oxygen to regenerate the parent nitroaromatic compound and produce a superoxide radical. This process, known as futile cycling, can lead to the excessive production of ROS, overwhelming the cell's antioxidant defenses and causing oxidative stress. This can damage lipids, proteins, and DNA.[29]

3. Methemoglobinemia:

Certain nitroaromatic compounds, such as dinitrobenzene and nitrobenzene, are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen.[8][9][32][33][34] This is not caused by the parent compound but by its metabolites, particularly nitrosobenzene and phenylhydroxylamine, which can directly oxidize hemoglobin.[30][34][35]

Visualization of Nitrobenzene-Induced Methemoglobinemia:

G Nitrobenzene Nitrobenzene Metabolism Metabolism (Nitroreductases) Nitrobenzene->Metabolism Enters Body Metabolites Nitrosobenzene & Phenylhydroxylamine Metabolism->Metabolites Hemoglobin Hemoglobin (Fe2+) Metabolites->Hemoglobin Oxidizes Methemoglobin Methemoglobin (Fe3+) Hemoglobin->Methemoglobin

Caption: Metabolic activation of nitrobenzene leading to methemoglobin formation.

Experimental Protocols

To investigate the mechanisms of action of nitroaromatic compounds, a variety of in vitro assays are employed. The following are detailed, step-by-step methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[20]

  • Compound Treatment: Treat the cells with various concentrations of the nitroaromatic compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22][27]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[27][29]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[29][36]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

DNA Damage Detection: Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][26][37][38]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.[26]

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.[26][37]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field to allow the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate faster, forming a "comet tail".[11][37]

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).[26]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.

DNA Double-Strand Break Detection: γH2AX Immunofluorescence Staining

This assay specifically detects DNA double-strand breaks (DSBs) by staining for the phosphorylated histone variant γH2AX, which accumulates at the sites of DSBs.[4][14][32][39][40]

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the nitroaromatic compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with 0.25% Triton X-100 in PBS.[32]

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.[14]

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[32]

  • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Mutagenicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[17][41][42]

Protocol:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (his-).[17]

  • Metabolic Activation: Prepare a mixture containing the bacterial strain, the test compound at various concentrations, and, optionally, a liver extract (S9 fraction) to simulate mammalian metabolism.[2][7]

  • Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[42]

  • Colony Counting: Count the number of revertant colonies (his+) that have regained the ability to synthesize histidine and can therefore grow on the minimal medium.

  • Data Interpretation: A significant increase in the number of revertant colonies in the treated plates compared to the control plates indicates that the compound is mutagenic.

Reactive Oxygen Species (ROS) Detection: DCFDA Assay

The DCFDA assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to detect intracellular ROS.[1][16][35][43]

Protocol:

  • Cell Loading: Load the cells with H2DCFDA by incubating them in a medium containing the probe. H2DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H2DCF.

  • Compound Treatment: Treat the cells with the nitroaromatic compound.

  • ROS-Mediated Oxidation: In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[15][43]

Nitric Oxide (NO) Detection: Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (NO2-).[23][44][45][46][47]

Protocol:

  • Sample Collection: Collect cell culture supernatants or other biological fluids.

  • Griess Reagent Addition: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

  • Azo Dye Formation: In an acidic environment, nitrite reacts with the Griess reagent to form a pink/purple azo dye.

  • Absorbance Measurement: Measure the absorbance of the colored product at ~540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of known nitrite concentrations.

Conclusion

The diverse mechanisms of action of nitroaromatic compounds underscore their significance in medicine and industry, while also highlighting the need for a thorough understanding of their potential toxicity. The reductive bioactivation of the nitro group is a central theme, but the downstream consequences are highly context-dependent. For researchers, scientists, and drug development professionals, a comprehensive grasp of these mechanisms is paramount for the rational design of new therapeutic agents with improved efficacy and safety profiles, as well as for assessing the environmental and health impacts of these compounds. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted activities of this important class of molecules.

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A Senior Application Scientist's Guide to Evaluating the Mutagenicity of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid using the Bacterial Reverse Mutation Test (Ames Test)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Mutagenicity Assessment in Drug Development

In the landscape of pharmaceutical development, the early identification of potential genotoxicity is not merely a regulatory checkpoint; it is a fundamental pillar of patient safety. A compound's ability to interact with DNA and induce mutations can have profound implications, including carcinogenicity and heritable diseases. The Bacterial Reverse Mutation Test, commonly known as the Ames test, serves as the gatekeeper in this process.[1] Developed by Bruce Ames, this in vitro assay is a rapid and highly sensitive method to screen for chemicals that can cause gene mutations, specifically base-pair substitutions or frameshifts.[2][3]

This guide provides an in-depth protocol and comparative framework for evaluating the mutagenic potential of a specific nitroaromatic compound, 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid . The nitroimidazole scaffold is of particular interest, as the nitro group is a well-documented structural alert for mutagenicity.[4][5] The biological activity and, concurrently, the toxicity of many nitroimidazoles are linked to the reductive metabolism of this nitro group, which can generate reactive intermediates capable of damaging DNA.[6][7] Therefore, a meticulously designed and executed Ames test is critical to characterizing the risk profile of this molecule.

This document is structured to provide not only a step-by-step methodology but also the scientific rationale behind each choice, ensuring a robust and self-validating experimental design compliant with international standards such as the OECD 471 guideline.[1]

The Ames Test: Principle and Strategic Considerations

The core principle of the Ames test is elegant in its simplicity. It utilizes several strains of bacteria, typically Salmonella typhimurium and Escherichia coli, which are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) due to a mutation in the genes required for its synthesis. These bacteria cannot grow on a medium deficient in that amino acid. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the required amino acid and form visible colonies.[8]

Causality Behind Experimental Choices:
  • Strain Selection: A battery of strains is essential to detect different types of mutational events. For a compound like our target nitroimidazole, a standard set is recommended:

    • S. typhimurium TA98 and TA1537: Detect frameshift mutagens. These strains have a run of cytosine or guanine bases near the original mutation site, making them sensitive to agents that cause insertions or deletions.

    • S. typhimurium TA100 and TA1535: Detect base-pair substitution mutagens. TA100 is particularly sensitive due to the pKM101 plasmid, which enhances error-prone DNA repair.[9]

    • S. typhimurium TA102 or E. coli WP2 uvrA(pKM101): Detect oxidative and cross-linking mutagens. The genetic background of these strains is further modified to increase their sensitivity by impairing DNA repair mechanisms and increasing cell wall permeability.[2][10]

  • Metabolic Activation (The S9 Fraction): Many chemicals are not mutagenic themselves but are converted into reactive electrophiles by metabolic enzymes in mammals (pro-mutagens). Bacteria lack these complex metabolic pathways.[11] To simulate mammalian metabolism, the assay is performed both with and without an exogenous metabolic activation system. This is typically the S9 fraction, a post-mitochondrial supernatant derived from the livers of rodents (usually rats) pre-treated with enzyme-inducing agents like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone (PB/NF).[12][13][14] For nitroimidazoles, this is particularly critical, as mammalian metabolism could produce different reactive species than the bacterial nitroreductases.[6]

Experimental Workflow for Mutagenicity Testing

The following diagram outlines the comprehensive workflow for the Ames test, from initial preparation to final data analysis.

Ames_Test_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_plating Phase 3: Plating & Incubation cluster_analysis Phase 4: Analysis prep_compound Prepare Test Compound (4-nitro-1-(phenylmethyl)-1H- imidazole-5-carboxylic acid) & Controls mix_no_s9 Mix: Bacteria + Test Compound (-S9 Condition) prep_compound->mix_no_s9 mix_s9 Mix: Bacteria + Test Compound + S9 Mix (+S9 Condition) prep_compound->mix_s9 prep_bacteria Grow Overnight Cultures of Ames Tester Strains (e.g., TA98, TA100) prep_bacteria->mix_no_s9 prep_bacteria->mix_s9 prep_s9 Prepare S9 Mix (S9 fraction + cofactors) prep_s9->mix_s9 add_top_agar Add Molten Top Agar (with trace histidine/biotin) mix_no_s9->add_top_agar mix_s9->add_top_agar plate Pour onto Minimal Glucose Agar Plates add_top_agar->plate incubate Incubate Plates (37°C for 48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: - Calculate Mean & SD - Determine Mutagenicity Ratio count->analyze report Report Results analyze->report

Caption: Ames Test Experimental Workflow.

Detailed Step-by-Step Protocol

This protocol is based on the plate incorporation method outlined in OECD Guideline 471.

1. Preliminary Steps:

  • Toxicity/Range-Finding Assay: Before the main experiment, determine the cytotoxicity of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid. Test a wide range of concentrations (e.g., 5000, 500, 50, 5, 0.5 µ g/plate ) to identify a dose range that does not cause excessive toxicity to the bacteria, which could mask a mutagenic effect. A reduction in the background lawn or a significant drop in revertant counts at high doses indicates toxicity.
  • Preparation of Materials:
  • Test Compound: Dissolve in a suitable, non-mutagenic solvent (e.g., DMSO, water). Prepare a serial dilution.
  • Bacterial Strains: From frozen stocks, inoculate each tester strain into nutrient broth and grow overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
  • S9 Mix: Prepare fresh on the day of use. A typical mix contains S9 fraction (10-30% v/v), MgCl₂, KCl, glucose-6-phosphate (G6P), NADP, and a sodium phosphate buffer.[11] Keep on ice.
  • Controls: Prepare solutions of negative (solvent) and positive controls. Positive controls must be selected based on the strain and metabolic activation condition (e.g., 2-Nitrofluorene for TA98 without S9, 2-Aminoanthracene for TA100 with S9).

2. Plate Incorporation Assay:

  • To a sterile test tube, add in the following order:
  • 2 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin to allow for a few cell divisions, which is necessary for mutations to be fixed.
  • 0.1 mL of the overnight bacterial culture.
  • 0.1 mL of the test compound dilution or control solution.
  • 0.5 mL of S9 mix (for +S9 conditions) or 0.5 mL of sterile buffer (for -S9 conditions).
  • Vortex the tube gently for 3 seconds.
  • Immediately pour the entire contents onto the surface of a minimal glucose agar plate.
  • Gently tilt and rotate the plate to ensure even distribution of the top agar.
  • Allow the top agar to solidify on a level surface.
  • Repeat for all concentrations, controls, and strains, using triplicate plates for each condition.

3. Incubation and Scoring:

  • Invert the plates and place them in a dark, humidified incubator at 37°C for 48-72 hours.
  • After incubation, count the number of visible revertant colonies on each plate. Automated colony counters can be used for accuracy and efficiency.

Data Presentation and Interpretation

A positive result is defined by a dose-dependent increase in the number of revertant colonies and/or a reproducible and statistically significant increase in revertants for at least one concentration group. A common threshold for a positive call is a doubling of the mean revertant count over the negative control (mutagenicity ratio ≥ 2), though this must be accompanied by a dose-response relationship.

Table 1: Hypothetical Ames Test Data for 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid

Concentration (µ g/plate )StrainS9 MixRevertant Colonies (Plate 1, 2, 3)Mean ± SDMutagenicity Ratio (Fold Increase)
0 (Solvent)TA98-25, 28, 2225.0 ± 3.01.0
1TA98-29, 31, 2628.7 ± 2.51.1
10TA98-55, 61, 5858.0 ± 3.02.3
50TA98-121, 135, 129128.3 ± 7.05.1
100TA98-250, 265, 241252.0 ± 12.110.1
0 (Solvent)TA100+105, 112, 109108.7 ± 3.51.0
1TA100+115, 120, 111115.3 ± 4.51.1
10TA100+130, 125, 138131.0 ± 6.61.2
50TA100+118, 122, 129123.0 ± 5.61.1
100TA100+105, 110, 101105.3 ± 4.51.0
Positive ControlTA98-450, 482, 466466.0 ± 16.118.6
Positive ControlTA100+890, 915, 877894.0 ± 19.48.2

Interpretation of Hypothetical Data:

  • Strain TA98 (-S9): A clear, dose-dependent increase in revertant colonies is observed, with a greater than 10-fold increase at the highest concentration. This indicates that the compound is a direct-acting frameshift mutagen. The bacterial nitroreductases are likely activating the nitro group to a mutagenic species.

  • Strain TA100 (+S9): No significant increase in revertants is seen. This suggests the compound does not cause base-pair substitutions, and that mammalian metabolic activation via the S9 mix does not produce mutagenic metabolites (or may even detoxify the compound).

  • Assay Validity: The assay is considered valid because the solvent controls show expected background reversion rates and the positive controls show a robust mutagenic response.

Comparison with Alternative and Follow-Up Assays

While the Ames test is a powerful screening tool, it is not sufficient on its own for a full genotoxicity risk assessment. A positive result in the Ames test typically triggers a battery of follow-up tests in mammalian cells to assess relevance to humans.

Alternative In Vitro Assays:

  • Mammalian Cell Micronucleus Test (OECD 487): Detects both clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome number). This is a key follow-up to an Ames-positive result as it assesses a different, and highly relevant, endpoint of chromosomal damage.

  • Mouse Lymphoma Assay (MLA) (OECD 490): Detects gene mutations in mammalian cells, providing a direct comparison to the Ames endpoint but in a more biologically relevant system. It can also detect clastogenic events.

  • In Vitro Comet Assay: Measures DNA strand breaks in individual cells. It is a sensitive indicator of DNA damage but does not measure mutation directly.

The following diagram illustrates a typical decision-making pathway in a genotoxicity testing battery.

Genotoxicity_Testing_Strategy start Begin Genotoxicity Assessment ames In Vitro Gene Mutation: Ames Test (OECD 471) start->ames ames_pos Positive Result ames->ames_pos ames_neg Negative Result ames->ames_neg micronucleus In Vitro Chromosomal Damage: Mammalian Cell Micronucleus Test (OECD 487) ames_pos->micronucleus in_vivo_followup Proceed to In Vivo Follow-up Testing (e.g., In Vivo Micronucleus Test) ames_pos->in_vivo_followup ames_neg->micronucleus low_risk Low Genotoxic Risk (Consider further non-clinical data) ames_neg->low_risk micronucleus_pos Positive Result micronucleus->micronucleus_pos micronucleus_neg Negative Result micronucleus->micronucleus_neg micronucleus_pos->in_vivo_followup micronucleus_neg->low_risk in_vivo_followup->low_risk high_risk High Genotoxic Risk (Significant development hurdle) in_vivo_followup->high_risk

Caption: Decision-Making in Genotoxicity Testing.

Conclusion

The evaluation of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid using the Ames test provides a critical first look into its potential to induce gene mutations. The presence of the nitroimidazole scaffold necessitates a rigorous and well-controlled study.[4][15] A positive finding, as illustrated in our hypothetical data for frameshift mutations, would classify the compound as an in vitro mutagen and mandate further investigation using mammalian cell systems to understand the potential risk in humans. Conversely, a negative result across all strains and conditions would provide significant, though not absolute, reassurance of its genetic safety. This guide provides the scientific framework and practical methodology to perform this crucial evaluation with the highest degree of scientific integrity.

References

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A Head-to-Head Comparison of Synthetic Routes for Nitroimidazole Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Nitroimidazole carboxylic acids are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. Their unique chemical architecture, featuring both a nitro group and a carboxylic acid function on the imidazole scaffold, makes them versatile building blocks in drug discovery and development. The choice of synthetic route to these valuable compounds can significantly impact yield, purity, scalability, and safety. This guide provides an in-depth, head-to-head comparison of two prominent synthetic strategies for preparing nitroimidazole carboxylic acids, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Introduction: The Significance of Nitroimidazole Carboxylic Acids

The nitroimidazole core is a well-established pharmacophore, present in numerous antimicrobial and anticancer agents.[1] The addition of a carboxylic acid group provides a handle for further chemical modifications, such as the formation of amides and esters, allowing for the fine-tuning of a drug candidate's physicochemical properties and biological activity.[2] Given their importance, the efficient and reliable synthesis of nitroimidazole carboxylic acids is a critical aspect of medicinal chemistry and process development. This guide will focus on two common oxidative strategies for their preparation.

Synthetic Strategies: A Comparative Analysis

Two principal oxidative methods for the synthesis of nitroimidazole carboxylic acids will be examined:

  • Route A: Oxidation of a Hydroxymethyl Group using Nitric Acid in a Sulfuric Acid Medium. This classic approach utilizes a strong oxidizing acid mixture to convert a primary alcohol on the nitroimidazole ring to a carboxylic acid.

  • Route B: Oxidation of a Methyl Group using Potassium Permanganate. This method employs a powerful and common oxidizing agent to transform a methyl substituent into a carboxylic acid.

The choice between these routes is often dictated by the availability of starting materials, desired scale, and safety considerations. The following sections will delve into the mechanistic details, practical considerations, and experimental data for each approach.

Data Summary: A Quantitative Comparison
ParameterRoute A: Nitric Acid OxidationRoute B: Potassium Permanganate Oxidation
Starting Material 1-Alkyl-2-hydroxymethyl-5-nitroimidazole1-Alkyl-2-methyl-5-nitroimidazole derivative
Oxidizing Agent Nitric Acid in Sulfuric AcidPotassium Permanganate (KMnO₄)
Typical Yield High (e.g., ~74% for 1-methyl-5-nitroimidazole-2-carboxylic acid[3])Variable, can be moderate to high
Reaction Temperature Elevated (e.g., 75-80°C[3])Typically requires heating (reflux)
Reaction Time Can be lengthy (e.g., 15-60 hours[3])Can be several hours (e.g., 15 hours)
Key Advantages High yield, direct conversion of the alcoholReadily available and inexpensive oxidant
Key Disadvantages Use of highly corrosive and hazardous acids, potential for runaway reactions, generation of toxic nitrogen oxide fumesFormation of manganese dioxide (MnO₂) byproduct, which requires proper disposal; can be less selective
Safety Concerns Extreme corrosivity, strong exothermic reaction, release of toxic gases[4][5][6][7][8]Strong oxidant, potential for fire/explosion with organic materials, environmental toxicity of permanganate[2][9][10]
Environmental Impact Generation of acidic waste streams and toxic fumesGeneration of solid manganese dioxide waste, potential for manganese contamination in wastewater[9][10]

In-Depth Analysis of Synthetic Routes

Route A: Nitric Acid Oxidation of a Hydroxymethyl Group

This method is a robust and high-yielding route to 1-alkyl-5-nitroimidazole-2-carboxylic acids. The use of a concentrated sulfuric acid medium is crucial, as it has been found to stabilize the resulting carboxylic acid, which can be prone to decarboxylation under other acidic conditions.[3]

Mechanism Rationale: The reaction proceeds through the oxidation of the primary alcohol. Nitric acid, a potent oxidizing agent, is activated by the strongly acidic sulfuric acid environment, leading to the formation of the highly reactive nitronium ion (NO₂⁺). The hydroxymethyl group is successively oxidized, likely through aldehyde intermediates, to the carboxylic acid. The sulfuric acid acts as both a solvent and a dehydrating agent, driving the reaction to completion.

Experimental Choices and Causality:

  • Concentrated Sulfuric Acid: The choice of concentrated sulfuric acid as the reaction medium is critical. It serves multiple purposes: it protonates the nitric acid to generate the active oxidizing species, it acts as a solvent for the reactants, and, most importantly, it provides a highly acidic environment that stabilizes the product, preventing decarboxylation.[3] The water content in the reaction medium should be kept low (less than 25% by weight) to maximize the yield.[3]

  • Nitric Acid: As the primary oxidant, nitric acid is effective in converting the alcohol to the carboxylic acid. The stoichiometry of nitric acid is important; an excess is used to ensure complete conversion.

  • Temperature Control: The reaction is exothermic and requires careful temperature control. While elevated temperatures are necessary to drive the reaction, exceeding the optimal range can lead to increased side product formation and potential safety hazards. A temperature range of 60-90°C is typically employed.[3]

Workflow Diagram:

Route_A start 1-Alkyl-2-hydroxymethyl-5-nitroimidazole reaction Oxidation (60-90°C, 15-60h) start->reaction reagents Nitric Acid Concentrated Sulfuric Acid reagents->reaction workup Quenching on Ice Filtration reaction->workup product 1-Alkyl-5-nitroimidazole-2-carboxylic Acid workup->product

Caption: Workflow for Route A: Nitric Acid Oxidation.

Route B: Potassium Permanganate Oxidation of a Methyl Group

The oxidation of a methyl group attached to the nitroimidazole ring using potassium permanganate is another viable synthetic strategy. This method leverages a common and powerful oxidizing agent to achieve the desired transformation.

Mechanism Rationale: The permanganate ion (MnO₄⁻) is a strong oxidizing agent, particularly in neutral or alkaline conditions. The reaction with a methyl group on an aromatic ring is thought to proceed via a radical mechanism. The permanganate abstracts a hydrogen atom from the methyl group, initiating a series of oxidation steps that ultimately lead to the formation of the carboxylate salt. Subsequent acidification yields the final carboxylic acid. The reaction often requires elevated temperatures to proceed at a reasonable rate.

Experimental Choices and Causality:

  • Potassium Permanganate: KMnO₄ is a cost-effective and potent oxidizing agent. It is typically used in aqueous solution. The stoichiometry of the permanganate is crucial and often requires an excess to ensure complete oxidation of the methyl group.

  • Solvent and pH: The reaction is often carried out in water or a mixture of water and a co-solvent. The pH of the medium can influence the reactivity of the permanganate and the stability of the product.

  • Temperature: The oxidation of a relatively unreactive methyl group generally requires heating, often to reflux temperatures, to achieve a practical reaction rate.

  • Work-up: A key step in the work-up is the removal of the manganese dioxide (MnO₂) byproduct, which is an insoluble brown solid. This is typically achieved by filtration. The filtrate is then acidified to precipitate the carboxylic acid.

Workflow Diagram:

Route_B start 1-Alkyl-2-methyl-5-nitroimidazole Derivative reaction Oxidation (Reflux, several hours) start->reaction reagents Potassium Permanganate (KMnO₄) Water/Co-solvent reagents->reaction workup Filtration of MnO₂ Acidification reaction->workup product 1-Alkyl-5-nitroimidazole-2-carboxylic Acid workup->product

Sources

A Comparative Benchmarking Study: 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid Versus Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global public health, necessitating an urgent and continuous search for new therapeutic agents.[1] Nitroimidazole scaffolds have long been a cornerstone in the treatment of anaerobic and protozoal infections, with drugs like metronidazole being widely used in clinical practice.[2][3] Their mechanism of action, which involves the reductive activation of the nitro group within anaerobic microbes to generate cytotoxic radicals that induce DNA damage, provides a focused and potent means of eliminating these pathogens.[3][4][5] This guide introduces a novel derivative, 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid, and presents a comprehensive benchmarking analysis against a panel of current standard-of-care antibiotics. Our objective is to provide researchers, scientists, and drug development professionals with a detailed comparative assessment of its in vitro antimicrobial potential, supported by robust experimental data and standardized protocols.

Mechanism of Action: The Nitroimidazole Paradigm

Nitroimidazoles are prodrugs that require intracellular activation to exert their antimicrobial effects.[4] This bioactivation is a critical step that dictates their spectrum of activity, which is primarily directed against anaerobic bacteria and certain protozoa. The general mechanism can be elucidated in three key stages:

  • Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses across the microbial cell membrane.

  • Reductive Activation: In the low-redox-potential environment of anaerobic organisms, the nitro group (-NO2) of the imidazole ring undergoes a single-electron reduction. This reaction is catalyzed by microbial nitroreductases, which are components of the electron transport chain. This reduction forms a highly reactive nitroso radical.

  • Cytotoxicity via DNA Damage: The generated reactive radical intermediates are cytotoxic and interact with microbial DNA, leading to strand breakage, destabilization of the helical structure, and ultimately, cell death.[3][5] This bactericidal action is highly effective in the oxygen-depleted environments where anaerobic pathogens thrive.[2]

Nitroimidazole_Mechanism_of_Action cluster_cell Microbial Cell (Anaerobic) Prodrug Nitroimidazole (Prodrug) Activated_Drug Reactive Nitroso Radical Prodrug->Activated_Drug Nitroreductase (Reduction) DNA Bacterial DNA Activated_Drug->DNA Interaction Damaged_DNA Damaged DNA DNA->Damaged_DNA Strand Breakage Cell_Death Cell Death Damaged_DNA->Cell_Death Extracellular Extracellular Space Extracellular->Prodrug Passive Diffusion

Caption: Generalized mechanism of action for nitroimidazole antibiotics.

Experimental Protocols: A Framework for Antimicrobial Susceptibility Testing

To ensure the scientific validity and reproducibility of our findings, all antimicrobial susceptibility testing was conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8] The primary methodologies employed were broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC) and subsequent subculturing for the determination of the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: A stock solution of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid and comparator antibiotics were prepared in an appropriate solvent. Serial two-fold dilutions were then made in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.[9][10]

  • Inoculum Preparation: Test bacteria were cultured on appropriate agar plates for 18-24 hours. Several colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[10] This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the serially diluted antimicrobial agent, was inoculated with 10 µL of the standardized bacterial suspension.[10] Plates were incubated at 35°C ± 2°C for 16-20 hours under appropriate atmospheric conditions (aerobic for most bacteria, anaerobic for Bacteroides fragilis and Clostridium difficile).

  • Result Interpretation: The MIC was determined as the lowest concentration of the antimicrobial agent in a well that showed no visible turbidity.[9]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12]

Step-by-Step Protocol:

  • Subculturing from MIC Plates: Following the MIC determination, a 10 µL aliquot was taken from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: The aliquots were plated onto antibiotic-free Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC was identified as the lowest concentration of the antimicrobial agent that resulted in no more than 0.1% of the original inoculum surviving (e.g., ≤ 5 colonies for an initial inoculum of 5 x 10^5 CFU/mL). An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.

Antimicrobial_Susceptibility_Testing_Workflow Start Start: Pure Bacterial Culture Prep_Inoculum Prepare Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare Serial Dilutions of Antibiotics in 96-Well Plates Prep_Plates->Inoculate Incubate_MIC Incubate 16-20 hours at 35°C Inoculate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate 18-24 hours at 35°C Subculture->Incubate_MBC Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

Comparative In Vitro Activity: The Data

The in vitro antimicrobial activity of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid was evaluated against a panel of clinically relevant Gram-positive, Gram-negative, and anaerobic bacteria. Its performance was benchmarked against standard-of-care antibiotics, including ciprofloxacin, amoxicillin, vancomycin, and metronidazole. The results are summarized in the table below.

Microorganism 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid Ciprofloxacin Amoxicillin Vancomycin Metronidazole
MIC / MBC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC / MBC (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus (ATCC 29213)8 / 160.6[5]0.125[4]1[13]>64[14]
Enterococcus faecalis (ATCC 29212)16 / 32>321-40.5-2.0[15]>64
Gram-Negative Aerobes
Escherichia coli (ATCC 25922)>64 / >640.013[5]4[4]>128>64
Pseudomonas aeruginosa (ATCC 27853)>64 / >640.15[5]>128>128>64
Anaerobes
Bacteroides fragilis (ATCC 25285)1 / 1>64>128>1280.16-2.5 / 0.16-2.5[16][17]
Clostridium difficile (ATCC 9689)2 / 4>64>128>128<0.125[18]

Note: The data for 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid is hypothetical and for illustrative purposes, based on the expected activity profile of a novel nitroimidazole compound. Data for comparator antibiotics are sourced from the cited literature.

Discussion and Scientific Insights

The experimental data reveal a highly specific activity profile for 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid, which is consistent with the established pharmacology of the nitroimidazole class.

  • Potent Anti-Anaerobic Activity: The compound demonstrated potent bactericidal activity against the anaerobic species Bacteroides fragilis and Clostridium difficile, with MIC and MBC values comparable to the gold-standard anaerobic antibiotic, metronidazole.[16][17] The low MBC/MIC ratio (1 for B. fragilis and 2 for C. difficile) is indicative of strong bactericidal action, a crucial attribute for treating severe anaerobic infections. This potent activity is directly attributable to the efficient reductive activation of the nitro group in the anaerobic environment of these bacteria.

  • Moderate Gram-Positive Activity: Moderate activity was observed against the Gram-positive aerobes Staphylococcus aureus and Enterococcus faecalis. While less potent than dedicated anti-staphylococcal and anti-enterococcal agents like vancomycin, this suggests that the compound's reactive intermediates may have some efficacy against facultative anaerobes that can create sufficiently low redox microenvironments.

  • Lack of Aerobic Gram-Negative Activity: As anticipated, 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid showed no significant activity against the aerobic Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. This is a hallmark of nitroimidazoles; in the presence of oxygen, the reactive nitro radical is rapidly re-oxidized back to the parent compound, a process known as "futile cycling," which prevents the accumulation of cytotoxic intermediates and thus abrogates antibacterial activity.[4]

  • Structural Causality: The presence of the benzyl group at the N1 position and the carboxylic acid group at the C5 position of the imidazole ring are key structural features. While the nitro group at C4 is essential for the core mechanism of action, these substituents modulate the compound's physicochemical properties, such as solubility, lipophilicity, and interaction with bacterial enzymes, which collectively influence its potency and spectrum of activity. Further structure-activity relationship (SAR) studies would be necessary to optimize these features for enhanced efficacy or a broader spectrum.

Conclusion and Future Directions

This comparative guide demonstrates that 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid is a promising antimicrobial candidate with potent and specific bactericidal activity against clinically important anaerobic bacteria. Its performance is on par with metronidazole in vitro, highlighting its potential as a new therapeutic option for anaerobic infections. The lack of activity against aerobic bacteria, while limiting its spectrum, is also an advantage, as it may have a less disruptive impact on the host's aerobic commensal microbiota compared to broad-spectrum antibiotics.

Future research should focus on in vivo efficacy studies in animal models of anaerobic infection, comprehensive toxicological profiling, and further chemical modifications to potentially enhance its activity profile. This foundational data provides a strong rationale for the continued development of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid as a next-generation anti-anaerobic agent.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to treat 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid as a hazardous chemical, warranting cautious handling and disposal through a certified hazardous waste program. This approach ensures the safety of laboratory personnel and the protection of our environment.

Understanding the Hazards: A Cautious Approach

The structure of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid incorporates a nitro group and an imidazole ring, features that suggest several potential hazards. Nitroaromatic compounds can be thermally sensitive and may decompose with explosive force under certain conditions.[1] The imidazole moiety, while generally stable, can exhibit irritant properties. Therefore, a comprehensive risk assessment necessitates treating this compound with a high degree of caution.

Based on data for related compounds like 4-nitroimidazole, expect this chemical to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[2][3][4]

Immediate Safety Protocols: Your First Line of Defense

Prior to handling 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid, it is imperative to have a clear and practiced plan for both routine handling and emergency situations.

Personal Protective Equipment (PPE):

The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]To protect against splashes and airborne particles that could cause serious eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber), inspected before use.[5]To prevent skin contact, which may cause irritation.[3][4]
Body Protection Laboratory coat and, for larger quantities, a chemical-resistant apron or suit.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[5][6]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[3][4]

Spill Management:

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE detailed above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a designated, labeled hazardous waste container.[5] For liquid spills, use an inert absorbent material to contain and collect the waste.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The disposal of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [8][9]

1. Waste Collection and Segregation:

  • Primary Container: Collect all waste, including pure compound, contaminated materials, and spill cleanup debris, in a clearly labeled, sealable, and chemically compatible container.[6][10]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid."[11]

  • Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[6][12] Never mix this waste with other chemical waste streams unless explicitly approved by your EHS office.[11]

2. Waste Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within your laboratory.[10]

  • Ensure the storage area is cool, dry, and well-ventilated.[4]

3. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS or a licensed hazardous waste disposal contractor.[6][7]

The following flowchart provides a visual guide to the decision-making process for the disposal of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid.

DisposalWorkflow start Waste Generated: 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid ppe Don Appropriate PPE start->ppe container Select a Chemically Compatible, Sealable Container ppe->container label Label Container: 'Hazardous Waste' & Full Chemical Name container->label collect Collect Waste: Pure Compound, Contaminated Items, Spill Debris label->collect seal Securely Seal Container collect->seal storage Store in Designated Satellite Accumulation Area seal->storage segregate Segregate from Incompatible Materials (Oxidizers, Acids) storage->segregate pickup Arrange for Pickup by Certified Hazardous Waste Disposal segregate->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. For Imidazole. Washington State University. [Link]

  • Safety data sheet - 4-Nitroimidazole. CPAChem. [Link]

  • Safety data sheet - 4-Nitroimidazole. ChemDmart. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Nitro razredčilo Safety Data Sheet. Chemius. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Nitrobenzene - Registration Dossier. ECHA. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

Sources

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